Xanthurenic Acid
Description
Properties
IUPAC Name |
8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZONXHGGPHHIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207728 | |
| Record name | Xanthurenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Xanthurenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000881 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59-00-7 | |
| Record name | Xanthurenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthurenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | xanthurenic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xanthurenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-dihydroxyquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XANTHURENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58LAB1BG8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Xanthurenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000881 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
289 °C | |
| Record name | Xanthurenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000881 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Xanthurenic Acid: From a Metabolic Aberration to a Neuromodulatory Signal
An In-depth Technical Guide on the Origin and Discovery of Xanthurenic Acid
This whitepaper provides a comprehensive overview of the history, discovery, and biochemical significance of this compound. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal experiments that led to its identification, explores its metabolic pathway, and elucidates its role in cellular signaling.
Discovery and Initial Characterization
The journey of this compound research began in the early 20th century, with its initial discovery credited to Musajo in 1935.[1][2] Musajo and his colleagues first isolated this yellow crystalline substance from the urine of rats that had been fed a diet rich in fibrin.[2] They identified it as 4,8-dihydroxyquinoline-2-carboxylic acid.[1]
It was the subsequent work of Lepkovsky and his collaborators in 1943 that contextualized the physiological significance of this compound.[1] Their research established it as an "abnormal" metabolite of the essential amino acid tryptophan, particularly noting its accumulation in animals with a deficiency in vitamin B6 (pyridoxine).[3] This discovery was a landmark in understanding the intricate relationship between nutrition and metabolic pathways.
Experimental Protocols: Early Isolation and Identification
Experimental Workflow: Isolation of this compound from Urine
Caption: A logical workflow for the early isolation and characterization of this compound from urine.
The Kynurenine Pathway: The Metabolic Origin of this compound
This compound is a metabolite of the kynurenine pathway, which is the primary route for tryptophan degradation in mammals, accounting for about 95% of its catabolism.[4] This pathway is a cascade of enzymatic reactions that produce several neuroactive compounds.
Under normal physiological conditions, tryptophan is converted to kynurenine, which is then further metabolized. However, in a state of vitamin B6 deficiency, the activity of kynureninase, a pyridoxal 5'-phosphate (PLP, the active form of vitamin B6) dependent enzyme, is impaired. This impairment leads to a metabolic bottleneck, causing the accumulation of upstream metabolites, including 3-hydroxykynurenine. The excess 3-hydroxykynurenine is then shunted towards an alternative pathway, where it is transaminated by kynurenine aminotransferase (KAT) to form this compound.
Signaling Pathway: Formation of this compound
Caption: The formation of this compound via the kynurenine pathway of tryptophan metabolism.
The Tryptophan Load Test: A Functional Assay for Vitamin B6 Deficiency
The discovery of this compound's accumulation in vitamin B6 deficiency led to the development of the tryptophan load test, a functional assay to assess vitamin B6 status.[5][6] This test involves administering a standardized oral dose of L-tryptophan and subsequently measuring the urinary excretion of this compound and other tryptophan metabolites over a 24-hour period.[5][6]
Experimental Protocol: Tryptophan Load Test
-
Patient Preparation: The patient fasts overnight. A baseline 24-hour urine sample may be collected.
-
Tryptophan Administration: A standard oral dose of 2-5 grams of L-tryptophan is administered.[5]
-
Urine Collection: All urine is collected for the next 24 hours in a container with a preservative (e.g., boric acid or hydrochloric acid) and kept refrigerated.
-
Sample Analysis: The total volume of the 24-hour urine sample is measured. An aliquot is then analyzed for this compound concentration using methods such as high-performance liquid chromatography (HPLC) or spectrophotometry.[7][8]
-
Interpretation: Elevated levels of urinary this compound following the tryptophan load are indicative of a functional vitamin B6 deficiency.[9][10]
Quantitative Data from Early Studies
The following table summarizes representative quantitative data on urinary this compound excretion under different conditions, highlighting the effect of vitamin B6 deficiency and tryptophan loading.
| Condition | Species | Tryptophan Load | Mean this compound Excretion (mg/24h) | Reference |
| Normal | Human | None | < 1 | [4] |
| Vitamin B6 Deficient | Human | 2g L-tryptophan | > 25 | [5][9] |
| Normal | Rat | None | Trace amounts | [3] |
| Vitamin B6 Deficient | Rat | Tryptophan in diet | Significantly increased | [3] |
This compound as a Signaling Molecule: Interaction with Metabotropic Glutamate Receptors
For many years, this compound was primarily considered a metabolic waste product indicative of a vitamin deficiency. However, more recent research has unveiled its role as an endogenous signaling molecule in the central nervous system. This compound has been identified as an agonist for Group II metabotropic glutamate receptors (mGluR2 and mGluR3).[11][12][13]
This interaction has significant implications for neurotransmission and is an active area of research in neuroscience and drug development, particularly in the context of psychiatric disorders like schizophrenia.[12][13]
Signaling Pathway: this compound and mGluR2/3
Caption: The signaling pathway of this compound's activation of mGluR2/3.
Conclusion and Future Directions
The story of this compound is a compelling example of how a molecule, initially dismissed as a mere indicator of a nutritional deficiency, can emerge as a significant player in complex physiological processes. From its discovery in the urine of rats to its identification as a neuromodulator, the research journey of this compound highlights the importance of re-evaluating the roles of endogenous metabolites.
For researchers and drug development professionals, this compound and the kynurenine pathway offer promising targets for therapeutic intervention in a range of neurological and psychiatric disorders. Future research will likely focus on further elucidating the downstream effects of mGluR2/3 activation by this compound, exploring its potential as a biomarker, and developing novel therapeutics that modulate its synthesis or signaling. The historical context of its discovery serves as a reminder of the foundational importance of nutritional biochemistry in understanding human health and disease.
References
- 1. oatext.com [oatext.com]
- 2. Development of analytical methods for the detection and determination of kynurenic and xanthurenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Effects of vitamin B-6 deficiency and tryptophan loading on urinary excretion of tryptophan metabolites in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Novel Spectrophotometric Method for the Quantitation of Urinary this compound and Its Application in Identifying Individuals with Hyperhomocysteinemia Associated with Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. This compound - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound Activates mGlu2/3 Metabotropic Glutamate Receptors and is a Potential Trait Marker for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cinnabarinic acid and this compound: Two kynurenine metabolites that interact with metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthurenic Acid Synthesis from Tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthurenic acid, a metabolite of the kynurenine pathway, is emerging as a significant biomolecule in various physiological and pathological processes. Its synthesis is intricately linked to the catabolism of the essential amino acid L-tryptophan. This technical guide provides an in-depth exploration of the this compound synthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. Furthermore, it presents a compilation of quantitative data on enzyme kinetics and metabolite concentrations, alongside detailed experimental protocols for the quantification of this compound and related metabolites. Visual representations of the pathway and experimental workflows are provided to facilitate a comprehensive understanding of this critical metabolic route.
The Kynurenine Pathway and the Genesis of this compound
Over 95% of L-tryptophan metabolism in mammals occurs via the kynurenine pathway, a cascade of enzymatic reactions leading to the production of several bioactive molecules, including the neuroprotectant kynurenic acid, the neurotoxin quinolinic acid, and ultimately, nicotinamide adenine dinucleotide (NAD+).[1][2] this compound is a key metabolite in a branch of this pathway.
The synthesis of this compound from tryptophan involves a series of sequential enzymatic conversions:
-
Tryptophan to N'-Formyl-L-kynurenine: The pathway is initiated by the rate-limiting enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues.[3][4] These enzymes catalyze the oxidative cleavage of the indole ring of tryptophan to form N'-formyl-L-kynurenine.
-
N'-Formyl-L-kynurenine to L-Kynurenine: N'-formyl-L-kynurenine is rapidly hydrolyzed by kynurenine formamidase (KFM) to yield L-kynurenine.[5]
-
L-Kynurenine to 3-Hydroxykynurenine: L-kynurenine stands at a critical branch point. The enzyme kynurenine 3-monooxygenase (KMO), an FAD-dependent hydroxylase located on the outer mitochondrial membrane, catalyzes the hydroxylation of L-kynurenine to form 3-hydroxykynurenine.[6][7] This step is a key determinant for the subsequent production of this compound.[8]
-
3-Hydroxykynurenine to this compound: The final step in this compound synthesis is the transamination of 3-hydroxykynurenine. This reaction is primarily catalyzed by kynurenine aminotransferases (KATs), particularly KAT II.[9][10] This enzymatic conversion results in the formation of this compound.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites involved in the this compound synthesis pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue | Reference |
| Kynurenine Aminotransferase II (KAT II) | 3-Hydroxykynurenine | ~1.4 mM | - | Rat Brain | [9] |
| Kynurenine 3-Monooxygenase (KMO) | L-Kynurenine | ~20 µM | - | Human (recombinant) | [6] |
Table 2: Metabolite Concentrations in Biological Samples
| Metabolite | Biological Matrix | Concentration Range | Condition | Reference |
| This compound | Human Plasma | 0.4 - 200 ng/mL | Healthy & Myocardial Infarction | [11] |
| This compound | Rabbit Serum | 141 ng/mL | Normal | |
| This compound | Rabbit Serum | 2275 ng/mL | Vitamin B6-deficient | |
| 3-Hydroxykynurenine | Human Serum | 0.98 - 250 ng/mL | Hemodialysis Patients | [3] |
| L-Kynurenine | Human Plasma | 4 - 2000 ng/mL | Healthy & Myocardial Infarction | [11] |
| L-Tryptophan | Human Plasma | 40 - 20,000 ng/mL | Healthy & Myocardial Infarction | [11] |
Experimental Protocols
Accurate quantification of this compound and other kynurenine pathway metabolites is crucial for research and clinical applications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Quantification of this compound in Urine by HPLC
This protocol is adapted from a method for analyzing tryptophan metabolites.[2]
3.1.1. Sample Preparation
-
Collect 24-hour urine samples in containers with a preservative such as 6 N HCl.
-
If not analyzed immediately, store samples frozen at -20°C or lower.[4]
-
Prior to analysis, thaw the urine sample and filter it through a 0.45 µm filter to remove particulate matter.[12]
-
Dilute the urine sample with a suitable buffer, such as 0.5 M sodium citrate-citrate buffer (pH 3.0).
3.1.2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in a buffer such as 0.2% sulfuric acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 240 nm for this compound.[2]
-
Injection Volume: 20 µL.
3.1.3. Calibration
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
3.1.4. Quantification
Inject the prepared urine sample into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantification of Kynurenine Pathway Metabolites in Plasma by LC-MS/MS
This protocol provides a general workflow for the simultaneous measurement of multiple kynurenine pathway metabolites.[3][11]
3.2.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold methanol or acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte).[13]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
3.2.2. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to achieve separation of the metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each metabolite and internal standard must be optimized.
3.2.3. Data Analysis
The concentration of each metabolite is determined by calculating the ratio of the peak area of the analyte to the peak area of its corresponding internal standard and comparing this ratio to a calibration curve generated using standards of known concentrations.
Visualizing the Pathway and Workflows
Diagrams
Caption: this compound Synthesis Pathway from Tryptophan.
Caption: Experimental Workflow for HPLC Quantification of this compound.
Caption: Experimental Workflow for LC-MS/MS Quantification of Kynurenine Pathway Metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 8. A Role for this compound in the Control of Brain Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. This compound Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of tryptophan, kynurenine, kynurenic acid, this compound and 5-hydroxytryptamine in human plasma by LC-MS/MS and its application to acute myocardial infarction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. torontech.com [torontech.com]
- 13. tandfonline.com [tandfonline.com]
The Role of Xanthurenic Acid in the Kynurenine Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Xanthurenic acid (XA) is a crucial, yet often overlooked, metabolite of the kynurenine pathway (KP), the primary catabolic route for the essential amino acid tryptophan.[1][2] While historically viewed as a simple byproduct of vitamin B6 deficiency, recent research has illuminated its complex and multifaceted roles in intercellular signaling, neuromodulation, and the pathophysiology of various diseases.[3][4] This technical guide provides an in-depth analysis of this compound's function within the kynurenine pathway, detailing its biosynthesis, its distinct physiological and pathological activities, and the experimental methodologies used for its investigation. Particular focus is given to its regulatory interplay with kynurenic acid (KYNA), its impact on dopaminergic and glutamatergic systems, and its emerging status as a biomarker in neurological and metabolic disorders.[5][6][7]
Biosynthesis and Regulation of this compound
Approximately 95% of dietary tryptophan is metabolized through the kynurenine pathway.[2][5] This pathway is a critical source of several neuroactive compounds and the precursor for de novo NAD+ synthesis.[1][8] The formation of this compound occurs downstream of tryptophan and the central intermediate, kynurenine.
The synthesis of XA is primarily governed by two key enzymatic steps:
-
Kynurenine 3-monooxygenase (KMO): This enzyme hydroxylates kynurenine to form 3-hydroxykynurenine (3-HK). The activity of KMO is a critical regulatory point; its inhibition shunts kynurenine towards the synthesis of kynurenic acid (KYNA), while its activity promotes the formation of 3-HK, the direct precursor to XA.[2][5]
-
Kynurenine Aminotransferases (KATs): 3-HK is then transaminated by kynurenine aminotransferases, particularly KAT II, to form this compound.[8][9]
Vitamin B6, in its active form pyridoxal 5'-phosphate (P5P), is an essential cofactor for kynureninase, an enzyme that further metabolizes 3-HK down the pathway toward NAD+ production.[10] In states of vitamin B6 deficiency, kynureninase activity is impaired, leading to an accumulation of 3-HK, which is then preferentially converted into this compound, making elevated XA a classic indicator of vitamin B6 insufficiency.[3][10][11] Similarly, niacin (vitamin B3) deficiency can suppress KMO activity, which requires NADPH as a coenzyme, altering the ratio of XA to KYNA.[6][12][13]
Physiological and Pathophysiological Roles
This compound is not merely a metabolic byproduct; it is a bioactive molecule with significant signaling and modulatory functions, particularly within the central nervous system (CNS).
Neuromodulation and Signaling
XA exerts complex effects on neurotransmitter systems, often acting in opposition to its structural analog, KYNA.[4][5]
-
Dopaminergic System: A key finding is that XA stimulates dopamine release in the brain. Acute local infusions of XA in the rat prefrontal cortex have been shown to dose-dependently increase extracellular dopamine levels.[5][14] This effect is contrary to that of KYNA, which inhibits dopamine release.[5] The balance, therefore, between KYNA and XA, regulated by KMO activity, may be a critical determinant of dopaminergic tone.[2][5] Chronic administration of XA, however, has been shown to reduce the number of spontaneously firing dopaminergic neurons in the ventral tegmental area (VTA), suggesting complex long-term adaptations.[14][15]
-
Glutamatergic System: XA is recognized as an endogenous agonist for Group II metabotropic glutamate receptors (mGluR2/3).[3][11] It also acts as a potent inhibitor of the vesicular glutamate transporter (VGLUT), which is responsible for loading glutamate into synaptic vesicles.[11] These actions suggest XA plays a role in modulating glutamatergic neurotransmission, potentially protecting against excitotoxicity.[9]
-
XA-Specific Receptor: Evidence points to the existence of a specific G-protein-coupled receptor (GPCR) for XA in the brain, distinct from other known receptors.[4][16] Activation of this receptor leads to the secondary activation of cationic channels, suggesting a direct role for XA in neuronal signaling.[16]
Role in Disease
Dysregulation of the kynurenine pathway and altered XA levels are implicated in several pathological conditions.
-
Neurological and Psychiatric Disorders: Reduced serum levels of this compound have been observed in patients with schizophrenia and bipolar disorder.[11] Given the opposing effects of XA and KYNA on dopamine, an imbalanced KYNA/XA ratio is hypothesized to contribute to the dopaminergic dysfunctions seen in these disorders.[5][14]
-
Metabolic Disorders: Elevated plasma levels of XA are associated with type 2 diabetes.[7][17][18] XA is considered to have diabetogenic effects, potentially by forming complexes with insulin that reduce its hormonal activity, inhibiting insulin synthesis, and inducing apoptosis in pancreatic beta cells.[10][17]
-
Biomarker Status: Urinary or serum XA is a well-established functional biomarker for vitamin B6 deficiency.[19][20][21] More recently, the urinary this compound to kynurenic acid (XA/KA) ratio has been proposed as a functional biomarker for niacin nutritional status, with the ratio increasing as niacin levels are restored.[6][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound from cited literature.
Table 1: XA Concentrations and Effects in Preclinical Models
| Parameter | Species/Model | Condition | Finding | Reference |
|---|---|---|---|---|
| Brain Concentration | Rat | Normal | Heterogeneous distribution: ~1 µM in olfactory bulbs and cerebellum; 0.1–0.4 µM in A9/A10 nuclei. | [2][5] |
| Dopamine Release | Rat (Prefrontal Cortex) | Acute local infusion | 20 µM XA causes a four-fold increase in dopamine release. | [5][14] |
| Systemic Administration | Rat | 50 mg/kg XA (i.p.) | ~200% increase in intracerebral XA concentrations. | [14][15] |
| Neuronal Firing | Rat (VTA) | Repeated daily XA admin. | 43% reduction in spontaneously firing dopaminergic neurons. | [5][14] |
| Serum Concentration | Rabbit | Normal | 141 ng/mL | [21] |
| Serum Concentration | Rabbit | Vitamin B6 Deficient | 2275 ng/mL |[21] |
Table 2: XA as a Biomarker in Human Conditions
| Condition | Sample Type | Finding | Reference |
|---|---|---|---|
| Schizophrenia | Serum | Marked reduction in XA levels. | [11] |
| Bipolar Disorder | Blood | Lower XA levels (meta-analysis). | [11] |
| Type 2 Diabetes | Plasma / Urine | Increased levels of XA compared to non-diabetic controls. | [7][17][18] |
| Vitamin B6 Deficiency | Urine / Serum | Elevated XA excretion/levels. | [3][19][20] |
| Niacin Deficiency | Urine | Extremely low XA excretion; XA/KA ratio is low. |[6][12][13] |
Experimental Protocols
Accurate quantification of this compound and related metabolites is critical for research in this field. Liquid chromatography-mass spectrometry (LC-MS) based methods are preferred for their superior sensitivity and selectivity.[22][23]
Protocol: Quantification of XA in Plasma/Serum by LC-MS/MS
This protocol is a generalized summary based on common methodologies.[24][25][26][27]
Objective: To quantify the concentration of this compound in plasma or serum samples.
Materials:
-
Plasma/serum samples, stored at -80°C.
-
Deuterated internal standard (e.g., XA-d4).
-
Protein precipitation solvent (e.g., 0.1% formic acid in acetonitrile or methanol).
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
-
Reversed-phase C18 analytical column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma/serum samples on ice.
-
To 50 µL of sample in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold protein precipitation solvent.
-
Vortex vigorously for 1 minute.
-
Incubate at 4°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject 5-10 µL of the prepared sample onto the C18 column. Elute metabolites using a gradient. A typical gradient might start at 5% Mobile Phase B, ramp to 95% B over several minutes, hold, and then re-equilibrate at 5% B. Total run time is often between 5-10 minutes.[26]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard using Multiple Reaction Monitoring (MRM).
-
Example Transition for XA:m/z 206 → m/z 178
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of XA standards prepared in a surrogate matrix (e.g., charcoal-stripped serum).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of XA in the unknown samples by interpolating their peak area ratios against the linear regression of the calibration curve.
-
Protocol: In Vivo Microdialysis for Brain Dopamine Measurement
This protocol describes the methodology used to assess the effect of XA on neurotransmitter release in the brain.[5][14]
Objective: To measure extracellular dopamine concentrations in a specific brain region (e.g., prefrontal cortex) following local administration of XA.
Materials:
-
Anesthetized rat model.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solutions of varying concentrations in aCSF.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis.
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Surgically implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex) according to precise stereotaxic coordinates.
-
-
Microdialysis:
-
After a recovery period, insert the microdialysis probe through the guide cannula.
-
Continuously perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to stabilize dopamine.
-
-
XA Administration (Retro-dialysis):
-
Switch the perfusion medium from aCSF to aCSF containing a known concentration of this compound (e.g., 5, 10, 20 µM).
-
Continue to collect dialysate fractions during and after XA administration.
-
-
Dopamine Analysis:
-
Inject the collected dialysate samples directly into the HPLC-ED system.
-
Separate dopamine from other compounds chromatographically.
-
Quantify dopamine concentration based on the electrochemical signal compared to known standards.
-
-
Data Analysis:
-
Express dopamine concentrations in post-treatment fractions as a percentage change from the average baseline concentration.
-
Conclusion and Future Directions
This compound has emerged as a significant bioactive metabolite within the kynurenine pathway, possessing distinct neuromodulatory properties that often oppose those of its counterpart, kynurenic acid.[4][5] Its ability to influence dopamine and glutamate systems, combined with its association with major neurological and metabolic diseases, positions XA as a compound of high interest for both basic research and therapeutic development.[11][14][17]
Future research should focus on:
-
Receptor Deorphanization: Fully characterizing the specific G-protein-coupled receptor for XA to elucidate its downstream signaling pathways and physiological functions.[4]
-
Therapeutic Modulation: Investigating whether targeting KMO to modulate the KYNA/XA ratio could be a viable therapeutic strategy for disorders with dopaminergic dysfunction, such as schizophrenia.[5]
-
Clinical Biomarkers: Further validating the utility of XA and the XA/KA ratio as diagnostic or prognostic biomarkers in a wider range of metabolic and inflammatory conditions.[6][7]
A deeper understanding of this compound will undoubtedly refine our knowledge of the intricate link between tryptophan metabolism, brain function, and systemic health, opening new avenues for diagnostic and therapeutic innovation.
References
- 1. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 2. A Role for this compound in the Control of Brain Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound: A role in brain intercellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Urinary excretion ratio of this compound/kynurenic acid as a functional biomarker of niacin nutritional status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insulin resistance and dysregulation of tryptophan – kynurenine and kynurenine – nicotinamide adenine dinucleotide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. A Role for this compound in the Control of Brain Dopaminergic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Binds to Neuronal G-Protein-Coupled Receptors That Secondarily Activate Cationic Channels in the Cell Line NCB-20 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increased plasma levels of xanthurenic and kynurenic acids in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 20. This compound - ZRT Laboratory (Urinary Neurotransmitters) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 21. Quantitation of this compound in rabbit serum using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The current state in liquid chromatography-mass spectrometry methods for quantifying kynurenine pathway metabolites in biological samples: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of 3-Hydroxykynurenine to Xanthurenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of 3-hydroxykynurenine (3-HK) to xanthurenic acid (XA) is a crucial step within the kynurenine pathway, the primary route of tryptophan catabolism. This transamination reaction, catalyzed by a family of enzymes known as kynurenine aminotransferases (KATs), plays a significant role in regulating the levels of neuroactive and potentially neurotoxic kynurenine metabolites. Dysregulation of this pathway has been implicated in a variety of neurological and psychiatric disorders, making the enzymes involved attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the enzymatic conversion of 3-HK to XA, including the enzymes involved, their kinetic properties, and detailed experimental protocols for studying this reaction. Furthermore, it presents key signaling pathways and experimental workflows in a visually accessible format to facilitate a deeper understanding of this critical metabolic process.
Introduction
The kynurenine pathway (KP) is responsible for over 95% of tryptophan degradation in mammals and produces a range of biologically active molecules.[1] A key branch of this pathway involves the metabolism of 3-hydroxykynurenine (3-HK), a compound that can be further metabolized along two competing routes: conversion to 3-hydroxyanthranilic acid by kynureninase, or transamination to this compound (XA) by kynurenine aminotransferases (KATs).[2] While 3-HK itself has been associated with the generation of reactive oxygen species, XA is recognized for its roles in neurotransmission, including modulation of glutamate receptors.[3]
The enzymatic conversion of 3-HK to XA is a transamination reaction requiring an amino group acceptor, typically an α-keto acid such as pyruvate or α-ketoglutarate. This reaction is catalyzed by the same family of pyridoxal-5'-phosphate (PLP)-dependent enzymes that convert kynurenine to kynurenic acid.[4] Four major KAT isozymes have been identified in mammals: KAT I, KAT II, KAT III, and KAT IV.[5] These isozymes exhibit distinct tissue distributions, substrate specificities, and kinetic properties, suggesting specialized roles in regulating kynurenine pathway metabolism. In the brain, KAT II is considered to be a major contributor to the synthesis of XA from 3-HK.[6][7]
Given the involvement of kynurenine pathway metabolites in neuropathologies, a thorough understanding of the enzymes that govern their production is paramount for the development of novel therapeutic strategies. This guide aims to provide researchers and drug development professionals with a comprehensive resource on the enzymatic conversion of 3-HK to XA.
Data Presentation: Enzyme Kinetics
Quantitative analysis of the kinetic parameters of kynurenine aminotransferase isozymes is essential for understanding their substrate preferences and catalytic efficiencies. While extensive kinetic data exists for the conversion of kynurenine to kynurenic acid, specific data for 3-hydroxykynurenine as a substrate is less abundant in the literature. The following tables summarize the available quantitative and qualitative data for mammalian KAT isozymes.
Table 1: Kinetic Parameters of Kynurenine Aminotransferase Isozymes with 3-Hydroxykynurenine
| Enzyme | Species | Substrate | Km (mM) | Vmax or kcat | kcat/Km (M-1s-1) | Co-substrate(s) | Reference(s) |
| KAT I | Human, Rat | 3-Hydroxykynurenine | Data not available | Data not available | Data not available | Pyruvate, α-Ketoglutarate | [4] |
| KAT II | Human, Rat, Mouse | 3-Hydroxykynurenine | Data not available | Data not available | Data not available | Pyruvate, α-Ketoglutarate | [6][7] |
| KAT III | Mouse | 3-Hydroxykynurenine | Data not available | Active | Data not available | Glyoxylate | [6][8] |
| KAT IV | Mouse | 3-Hydroxykynurenine | Data not available | Active | Data not available | α-Ketoglutarate | [9] |
Note: The lack of specific Km and kcat/Vmax values for 3-hydroxykynurenine across all mammalian KAT isozymes highlights a significant knowledge gap in the field and an area for future research.
Table 2: Substrate Specificity and Inhibitors of Kynurenine Aminotransferases
| Enzyme | Other Substrates | Inhibitors | Activators / Co-factors | Reference(s) |
| KAT I | Kynurenine, Glutamine | Indole-3-propionic acid | Pyridoxal-5'-phosphate (PLP) | [9] |
| KAT II | Kynurenine, α-Aminoadipate | Glycyrrhizic acid and its analogues (selective) | Pyridoxal-5'-phosphate (PLP) | |
| KAT III | Kynurenine, Glutamine, Histidine, Methionine | Methionine | Pyridoxal-5'-phosphate (PLP) | [8][9] |
| KAT IV | Kynurenine, Aspartate, Glutamate | Aspartate | Pyridoxal-5'-phosphate (PLP) | [9] |
Experimental Protocols
This section provides detailed methodologies for conducting in vitro assays to measure the enzymatic conversion of 3-hydroxykynurenine to this compound.
Preparation of Recombinant Kynurenine Aminotransferase
For detailed kinetic studies and inhibitor screening, the use of purified recombinant KAT enzymes is recommended. Standard molecular biology techniques can be used to clone the cDNA of the desired KAT isozyme into an appropriate expression vector (e.g., pET vectors for E. coli expression or baculovirus vectors for insect cell expression). Protein expression is then induced, and the recombinant enzyme is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by further purification steps such as ion-exchange and size-exclusion chromatography to achieve high purity. The concentration of the purified protein should be determined using a standard method like the Bradford assay.
Enzymatic Assay for this compound Production
This protocol is adapted from established methods for measuring KAT activity.
Materials:
-
Purified recombinant kynurenine aminotransferase (KAT) or tissue homogenate
-
3-Hydroxykynurenine (3-HK)
-
α-Keto acid co-substrate (e.g., pyruvate or α-ketoglutarate)
-
Pyridoxal-5'-phosphate (PLP)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Stop solution (e.g., 10% trichloroacetic acid (TCA) or 0.8 M formic acid)
-
HPLC system with a suitable column and detector
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, PLP (final concentration, e.g., 50 µM), and the α-keto acid co-substrate (final concentration, e.g., 5 mM).
-
Enzyme Pre-incubation: Add the purified KAT enzyme or tissue homogenate to the reaction mixture and pre-incubate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding 3-HK to the desired final concentration (e.g., 0.1-1 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of the stop solution.
-
Sample Preparation for HPLC: Centrifuge the stopped reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.
-
HPLC Analysis: Analyze the supernatant for the presence of this compound using a validated HPLC method.
HPLC Quantification of this compound
Instrumentation:
-
A standard HPLC system equipped with a UV or fluorescence detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M sodium acetate, pH 4.5) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV Detection: Monitor the absorbance at approximately 340 nm.
-
Fluorescence Detection: Use an excitation wavelength of ~345 nm and an emission wavelength of ~430 nm for enhanced sensitivity.
-
-
Quantification: Generate a standard curve using known concentrations of authentic this compound to quantify the amount produced in the enzymatic reaction.
Mandatory Visualizations
Signaling Pathway
The enzymatic conversion of 3-hydroxykynurenine to this compound is a key branch point in the kynurenine pathway.
Caption: Branch of the kynurenine pathway showing the conversion of 3-HK to XA.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the enzymatic conversion of 3-HK to XA.
Caption: A standard experimental workflow for analyzing the enzymatic synthesis of XA.
Conclusion
The enzymatic conversion of 3-hydroxykynurenine to this compound by kynurenine aminotransferases represents a critical control point in the kynurenine pathway. Understanding the nuances of this reaction, including the specific roles and kinetic properties of the different KAT isozymes, is essential for elucidating the pathophysiology of various neurological disorders and for the rational design of therapeutic interventions. While this guide provides a comprehensive overview and detailed protocols, it also highlights the need for further research to fill existing knowledge gaps, particularly concerning the specific kinetic parameters of mammalian KAT isozymes with 3-hydroxykynurenine. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this important metabolic pathway.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Kynurenine aminotransferase 3/glutamine transaminase L/cysteine conjugate beta-lyase 2 is a major glutamine transaminase in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic Features of Kynurenine Aminotransferase Allosterically Regulated by (Alpha)-Ketoglutarate in Cooperation with Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine Pathway Metabolites in the Blood and Cerebrospinal Fluid Are Associated with Human Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biochemical and Structural Properties of Mouse Kynurenine Aminotransferase III - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Characteristic features of kynurenine aminotransferase allosterically regulated by (alpha)-ketoglutarate in cooperation with kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthurenic Acid Metabolism in Vitamin B6 Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vitamin B6, in its active form pyridoxal 5'-phosphate (PLP), is a critical coenzyme for over 140 enzymatic reactions in the human body, playing a pivotal role in amino acid metabolism.[1][2][3] A deficiency in this essential vitamin leads to significant metabolic dysregulation, most notably within the kynurenine pathway of tryptophan metabolism. This guide provides a comprehensive technical overview of the aberrant metabolism of xanthurenic acid (XA) under conditions of vitamin B6 deficiency. It details the biochemical underpinnings, presents quantitative data on metabolite accumulation, outlines experimental protocols for studying this phenomenon, and provides visual representations of the key pathways and workflows. Understanding the intricacies of this compound metabolism is crucial for researchers and drug development professionals, as elevated levels of this metabolite serve as a sensitive biomarker for vitamin B6 deficiency and have been implicated in various pathological conditions.[4][5][6][7]
Biochemical Pathway of this compound Formation
This compound is a metabolite of the essential amino acid tryptophan.[8] The primary catabolic route for tryptophan is the kynurenine pathway.[8] In a state of vitamin B6 sufficiency, tryptophan is metabolized through a series of enzymatic steps to produce nicotinamide adenine dinucleotide (NAD+). However, when vitamin B6 is deficient, this pathway is disrupted, leading to the accumulation of certain intermediate metabolites, including this compound.
The key vitamin B6-dependent enzymes in the kynurenine pathway are kynureninase and kynurenine aminotransferase (KAT) .[9]
-
Kynureninase , which requires PLP as a cofactor, is responsible for the conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid.[4][10]
-
Kynurenine aminotransferase (KAT) , also PLP-dependent, catalyzes the transamination of 3-hydroxykynurenine to this compound.[11][12]
In vitamin B6 deficiency, the activity of kynureninase is significantly reduced.[13][14][15] This impairment is more pronounced than the reduction in KAT activity.[9][14] Consequently, the metabolic flux is shunted away from the main pathway towards the formation of this compound, leading to its accumulation and subsequent excretion in the urine.[13][14][16]
Quantitative Data on this compound Accumulation
The accumulation of this compound in biological fluids is a hallmark of vitamin B6 deficiency. The following tables summarize quantitative data from various studies.
Table 1: this compound Levels in Animal Models of Vitamin B6 Deficiency
| Animal Model | Tissue/Fluid | Condition | This compound Concentration | Reference |
| Rabbit | Serum | Normal | 141 ng/ml | [17] |
| Rabbit | Serum | Vitamin B6 Deficient | 2275 ng/ml | [17] |
| Rat | Urine | Vitamin B6 Deficient | Drastically Increased | [16] |
| Mouse | Urine | Vitamin B6 Deficient | Increased | [13][18] |
| Mouse | Hepatocytes | Vitamin B6 Deficient | Increased Formation | [13][18] |
Table 2: Urinary Excretion of Tryptophan Metabolites in Rats with and without Vitamin B6 Deficiency
| Metabolite | Condition | Urinary Excretion | Reference |
| Kynurenic Acid | Vitamin B6 Deficient | Decreased | [16] |
| This compound | Vitamin B6 Deficient | Drastically Increased | [16] |
Experimental Protocols
This section details methodologies for inducing vitamin B6 deficiency in animal models and for the quantitative analysis of this compound.
Induction of Vitamin B6 Deficiency in Animal Models
A common method to induce vitamin B6 deficiency in laboratory animals is through a specialized diet.
Protocol for Mice:
-
Animal Model: Mice (e.g., inbred strains).
-
Housing: Standard laboratory conditions.
-
Diet:
-
Monitoring: Monitor for signs of deficiency and weight changes.
-
Sample Collection: Collect urine and tissues for metabolite analysis.
Protocol for Rats:
-
Animal Model: Rats (e.g., Wistar).
-
Housing: Standard laboratory conditions.
-
Diet:
-
Monitoring: Monitor food intake and body weight.
-
Sample Collection: Collect 24-hour urine samples for analysis of tryptophan metabolites.
Quantification of this compound
Several methods are available for the accurate measurement of this compound in biological samples.
4.2.1 High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and specific method for quantifying this compound.
-
Sample Preparation:
-
For serum samples, extract this compound using a Sep-Pak C18 cartridge.[19]
-
-
Chromatographic Conditions (Example for Serum):
-
Column: Octadecylsilane-bonded column (e.g., Nucleosil 5C18, 150 x 4 mm I.D.).[19]
-
Mobile Phase: A mixture of 0.05 M sodium acetate buffer (pH 6.0), containing 5 mM sodium 1-octanesulfonate and 0.1 mM Na2EDTA, and acetonitrile (93:7, v/v).[19]
-
Detection: Fluorescence detection with excitation at 340 nm and emission at 450 nm.[19]
-
-
Chromatographic Conditions (Example for General Analysis):
4.2.2 Spectrophotometric Method
This method is suitable for measuring this compound in urine.
-
Extraction:
-
Separation:
-
Measurement:
4.2.3 Fluorometric Method
An alternative method for urinary this compound quantification.
-
Separation:
-
Separate this compound using a Dowex 50 (H+) column.[4]
-
-
Measurement:
-
Measure its fluorescence in a strong alkali solution.[4]
-
Logical Relationship and Clinical Significance
The relationship between vitamin B6 deficiency, enzymatic activity, and this compound accumulation is a direct cause-and-effect cascade. This makes this compound a valuable biomarker for assessing vitamin B6 status.
Elevated levels of this compound, or xanthurenic aciduria, are not only an indicator of vitamin B6 deficiency but have also been associated with several clinical conditions, including:
-
Febrile disorders[4]
-
Theophylline-induced asthma[4]
-
Drug-induced diabetes[4]
-
Certain types of cancer[4]
-
Depressive disorders[22]
The accumulation of this compound may have direct pathological effects, and its role in various diseases is an active area of research.
Conclusion
The metabolism of this compound is intricately linked to vitamin B6 status. A deficiency in this vitamin leads to a predictable and measurable increase in this compound levels due to the differential impairment of PLP-dependent enzymes in the kynurenine pathway. This guide has provided the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers and drug development professionals to investigate the role of this compound in health and disease. Further research into the downstream effects of this compound accumulation will be critical for understanding its full pathological significance and for the development of targeted therapeutic interventions.
References
- 1. Pyridoxal 5'-Phosphate-Dependent Enzymes at the Crossroads of Host-Microbe Tryptophan Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 4. Novel Spectrophotometric Method for the Quantitation of Urinary this compound and Its Application in Identifying Individuals with Hyperhomocysteinemia Associated with Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - ZRT Laboratory (Urinary Neurotransmitters) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. nbinno.com [nbinno.com]
- 7. This compound - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. A Mathematical Model of Tryptophan Metabolism via the Kynurenine Pathway Provides Insights into the Effects of Vitamin B-6 Deficiency, Tryptophan Loading, and Induction of Tryptophan 2,3-Dioxygenase on Tryptophan Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 11. This compound Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tryptophan metabolism in vitamin B6-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of vitamin B6 deficiency on the conversion ratio of tryptophan to niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of this compound in rabbit serum using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tryptophan metabolism in vitamin B6-deficient mice | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 19. Determination of the 8-methyl ether of this compound in human serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. The clinical significance of disordered renal excretion of this compound in depressive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthurenic Acid: An Endogenous Neuromodulator at the Crossroads of Metabolism and Neuronal Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthurenic acid (XA), a metabolite of the kynurenine pathway, is emerging from the shadows of its well-studied relatives to be recognized as a significant endogenous neuromodulator. Traditionally viewed as a mere byproduct of tryptophan degradation, recent evidence has illuminated its active role in shaping neuronal communication and its potential implications in the pathophysiology of complex neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound's function in the central nervous system, with a focus on its synthesis, release, molecular targets, and downstream signaling effects. We present a consolidation of the current quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic and signaling pathways to serve as a critical resource for researchers and drug development professionals exploring this novel neuromodulatory system.
Introduction
The kynurenine pathway (KP), the primary route of tryptophan metabolism, generates a host of neuroactive compounds.[1] While much attention has been focused on the neurotoxic quinolinic acid and the neuroprotective kynurenic acid, another key player, this compound (XA), is gaining prominence for its distinct neuromodulatory properties.[2][3] Synthesized from 3-hydroxykynurenine, XA is present in the brain at micromolar concentrations and exhibits a heterogeneous distribution.[2][4] Its storage in synaptic vesicles and Ca2+-dependent release upon neuronal depolarization strongly suggest a role in intercellular signaling.[2][4]
This guide will delve into the multifaceted actions of XA, exploring its interactions with metabotropic glutamate receptors, a specific G-protein-coupled receptor, and vesicular glutamate transporters. Furthermore, we will examine its influence on dopaminergic neurotransmission, highlighting the delicate balance between XA and its structural analog, kynurenic acid, in regulating critical neural circuits.[2] The potential involvement of XA in the pathophysiology of schizophrenia and neurodegenerative diseases underscores the importance of understanding its mechanisms of action for the development of novel therapeutic strategies.[3]
Biosynthesis and Metabolism
This compound is a product of the kynurenine pathway, downstream of tryptophan. The synthesis of XA is a critical control point in the balance of neuroactive kynurenine metabolites.
The Kynurenine Pathway and this compound Formation
The formation of this compound begins with the conversion of tryptophan to L-kynurenine. L-kynurenine is then hydroxylated to 3-hydroxykynurenine (3-HK) by the enzyme kynurenine monooxygenase (KMO). Finally, 3-HK is transaminated to this compound by kynurenine aminotransferase (KAT), with KAT II playing a major role in the brain.[5]
Molecular Targets and Signaling Pathways
This compound exerts its neuromodulatory effects through interactions with multiple molecular targets, leading to a cascade of downstream signaling events.
Metabotropic Glutamate Receptors (mGluR2/3)
Several studies have suggested that this compound acts as an agonist at group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3.[2][3][6] Activation of these Gi/o-coupled receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This interaction is thought to contribute to the antipsychotic-like effects of XA observed in preclinical models.[3] However, some research indicates that XA's effects on synaptic transmission may be independent of direct mGluR2/3 activation, suggesting a more complex mechanism of action.[4][7]
Specific G-Protein-Coupled Receptor (GPCR)
Evidence points to the existence of a specific G-protein-coupled receptor for this compound in the brain.[8] Binding studies have characterized specific XA binding sites, and functional assays in the NCB-20 cell line, which lacks glutamate-induced calcium signals, have shown that XA can elicit responses involving the activation of cationic channels and an increase in intracellular calcium concentration.[8][9] This suggests an excitatory role for XA mediated by a distinct GPCR.
Vesicular Glutamate Transporters (VGLUTs)
This compound is a known inhibitor of vesicular glutamate transporters (VGLUTs).[2][4][7] By blocking the uptake of glutamate into synaptic vesicles, XA can reduce the amount of glutamate available for release, thereby modulating glutamatergic neurotransmission. This mechanism may play a role in the observed effects of XA on synaptic plasticity and its potential neuroprotective actions under conditions of excitotoxicity.
Quantitative Data Summary
The following tables summarize the available quantitative data on the interactions and effects of this compound.
Table 1: Receptor Binding and Functional Activity
| Target | Parameter | Value | Species/System | Reference |
| XA-specific GPCR | IC50 (XA displacement) | ~10 µM | Mouse cortical membranes | [10] |
| IC50 (NCS-486 displacement) | 14 µM | Rat brain synaptosomes | [2] | |
| IC50 (NCS-482 displacement) | 0.35 µM | Rat brain synaptosomes | ||
| IC50 (XT-21 displacement) | 4.6 µM | Rat brain synaptosomes | ||
| mGluR2/3 | Binding | No displacement of [3H]LY341495 | Human mGluR2 membranes | [4][7] |
| Functional Activity | Activates mGlu2/3 signaling | HEK293 cells | [10] | |
| VGLUTs | Functional Activity | Known inhibitor | - | [2][4][7] |
Table 2: Effects on Neurotransmitter Systems
| Neurotransmitter | Effect | Concentration | Species/System | Reference |
| Dopamine | Dose-dependent increase in release | 1, 5, 20 µM (local infusion) | Rat prefrontal cortex | [11] |
| Four-fold increase in release | 20 µM (local infusion) | Rat prefrontal cortex | [2][11] | |
| ~200% increase in brain concentration | 50 mg/kg (i.p.) | Rat | [2][11] | |
| Reduces spontaneously firing DA neurons by 43% | Repeated daily administration | Rat ventral tegmental area | [11] |
Table 3: Endogenous Concentrations
| Brain Region | Concentration | Species | Reference |
| Olfactory Bulbs | ~1 µM | Rat | [2] |
| Cerebellum | ~1 µM | Rat | [2] |
| A9 and A10 nuclei | 0.1 - 0.4 µM | Rat | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the neuromodulatory roles of this compound.
In Vivo Microdialysis for Dopamine Measurement
This protocol is adapted from standard methods for in vivo monitoring of dopamine in the rat brain.[1][5][6][12][13]
Objective: To measure extracellular dopamine levels in a specific brain region (e.g., prefrontal cortex) in response to local or systemic administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4
-
This compound solutions of desired concentrations in aCSF
-
Anesthetics (e.g., isoflurane, chloral hydrate)
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a microdialysis probe into the target brain region using appropriate stereotaxic coordinates.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 2 hours) to establish a baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
To test local effects, switch the perfusion medium to aCSF containing this compound at the desired concentration.
-
For systemic effects, administer this compound via intraperitoneal (i.p.) injection.
-
Continue collecting dialysate samples throughout the experiment.
-
Analyze the dopamine content in the dialysate samples using HPLC-ED.
-
At the end of the experiment, perfuse with a high-potassium solution to confirm neuronal viability and probe placement.
-
Sacrifice the animal and histologically verify the probe placement.
Patch-Clamp Electrophysiology in Cultured Neurons
This protocol is a generalized procedure for whole-cell patch-clamp recordings from cultured neurons (e.g., NCB-20 cells) to study the effects of this compound on ion channel activity.[14][15]
Objective: To record changes in membrane potential or ionic currents in response to the application of this compound.
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries and pipette puller
-
Extracellular solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Intracellular solution (e.g., K-Gluconate based)
-
This compound stock solution
Procedure:
-
Culture NCB-20 cells on glass coverslips.
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull glass microelectrodes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Mount the electrode in the holder and apply positive pressure.
-
Under visual guidance, approach a target neuron with the micropipette.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the membrane patch with a brief pulse of suction to establish the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a specific potential (e.g., -70 mV) and record baseline currents.
-
Apply this compound to the bath via the perfusion system.
-
Record any changes in inward or outward currents.
-
In current-clamp mode, record the resting membrane potential and then apply this compound to observe any changes in membrane potential or firing activity.
Calcium Imaging in Neuronal Cells
This protocol describes the use of fluorescent calcium indicators to measure changes in intracellular calcium concentration in response to this compound.[7][10]
Objective: To visualize and quantify changes in intracellular calcium levels in cultured neurons following the application of this compound.
Materials:
-
Fluorescence microscope with a digital camera
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
Procedure:
-
Culture neurons on glass-bottom dishes.
-
Prepare a loading solution of Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the dish on the microscope stage and acquire a baseline fluorescence image.
-
Apply this compound to the bath.
-
Acquire a time-lapse series of fluorescence images to monitor changes in intracellular calcium.
-
Quantify the changes in fluorescence intensity in individual cells over time.
Vesicular Glutamate Transporter (VGLUT) Uptake Assay
This protocol is based on methods for measuring the uptake of radiolabeled glutamate into synaptic vesicles and can be adapted to screen for inhibitors like this compound.[1][11][12]
Objective: To determine the inhibitory effect of this compound on VGLUT-mediated glutamate uptake.
Materials:
-
Synaptic vesicle preparation from rat brain
-
[3H]-L-glutamate
-
Uptake buffer (e.g., containing sucrose, KCl, Mg-ATP)
-
This compound solutions of varying concentrations
-
Scintillation counter and vials
Procedure:
-
Isolate synaptic vesicles from rat brain tissue by differential centrifugation and sucrose gradient fractionation.
-
In a reaction tube, combine the synaptic vesicle preparation with uptake buffer.
-
Add varying concentrations of this compound to the tubes (and a vehicle control).
-
Initiate the uptake reaction by adding [3H]-L-glutamate.
-
Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate the vesicles from the free radiolabel.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the percent inhibition of glutamate uptake at each concentration of this compound and determine the IC50 value.
Conclusion and Future Directions
This compound is a multifaceted endogenous neuromodulator with a complex pharmacological profile. Its ability to interact with mGluR2/3, a specific GPCR, and VGLUTs positions it as a critical regulator of both glutamatergic and dopaminergic neurotransmission. The emerging evidence of its dysregulation in neuropsychiatric and neurodegenerative disorders highlights the therapeutic potential of targeting the this compound signaling pathway.
Future research should focus on unequivocally identifying the specific this compound GPCR and elucidating its downstream signaling cascades. Further investigation into the precise nature of the interaction between this compound and mGluR2/3 is also warranted. The development of selective agonists and antagonists for the this compound receptor will be instrumental in dissecting its physiological and pathological roles and for validating it as a viable drug target. The comprehensive data and protocols presented in this guide aim to facilitate these future endeavors and accelerate our understanding of this intriguing endogenous neuromodulator.
References
- 1. Molecular, Structural, Functional, and Pharmacological Sites for Vesicular Glutamate Transporter Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Cinnabarinic acid and this compound: Two kynurenine metabolites that interact with metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of hippocampal synaptic transmission by the kynurenine pathway member this compound and other VGLUT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of this compound, a putative endogenous Group II metabotropic glutamate receptor agonist, on sensory transmission in the thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Hippocampal Synaptic Transmission by the Kynurenine Pathway Member this compound and Other VGLUT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Activates mGlu2/3 Metabotropic Glutamate Receptors and is a Potential Trait Marker for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developmental Up-Regulation of Vesicular Glutamate Transporter-1 Promotes Neocortical Presynaptic Terminal Development | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Control of Vesicular Glutamate Transport and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. INHIBITION OF THE VESICULAR GLUTAMATE TRANSPORTER (VGLUT) WITH CONGO RED ANALOGS: NEW BINDING INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Inhibition of Vesicular Glutamate Transporters (VGLUTs) with Chicago Sky Blue 6B Before Focal Cerebral Ischemia Offers Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protons Regulate Vesicular Glutamate Transporters through an Allosteric Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Gateway to the Brain: Unraveling the Transport of Xanthurenic Acid Across the Blood-Brain Barrier
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthurenic acid (XA), a metabolite of the kynurenine pathway, has emerged as a molecule of significant interest in neuroscience. It is implicated in various physiological and pathological processes within the central nervous system (CNS). The ability of XA to exert its effects within the brain is contingent upon its capacity to traverse the highly selective blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of the mechanisms governing the transport of this compound across this critical interface, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Carrier-Mediated Transport: The Primary Mechanism
Evidence strongly indicates that this compound crosses the blood-brain barrier not by passive diffusion, but through a carrier-mediated transport system.[1][2] This is supported by observations of increased intracerebral XA concentrations following peripheral administration.[2] The primary mediators of this transport have been identified as members of the Organic Anion Transporter (OAT) family, specifically OAT1 (SLC22A6) and OAT3 (SLC22A8).[3] These transporters are expressed on the endothelial cells of the brain capillaries, which form the BBB.[4][5]
Quantitative Analysis of this compound Transport
Quantitative kinetic parameters for the transport of this compound by human OAT1 (hOAT1) and rat OAT3 (rOAT3) have been determined using a Xenopus laevis oocyte expression system. These findings provide crucial insights into the efficiency and affinity of these transporters for XA.
| Transporter | Species | Substrate | Km (µM) | Vmax (pmol/oocyte/h) | Reference |
| OAT1 | Human | This compound | 4.83 | 26.0 | [3] |
| OAT3 | Rat | This compound | 6.87 | 21.7 | [3] |
Table 1: Kinetic parameters of this compound transport by OAT1 and OAT3.
Experimental Protocols for Studying this compound Transport
The elucidation of the transport mechanism of this compound across the BBB relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experimental approaches.
In Vitro Transporter Kinetic Analysis using Xenopus laevis Oocyte Expression System
This method is instrumental in identifying specific transporters for a substrate and determining their kinetic properties.
Protocol:
-
cRNA Preparation: Synthesize capped complementary RNA (cRNA) for the transporter of interest (e.g., hOAT1, hOAT3) from a linearized plasmid template using an in vitro transcription kit.
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.
-
cRNA Injection: Inject each oocyte with 50 nl of the transporter cRNA solution (or water for control oocytes) and incubate for 2-3 days to allow for transporter expression on the oocyte membrane.[6]
-
Uptake Assay:
-
Incubate the cRNA-injected and control oocytes in a buffer solution containing radiolabeled or unlabeled this compound at various concentrations.
-
Incubations are typically carried out for a defined period (e.g., 30-60 minutes) at room temperature.
-
Terminate the uptake by washing the oocytes with ice-cold buffer.
-
-
Quantification:
-
For radiolabeled XA, lyse individual oocytes and measure the radioactivity using liquid scintillation counting.
-
For unlabeled XA, lyse the oocytes and quantify the intracellular concentration using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
-
Data Analysis:
-
Subtract the uptake in control oocytes from the uptake in transporter-expressing oocytes to determine the specific uptake.
-
Plot the specific uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
In Situ Brain Perfusion
This technique allows for the study of BBB transport in a live animal model under controlled conditions, providing a more physiologically relevant environment than in vitro models.
Protocol:
-
Animal Preparation: Anesthetize a rat and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery in a retrograde direction.
-
Perfusion:
-
Initiate perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to wash out the blood from the brain vasculature.
-
Switch to a perfusion buffer containing a known concentration of the test substance (this compound) and a vascular space marker (e.g., [14C]-sucrose).
-
Perfuse for a short, defined period (e.g., 30-60 seconds).
-
-
Sample Collection: Decapitate the animal and collect the brain.
-
Analysis:
-
Determine the concentration of this compound and the vascular marker in the brain tissue and the perfusion fluid.
-
Calculate the brain uptake clearance (Kin) or permeability-surface area (PS) product.
-
In Vitro Blood-Brain Barrier Model using Brain Endothelial Cells
This model utilizes a culture of brain capillary endothelial cells on a semi-permeable membrane to mimic the BBB.
Protocol:
-
Cell Culture: Culture primary brain endothelial cells or a suitable cell line (e.g., hCMEC/D3) on a microporous membrane of a Transwell insert. Often, co-culture with astrocytes or pericytes is used to induce a tighter barrier.
-
Barrier Integrity Assessment: Monitor the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) and the permeability to a paracellular marker like sucrose or Lucifer yellow.[7]
-
Transport Assay:
-
Add this compound to the apical (luminal) chamber of the Transwell.
-
At various time points, collect samples from the basolateral (abluminal) chamber.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using HPLC or LC-MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Signaling Pathways and Regulation
The activity of transporters at the BBB is not static and can be modulated by various signaling pathways. While specific signaling cascades that regulate OAT1 and OAT3 in the context of this compound transport are not yet fully elucidated, the regulation of other organic anion transporting polypeptides (OATPs) at the BBB by pathways such as the transforming growth factor-β (TGF-β) signaling pathway has been demonstrated.[2][8] This suggests that the transport of this compound into the brain could be dynamically regulated by physiological and pathological conditions that influence these signaling pathways.
Visualizations of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the core mechanisms and experimental workflows.
Caption: Transport of this compound across the BBB via OAT1 and OAT3.
Caption: Workflow for Xenopus Oocyte Transporter Assay.
Caption: Workflow for In Situ Brain Perfusion Experiment.
Conclusion
The transport of this compound across the blood-brain barrier is a critical determinant of its neuromodulatory and potential neurotoxic effects. The identification of OAT1 and OAT3 as key transporters provides a molecular basis for this process and opens avenues for further investigation. Future research should focus on validating these findings in in vivo mammalian models, elucidating the specific signaling pathways that regulate these transporters at the BBB, and exploring the potential for targeting these transporters to modulate brain levels of this compound for therapeutic purposes. A thorough understanding of this transport mechanism is paramount for the development of novel strategies to treat neurological disorders where the kynurenine pathway is implicated.
References
- 1. Expression and Function of Organic Anion Transporting Polypeptides in the Human Brain: Physiological and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport Properties of Statins by Organic Anion Transporting Polypeptide 1A2 and Regulation by Transforming Growth Factor-β Signaling in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport of this compound by rat/human organic anion transporters OAT1 and OAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of organic anion/cation transporters at the blood-brain and blood-cerebrospinal fluid barriers involving uremic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Functional Expression of P-glycoprotein and Organic Anion Transporting Polypeptides at the Blood-Brain Barrier: Understanding Transport Mechanisms for Improved CNS Drug Delivery? - PMC [pmc.ncbi.nlm.nih.gov]
Xanthurenic Acid: A Multifaceted Molecule in Invertebrate Physiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthurenic acid (XA), a metabolite of the tryptophan degradation pathway, has emerged as a key signaling molecule in the physiology of various invertebrates. Initially considered a mere detoxification product, XA is now recognized for its critical roles in processes ranging from parasite transmission to antioxidant defense. This technical guide provides a comprehensive overview of the current understanding of this compound's function in invertebrates, with a particular focus on its role as an inducer of gametogenesis in Plasmodium parasites within mosquito vectors. We present a synthesis of the biosynthesis and signaling pathways of XA, detailed experimental protocols for its study, and a compilation of relevant quantitative data. This document is intended to serve as a valuable resource for researchers in parasitology, entomology, and drug development, providing the necessary technical details to investigate this multifaceted molecule and explore its potential as a target for novel disease control strategies.
Introduction
This compound is a heterocyclic compound derived from the kynurenine pathway, the primary route of tryptophan catabolism. In invertebrates, this pathway is not only crucial for the synthesis of essential molecules like NAD+ but also for the production of pigments and other bioactive compounds. While the physiological roles of many kynurenine pathway metabolites are well-established, the significance of this compound has been a subject of growing interest.
In the context of invertebrate physiology, the most profound role of this compound has been identified in the life cycle of the malaria parasite, Plasmodium. Within the mosquito midgut, this compound acts as a crucial environmental cue, triggering the sexual development (gametogenesis) of the parasite, a prerequisite for its transmission to a new host.[1][2][3][4][5][6] This discovery has opened new avenues for the development of transmission-blocking interventions against malaria.
Beyond its role in parasite development, this compound has been implicated in other physiological processes in invertebrates, including antioxidant defense in mosquitoes and pigmentation in various insects. This guide will delve into the technical aspects of studying this compound, providing researchers with the necessary tools to explore its diverse functions.
Biosynthesis of this compound
This compound is synthesized from L-tryptophan through a series of enzymatic reactions known as the kynurenine pathway. The initial steps, leading to the formation of 3-hydroxykynurenine, are common to many organisms. However, the final step, the conversion of 3-hydroxykynurenine to this compound, is particularly prominent in certain invertebrates, such as mosquitoes.
The key enzymes involved in the biosynthesis of this compound from tryptophan are:
-
Tryptophan-2,3-dioxygenase (TDO): Catalyzes the oxidative cleavage of the indole ring of tryptophan to form N-formylkynurenine.
-
Kynurenine formamidase: Hydrolyzes N-formylkynurenine to produce L-kynurenine.
-
Kynurenine 3-monooxygenase (KMO): Hydroxylates L-kynurenine to form 3-hydroxykynurenine.
-
3-Hydroxykynurenine transaminase (HKT): Catalyzes the transamination of 3-hydroxykynurenine to form an unstable intermediate that spontaneously cyclizes to form this compound. This enzyme is a key regulator of this compound levels in mosquitoes.
The biosynthesis pathway is depicted in the following diagram:
Role of this compound in Plasmodium Gametogenesis
The transition of Plasmodium parasites from the asexual stage in the vertebrate host to the sexual stage in the mosquito vector is a critical step for malaria transmission. This process, known as gametogenesis, is triggered by a combination of environmental cues in the mosquito midgut, including a drop in temperature, a rise in pH, and the presence of this compound.[6]
This compound acts as a potent inducer of exflagellation, the process by which male gametocytes rapidly differentiate into motile microgametes. This signaling cascade is initiated by the binding of this compound to a putative receptor on the gametocyte membrane, leading to a series of downstream events.
The signaling pathway involves the activation of a guanylate cyclase, resulting in an increase in intracellular cyclic GMP (cGMP). This, in turn, activates a cGMP-dependent protein kinase (PKG), which ultimately leads to a rise in intracellular calcium levels and the initiation of gametogenesis.
The proposed signaling pathway for this compound-induced gametogenesis is illustrated below:
Quantitative Data
The following tables summarize key quantitative data related to this compound in invertebrates.
Table 1: Effective Concentrations of this compound for Plasmodium Gametogenesis Induction
| Plasmodium Species | Effective Concentration | Reference |
| P. gallinaceum | < 0.5 µM | [4] |
| P. falciparum | < 0.5 µM | [4] |
| P. falciparum (optimum for infection) | 100 µM |
Table 2: this compound Concentration in Mosquito Tissues
| Mosquito Species | Tissue | Condition | Concentration | Reference |
| Aedes aegypti | Larval homogenate supernatant | - | Many folds higher than 3-HK | |
| Aedes aegypti | Midgut | 24h after blood meal | Reaches millimolar levels |
Table 3: Kinetic Parameters of 3-Hydroxykynurenine Transaminase (HKT) in Aedes aegypti
| Substrate | Amino Acceptor | Specific Activity (µmol/min/mg protein) | Reference |
| 3-Hydroxykynurenine | Pyruvate | 38 | |
| Kynurenine | Pyruvate | 17 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound in invertebrates.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the quantification of this compound in invertebrate tissues.
5.1.1. Sample Preparation
-
Dissect the tissue of interest (e.g., mosquito midguts, whole larvae) on ice.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline, PBS) on ice.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and deproteinize by adding an equal volume of ice-cold acetonitrile or by using a protein precipitation solution.
-
Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
5.1.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%) and increase it linearly to a higher percentage (e.g., 60-95%) over a period of 10-20 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detector at 240 nm or a fluorescence detector with excitation at 340 nm and emission at 450 nm.
-
Quantification: Generate a standard curve using known concentrations of a this compound standard.
In Vitro Induction of Plasmodium Gametogenesis
This protocol describes the induction of Plasmodium exflagellation in vitro using this compound.
-
Obtain mature Plasmodium gametocytes from an infected host or in vitro culture.
-
Prepare an "exflagellation medium" consisting of a suitable buffer (e.g., RPMI 1640) supplemented with this compound at the desired concentration (e.g., 100 µM). The pH of the medium should be adjusted to ~8.0.
-
Mix a small volume of the gametocyte-containing blood or culture with the exflagellation medium on a microscope slide.
-
Incubate the slide at room temperature (~25°C) for 10-15 minutes to allow for exflagellation to occur.
-
Observe the formation of exflagellation centers (clusters of red blood cells around a motile male gamete) under a light microscope (400x magnification).
-
Quantify the number of exflagellation centers per field of view.
3-Hydroxykynurenine Transaminase (HKT) Activity Assay
This protocol outlines a method to measure the activity of HKT in invertebrate tissue extracts.
5.3.1. Reagents
-
Assay Buffer: 200 mM Phosphate buffer, pH 7.0.
-
Substrate: 10 mM 3-hydroxykynurenine (3-HK).
-
Amino Acceptor: 5 mM Pyruvate.
-
Cofactor: 40 µM Pyridoxal-5'-phosphate (PLP).
-
Stop Solution: 0.8 M Formic acid.
5.3.2. Procedure
-
Prepare a tissue homogenate as described in the HPLC sample preparation protocol and obtain the supernatant containing the enzyme.
-
In a microcentrifuge tube, combine the assay buffer, pyruvate, and PLP.
-
Add the enzyme extract to the mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the 3-HK substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of the stop solution.
-
Analyze the formation of this compound using HPLC as described previously.
-
Calculate the enzyme activity based on the amount of this compound produced per unit of time and protein concentration.
Conclusion and Future Directions
This compound has transitioned from being viewed as a simple metabolic byproduct to a molecule of significant physiological importance in invertebrates. Its central role in mediating Plasmodium transmission has positioned it as a prime target for the development of novel malaria control strategies. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research in this exciting area.
Future research should focus on several key areas:
-
Receptor Identification: The identification and characterization of the specific receptor(s) for this compound in Plasmodium and other invertebrates will be crucial for understanding its mechanism of action and for designing targeted inhibitors.
-
Broader Physiological Roles: The functions of this compound beyond parasite development, such as its antioxidant properties, warrant further investigation.
-
Drug Development: The development of potent and specific inhibitors of this compound biosynthesis or signaling could lead to new drugs that block malaria transmission.
-
Comparative Physiology: Exploring the role of this compound in a wider range of invertebrate species will provide valuable insights into the evolution of this signaling pathway.
By providing a comprehensive technical resource, we hope to stimulate further inquiry into the fascinating biology of this compound and its potential applications for improving human and animal health.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparative characterization of Aedes 3-hydroxykynurenine transaminase/alanine glyoxylate transaminase and Drosophila serine pyruvate aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and low-cost evaluation of hydroxykynurenine activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces gametogenesis in Plasmodium, the malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound as the putative inducer of malaria development in the mosquito - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasmodium berghei - Wikipedia [en.wikipedia.org]
- 7. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
The Evolutionary Crossroads of Tryptophan Metabolism: A Technical Guide to the Xanthurenic Acid Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catabolism of the essential amino acid tryptophan through the kynurenine pathway is a fundamental metabolic route with profound implications for health and disease. While much attention has been focused on the neuroactive metabolite kynurenic acid, a parallel and evolutionarily significant branch of this pathway leads to the production of xanthurenic acid (XA). This technical guide provides an in-depth exploration of the evolutionary significance, biochemistry, and physiological roles of the this compound pathway. We present a comprehensive overview of the enzymatic machinery responsible for XA synthesis, detailing quantitative kinetic data and tissue-specific concentrations across various species. Furthermore, this guide outlines detailed experimental protocols for the quantification and functional characterization of XA. Through integrated data tables and pathway diagrams, we illuminate the conserved and divergent roles of this intriguing metabolite, from its function as a signaling molecule in invertebrates to its complex neuromodulatory activities in the mammalian brain. This whitepaper aims to equip researchers and drug development professionals with a thorough understanding of the this compound pathway, highlighting its potential as a therapeutic target and a biomarker for a range of pathological conditions.
Introduction: An Evolutionary Perspective on Tryptophan Metabolism
The metabolism of tryptophan, an essential amino acid, is a highly conserved process across the tree of life. While a small fraction of tryptophan is shunted towards the synthesis of serotonin and melatonin, the vast majority, over 95%, is catabolized through the kynurenine pathway (KP)[1][2]. This pathway is not merely a degradative route but a vital source of bioactive metabolites that influence a wide array of physiological processes, from immune responses to neurotransmission[3]. The KP is an ancient pathway, with its core enzymatic machinery present in bacteria, fungi, invertebrates, and vertebrates, suggesting a strong evolutionary pressure to maintain its functional integrity[4][5].
The central branch point of the kynurenine pathway involves the fate of L-kynurenine. It can be transaminated by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA), or it can be hydroxylated by kynurenine 3-monooxygenase (KMO) to produce 3-hydroxykynurenine (3-HK)[6][7]. This latter step is the gateway to the this compound branch. 3-HK itself is a reactive molecule capable of generating free radicals, and its efficient metabolism is crucial for cellular homeostasis[8]. The transamination of 3-HK by KAT enzymes yields the stable metabolite, this compound (XA)[9].
The evolutionary significance of the XA pathway is underscored by its diverse and often critical roles across different taxa. In invertebrates, such as mosquitoes, XA acts as a crucial signaling molecule, triggering gametogenesis in the malaria parasite Plasmodium upon ingestion in a blood meal, and also playing a role in antioxidant defense during blood digestion[10]. In mammals, the functions of XA are more nuanced and are currently an area of intense research. It is increasingly recognized as a neuromodulator with the ability to influence dopaminergic and glutamatergic neurotransmission[11][12]. Dysregulation of the XA pathway has been implicated in a range of pathologies, including neuropsychiatric disorders like schizophrenia and neurodegenerative diseases[13].
This guide will delve into the core aspects of the XA pathway, providing a detailed technical overview for researchers and professionals in the field.
The Biochemical Pathway of this compound Synthesis
The formation of this compound is a two-step enzymatic process downstream of L-kynurenine. The key enzymes involved are Kynurenine 3-monooxygenase (KMO) and Kynurenine Aminotransferases (KATs).
Kynurenine 3-monooxygenase (KMO)
KMO is a mitochondrial outer membrane-bound, FAD-dependent monooxygenase that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine[6][14]. This is a critical regulatory point in the kynurenine pathway, as it dictates the flux of metabolites towards either the KYNA branch or the 3-HK branch, which leads to the formation of XA and quinolinic acid[15]. The activity of KMO is a key determinant of the KYNA/XA ratio, a balance that appears to be crucial for normal brain function[16][12].
Kynurenine Aminotransferases (KATs)
KATs are a group of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transamination of both L-kynurenine and 3-hydroxykynurenine. In mammals, four main KAT isoforms have been identified: KAT I, KAT II, KAT III, and KAT IV[17]. While all can utilize L-kynurenine to produce KYNA, their substrate specificity and kinetic efficiency for 3-HK to produce XA vary. KAT II is considered a primary enzyme in the brain for the synthesis of both KYNA and XA[18][19]. The substrate promiscuity of these enzymes highlights the intricate regulation and crosstalk within the kynurenine pathway.
Diagram of the this compound Pathway
References
- 1. Characterization of kynurenine aminotransferase III, a novel member of a phylogenetically conserved KAT family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and characterization of the kynurenine pathway in the pond snail Lymnaea stagnalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. Structure, Mechanism, and Substrate Specificity of Kynureninase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhea - reaction knowledgebase [rhea-db.org]
- 12. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]
- 13. This compound Activates mGlu2/3 Metabotropic Glutamate Receptors and is a Potential Trait Marker for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 18. Biochemical and Structural Properties of Mouse Kynurenine Aminotransferase III - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Xanthurenic Acid: A Multifaceted Molecule in Microbial Metabolism and Signaling
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthurenic acid, a metabolite of the tryptophan-catabolizing kynurenine pathway, has long been recognized for its physiological roles in eukaryotes. However, a growing body of evidence highlights its significant and diverse functions within microbial metabolism and intercellular signaling. In the microbial world, this compound is not merely a metabolic byproduct but an active participant in processes ranging from secondary metabolite biosynthesis to complex signaling cascades. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in microbial life, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and workflows. For researchers in microbiology, drug discovery, and microbial biochemistry, understanding the functions of this compound opens new avenues for therapeutic intervention and biotechnological application.
Introduction: The Kynurenine Pathway in Microorganisms
The kynurenine pathway is the principal route for tryptophan degradation in both prokaryotes and eukaryotes.[1][2] In microorganisms, this pathway is crucial for carbon and nitrogen acquisition and serves as a source for the biosynthesis of essential cofactors like NAD+.[3][4] The pathway initiates with the conversion of L-tryptophan to N-formylkynurenine, which is subsequently deformylated to L-kynurenine. From this central intermediate, the pathway branches, leading to the formation of various bioactive molecules. One such branch, initiated by the hydroxylation of kynurenine to 3-hydroxykynurenine, leads to the production of this compound through the action of kynurenine aminotransferase.[5][6] While the presence of the kynurenine pathway is widespread among bacteria and fungi, the specific roles and regulation of its metabolites, such as this compound, are subjects of ongoing research.[1][7]
Functions of this compound in Microbial Metabolism
Precursor for Secondary Metabolite Biosynthesis: The Case of Quinolobactin
In the bacterium Pseudomonas fluorescens, this compound serves as a direct precursor for the biosynthesis of the siderophore quinolobactin.[8] Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. The biosynthetic gene cluster responsible for quinolobactin production, designated qbs, has been identified and cloned.[1] The pathway involves a series of enzymatic modifications of the this compound core to yield the final siderophore product. This discovery highlights a key metabolic function of this compound in microbial iron acquisition, a process critical for virulence and survival in host environments.
The proposed biosynthetic pathway of quinolobactin from this compound in Pseudomonas fluorescens is a fascinating example of metabolic diversification. It combines elements from the eukaryotic tryptophan-xanthurenic acid branch of the kynurenine pathway with pathways for the synthesis of other pyridine-containing compounds.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of the Thioquinolobactin Siderophore: an Interesting Variation on Sulfur Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial expression of human kynurenine 3-monooxygenase: Solubility, activity, purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-based assays for identification of aryl hydrocarbon receptor (AhR) activators [escholarship.org]
- 6. Simultaneous determination of tryptophan, kynurenine, kynurenic acid, this compound and 5-hydroxytryptamine in human plasma by LC-MS/MS and its application to acute myocardial infarction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of this compound as the putative inducer of malaria development in the mosquito - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on Xanthurenic Acid Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthurenic acid (XA), a metabolite of the tryptophan catabolic pathway, has intrigued and challenged scientists for nearly a century. Initially identified as an "abnormal" metabolic product, its story is deeply intertwined with the discovery and understanding of vitamin B6. Early research painted a picture of a potentially diabetogenic and toxic compound, while contemporary studies have unveiled a more nuanced role for XA as a signaling molecule in the central nervous system and its involvement in the life cycle of parasites. This technical guide provides a comprehensive historical perspective on this compound research, detailing the seminal discoveries, key experimental methodologies, and the evolution of our understanding of its physiological and pathological significance.
The Dawn of Discovery: Identification and Early Characterization
The story of this compound begins in 1935 when the Italian chemist L. Musajo and his colleagues first reported its synthesis and isolation from the urine of experimental animals.[1][2] They identified the compound as 4,8-dihydroxyquinoline-2-carboxylic acid.[1] This discovery laid the groundwork for future investigations into its metabolic origins and biological effects.
A pivotal moment in XA research came in 1943 when Samuel Lepkovsky and his collaborators made the crucial connection between XA excretion and vitamin B6 (pyridoxine) deficiency.[1] Their work demonstrated that rats fed a diet deficient in vitamin B6 and supplemented with tryptophan excreted significant amounts of this yellow-green pigment in their urine.[3] This established XA as a key biomarker for vitamin B6 deficiency, a role it still holds today.
The Kynurenine Pathway: Unraveling the Metabolic Origins of this compound
This compound is a product of the kynurenine pathway, the primary route for tryptophan degradation in mammals, accounting for approximately 95% of its catabolism.[4] The formation of XA occurs when the normal metabolic flow of this pathway is disrupted, most notably by a deficiency in the active form of vitamin B6, pyridoxal 5'-phosphate (PLP).
PLP is a critical cofactor for the enzyme kynureninase, which catalyzes the conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid. When PLP is deficient, the activity of kynureninase is significantly reduced. This leads to an accumulation of its substrate, 3-hydroxykynurenine, which is then shunted towards an alternative pathway. In this alternative pathway, 3-hydroxykynurenine is transaminated by kynurenine aminotransferase (KAT) to form this compound.[5]
The Diabetogenic Hypothesis: Kotake's Pioneering Work
In the 1950s, a series of influential studies by Yahito Kotake and his research group in Japan shifted the focus of XA research towards its potential role in the pathogenesis of diabetes mellitus.[6][7][8] They observed that the administration of XA to rats induced diabetic symptoms, including hyperglycemia, glucosuria, and polyuria.[1][9]
A key aspect of Kotake's research was the finding that diets enriched with both tryptophan and fatty acids exacerbated the endogenous synthesis and urinary excretion of XA in vitamin B6-deficient rats, leading to more pronounced diabetic symptoms.[1]
Quantitative Data from Early Animal Studies
The following table summarizes some of the quantitative data from Kotake's early studies on the effect of different fatty acids on this compound excretion in rats fed a tryptophan-supplemented diet.
| Dietary Supplement (in addition to Tryptophan) | Daily this compound Excretion (mg) |
| None (Tryptophan only) | 1.6 |
| Acetate | 5.37 |
| Propionic acid | 8.79 |
| Stearic acid | 8.57 |
| Valerenic acid | 9.64 |
| Palmitic acid | 9.61 |
| Oleic acid | 9.87 |
| Oil acid | 9.87 |
| Data adapted from Meyramov G, et al. (2019).[1] |
The this compound-Insulin Complex Hypothesis
To explain the diabetogenic effects of XA, Kotake and his colleagues proposed the formation of a complex between this compound and insulin.[1][6][10] Their in-vitro studies suggested that two moles of XA could bind to one dimer of insulin, and this complex exhibited reduced hormonal activity, approximately 49% of that of native insulin.[7][10] They hypothesized that this interaction involved the zinc atom and the imidazole radical in the insulin molecule.[2] The addition of zinc ions to a solution containing the XA-insulin complex was shown to restore insulin's activity.[6] This led to the theory that the diabetogenic action of XA was due to its ability to chelate zinc, thereby inactivating insulin.[2]
Historical Experimental Protocols
Reproducing historical experiments requires a deep understanding of the methodologies available at the time. The following sections provide an overview of the key experimental protocols used in early this compound research.
Induction of Vitamin B6 Deficiency in Animal Models
The foundational method for studying XA in vivo was the induction of vitamin B6 deficiency in animal models, primarily rats. While specific diet compositions varied between research groups, a typical vitamin B6-deficient diet in the mid-20th century would have consisted of purified components.
General Composition of a Vitamin B6-Deficient Diet (circa 1940s-1950s):
-
Protein Source: Vitamin-free casein (typically 18-20%)
-
Carbohydrate Source: Sucrose or starch (typically 60-70%)
-
Fat Source: Lard or vegetable oil (typically 5-10%)
-
Minerals: A salt mixture providing essential minerals.
-
Vitamins: A supplement of all known vitamins except for the vitamin B6 group (pyridoxine, pyridoxal, pyridoxamine). Thiamin and riboflavin were often explicitly mentioned as being included.[11]
To enhance XA production, the diet was often supplemented with L-tryptophan.
Early Methods for Quantitative Determination of this compound in Urine
The accurate measurement of XA in biological fluids was crucial for the early researchers. Before the advent of modern techniques like High-Performance Liquid Chromatography (HPLC), colorimetric and fluorometric methods were the state-of-the-art.
Spectrophotometric Determination (based on methods from the 1950s):
This method often involved a multi-step extraction and reaction process to generate a colored compound that could be quantified using a spectrophotometer.
-
Urine Collection: 24-hour urine samples were collected, often with a preservative like toluene.
-
Initial Extraction: An aliquot of urine was acidified and extracted with an organic solvent like isobutanol to separate XA from water-soluble components.
-
Purification: The XA-containing organic layer was further purified, for example, by back-extraction into an alkaline solution.
-
Colorimetric Reaction: The purified XA was then reacted with a chromogenic agent. A common method involved the use of a diazo reagent, which would form a colored complex with XA.
-
Spectrophotometric Measurement: The absorbance of the colored solution was measured at a specific wavelength using a spectrophotometer. The concentration of XA was determined by comparing the absorbance to a standard curve prepared with known concentrations of purified XA.
Fluorometric Determination:
Later, more sensitive fluorometric methods were developed. These methods exploited the native fluorescence of this compound under specific conditions.
-
Sample Preparation: Similar initial extraction and purification steps as in the spectrophotometric method were often employed to reduce interference from other fluorescent compounds in the urine.
-
Fluorescence Measurement: The fluorescence of the purified XA solution was measured using a fluorometer at specific excitation and emission wavelengths. The intensity of the fluorescence was proportional to the concentration of XA.
The Modern Era: A Shift in Perspective
While the diabetogenic potential of XA remains a topic of interest, particularly in the context of metabolic syndrome, modern research has broadened our understanding of its biological roles. In recent decades, XA has been identified as an endogenous ligand for metabotropic glutamate receptors (mGluRs) in the brain, suggesting a role in neurotransmission and neuromodulation.[12] Furthermore, an unexpected and significant discovery was the role of XA as a crucial signaling molecule for the induction of gametogenesis in the malaria parasite, Plasmodium falciparum, within its mosquito vector.
Conclusion
The historical journey of this compound research is a testament to the evolving nature of scientific inquiry. From its initial discovery as a curious urinary pigment to its characterization as a marker of vitamin B6 deficiency and a potential diabetogenic agent, our understanding of this molecule has been continuously refined. The pioneering work of Musajo, Lepkovsky, Kotake, and others laid a critical foundation upon which modern research continues to build. Today, this compound is recognized not just as a metabolic byproduct, but as a bioactive molecule with diverse and complex roles in physiology and pathology. The historical perspective provides an invaluable context for contemporary and future investigations into the multifaceted nature of this intriguing tryptophan metabolite.
References
- 1. Studies on the this compound-insulin complex. II. Physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Vitamin B6 deficiency experimentally-induced bone and joint disorder: microscopic, radiographic and biochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin B-6 deficiency in germfree rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The physiological significance of the this compound-insulin comples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insulin resistance and dysregulation of tryptophan – kynurenine and kynurenine – nicotinamide adenine dinucleotide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an abnormal metabolite of tryptophan and the diabetic symptoms caused in albino rats by its production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel spectrophotometric method for the quantitation of urinary this compound and its application in identifying individuals with hyperhomocysteinemia associated with Vitamin B₆ deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. karger.com [karger.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Unraveling the Complete Metabolic Fate of Xanthurenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthurenic acid (XA), a metabolite of the kynurenine pathway, has long been considered a mere byproduct of tryptophan degradation, often associated with vitamin B6 deficiency. However, emerging research has illuminated its multifaceted role as a bioactive molecule with significant physiological and pathological implications. This technical guide provides a comprehensive overview of the complete metabolic fate of this compound, detailing its biosynthesis, distribution, signaling functions, and excretion. We present quantitative data in structured tables, provide detailed experimental protocols for its analysis, and visualize complex pathways using Graphviz diagrams to offer a deeper understanding for researchers, scientists, and professionals in drug development.
The Metabolic Pathway of this compound
This compound is an intermediate metabolite of tryptophan catabolism via the kynurenine pathway.[1] Its formation is intricately linked to the availability of tryptophan and the functional status of vitamin B6.
Biosynthesis of this compound
The synthesis of this compound begins with the essential amino acid L-tryptophan. The pathway is as follows:
-
Tryptophan to N-formyl-L-kynurenine: The initial and rate-limiting step is the oxidation of L-tryptophan, catalyzed by either indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues or tryptophan 2,3-dioxygenase (TDO) in the liver.[2][3]
-
N-formyl-L-kynurenine to L-kynurenine: N-formyl-L-kynurenine is then hydrolyzed by formamidase to yield L-kynurenine.[2]
-
L-kynurenine to 3-hydroxykynurenine: L-kynurenine is hydroxylated by kynurenine 3-monooxygenase (KMO) to form 3-hydroxykynurenine.[2][4] This step is a critical branch point in the pathway.
-
3-hydroxykynurenine to this compound: Finally, this compound is formed from 3-hydroxykynurenine through a transamination reaction catalyzed by kynurenine aminotransferases (KATs), particularly KAT II.[5][6] This reaction requires pyridoxal phosphate (vitamin B6) as a cofactor. In states of vitamin B6 deficiency, the downstream metabolism of kynurenine pathway intermediates is impaired, leading to an accumulation of 3-hydroxykynurenine and its subsequent conversion to this compound, which is then excreted in the urine.[2][7]
Figure 1: Biosynthesis pathway of this compound from Tryptophan.
Further Metabolism and Excretion
Historically, this compound was considered a terminal product destined for excretion.[8] However, it is now known to be a substrate for methyltransferases. The primary route of elimination for excess this compound is through urinary excretion.[2][9] Elevated levels of this compound in urine are a well-established biomarker for vitamin B6 deficiency.[7][9]
Quantitative Data on this compound
The concentration of this compound varies significantly across different biological matrices and physiological states.
Table 1: Concentration of this compound in Biological Samples
| Biological Matrix | Species | Condition | Concentration | Reference |
| Brain (Olfactory Bulbs, Cerebellum) | Rat | Normal | ~1 µM | [10] |
| Brain (A9 and A10 regions) | Rat | Normal | 0.1–0.4 µM | [10] |
| Serum | Human | Healthy | Varies (significantly lower than in schizophrenia patients) | [11] |
| Serum | Human | Schizophrenia | Markedly reduced | [1][11] |
| Urine | Human | Healthy (after 5g L-tryptophan load) | 68.8 ± 19.0 µmols/24 h | [12] |
| Urine | Human | Vitamin B6 deficiency | Abnormally high amounts | [2] |
| Kidney | Rat | Vitamin B6 deficiency (after tryptophan injection) | High accumulation | [13] |
Table 2: Kinetic Parameters Related to this compound
| Parameter | Enzyme/Transporter | Value | Substrate/Ligand | Organism | Reference |
| Ki | Vesicular Glutamate Transporter (VGLUT) | 0.19 mM | Glutamate | Human | [1] |
| Ki | l-glutamate transport | 190 µM | L-glutamate | Rat | [14] |
| Kd | Sepiapterin Reductase (SPR) - NADP+ saturated | 51 ± 10 nM | This compound | Not specified | [14] |
| Kd | Sepiapterin Reductase (SPR) - NADPH bound | 9.5 ± 0.4 µM | This compound | Not specified | [14] |
Signaling Pathways Involving this compound
This compound is not merely a metabolic intermediate but also an active signaling molecule that interacts with several receptors and transporters.
Metabotropic Glutamate Receptors (mGluR2/3)
This compound acts as an endogenous agonist for Group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3.[11][15][16] By activating these receptors, it can modulate glutamatergic neurotransmission, which has implications for neurological and psychiatric conditions such as schizophrenia.[11][15]
Figure 2: this compound as an agonist of mGluR2/3.
G-Protein-Coupled Receptor for this compound
Studies have provided evidence for the existence of a specific G-protein-coupled receptor (GPCR) for this compound in the brain.[8] Activation of this receptor by this compound can lead to the secondary activation of cationic channels and an increase in intracellular calcium concentration, suggesting an excitatory function in neuronal pathways.[8]
Inhibition of Sepiapterin Reductase (SPR)
This compound is a potent inhibitor of sepiapterin reductase (SPR), the terminal enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[2][14] BH4 is an essential cofactor for the synthesis of several neurotransmitters, including dopamine and serotonin.[2] By inhibiting SPR, this compound can downregulate BH4 levels, thereby impacting neurotransmitter production.[2][14]
Figure 3: Inhibition of Sepiapterin Reductase by this compound.
Vesicular Glutamate Transporter (VGLUT) Inhibition
This compound is a known inhibitor of the vesicular glutamate transporter (VGLUT).[1] VGLUT is responsible for packaging glutamate into synaptic vesicles for subsequent release. By inhibiting VGLUT, this compound can reduce the amount of glutamate available for neurotransmission.[1]
Experimental Protocols for this compound Analysis
Accurate quantification of this compound in biological samples is crucial for research and clinical diagnostics.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the analysis of this compound in various biological matrices.
-
Sample Preparation:
-
For serum samples, perform protein precipitation using a suitable agent (e.g., acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
For urine samples, filtration may be sufficient. Dilution may be necessary depending on the expected concentration.
-
Solid-phase extraction (e.g., using a C18 cartridge) can be employed for sample clean-up and concentration.[17]
-
-
Chromatographic Conditions:
-
Column: A mixed-mode column such as Newcrom BH (4.6 x 150 mm, 5 µm) or a C18 column (e.g., Nucleosil 5C18, 150 x 4 mm I.D.) can be used.[4][17]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.2% sulfuric acid or 0.05 M sodium acetate buffer, pH 6.0, containing 5 mM sodium 1-octanesulfonate and 0.1 mM Na2EDTA) is typically used.[4][17]
-
Flow Rate: A flow rate of 1.0 ml/min is common.[4]
-
Detection:
-
-
Quantification: A standard curve is generated using known concentrations of this compound to quantify the amount in the sample.
Spectrophotometric Method for Urinary this compound
This method is a simpler alternative for quantifying this compound in urine.[18]
-
Principle: The method is based on the direct acid ferric reduction (DAFR) procedure.
-
Procedure:
-
Sample Preparation:
-
Colorimetric Reaction:
-
React the eluted this compound with a Fe3+-TPTZ (2,4,6-tripyridyl-s-triazine) complex in an acidic buffer (pH 3.6).
-
This reaction forms a Fe2+-TPTZ complex, which has an intense blue color.
-
-
Measurement:
-
Measure the absorbance of the blue complex at a maximum wavelength of 593 nm using a spectrophotometer.[18]
-
-
-
Quantification: A standard curve is prepared with known concentrations of this compound to determine the concentration in the urine sample. The linearity of this method typically extends from 2.5 to 100.0 mg/L.[18]
Figure 4: General experimental workflow for this compound analysis.
The Role of Gut Microbiota
The gut microbiota plays a significant role in tryptophan metabolism.[19][20] Gut bacteria can metabolize dietary tryptophan, influencing the availability of precursors for the kynurenine pathway in the host.[19] Some studies suggest that the gut microbiota can directly contribute to the production of kynurenine pathway metabolites.[19] For instance, modulation of the intestinal microbiota has been shown to affect this compound production.[21] This interplay between the host and microbiota adds another layer of complexity to the regulation of this compound levels.
Conclusion
This compound has transitioned from being viewed as a simple excretory product to a recognized bioactive molecule with diverse physiological functions. Its synthesis is tightly regulated by the kynurenine pathway and vitamin B6 status. As a signaling molecule, it modulates key neurotransmitter systems through its interaction with metabotropic glutamate receptors, a specific GPCR, and its inhibition of SPR and VGLUT. The gut microbiota also emerges as a crucial regulator of its metabolism. The detailed metabolic pathways, quantitative data, and experimental protocols presented in this guide offer a valuable resource for researchers and clinicians working to further unravel the roles of this compound in health and disease, and for drug development professionals exploring new therapeutic targets within the kynurenine pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. This compound Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. This compound binds to neuronal G-protein-coupled receptors that secondarily activate cationic channels in the cell line NCB-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of urinary excretion of this compound and other tryptophan metabolites in human beings with pyridoxine deficiency induced by desoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Role for this compound in the Control of Brain Dopaminergic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Activates mGlu2/3 Metabotropic Glutamate Receptors and is a Potential Trait Marker for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound excretion in urine after oral intake of 5 grams L-tryptophan by healthy volunteers: standardisation of the reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Tetrahydrobiopterin Biosynthesis as a Potential Target of the Kynurenine Pathway Metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of the 8-methyl ether of this compound in human serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Spectrophotometric Method for the Quantitation of Urinary this compound and Its Application in Identifying Individuals with Hyperhomocysteinemia Associated with Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BioKB - Publication [biokb.lcsb.uni.lu]
- 20. a-z.lu [a-z.lu]
- 21. The Gut Microbiota-Xanthurenic Acid-Aromatic Hydrocarbon Receptor Axis Mediates the Anticolitic Effects of Trilobatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Method for the Quantification of Xanthurenic Acid in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthurenic acid, a metabolite of the tryptophan catabolic pathway, serves as a significant biomarker for assessing vitamin B6 (pyridoxine) status.[1][2] Elevated urinary excretion of this compound can indicate a deficiency in vitamin B6, as this vitamin is a crucial cofactor for enzymes in the kynurenine pathway.[3][4] Dysregulation of this pathway has been associated with various clinical conditions, including immune suppression, inflammatory diseases, and neurological disorders.[4] Consequently, the accurate and reliable quantification of this compound in urine is essential for both clinical diagnostics and research in drug development.
This application note provides a detailed protocol for the quantification of this compound in human urine using High-Performance Liquid Chromatography (HPLC) with UV detection. The method includes a robust sample preparation procedure using solid-phase extraction (SPE) to ensure the removal of interfering metabolites and enhance the sensitivity of the assay.
Metabolic Pathway of this compound
This compound is formed from 3-hydroxykynurenine, an intermediate in the kynurenine pathway, which is the primary route for tryptophan degradation. The synthesis of this compound is dependent on the enzyme kynurenine aminotransferase, which requires pyridoxal phosphate (the active form of vitamin B6) as a cofactor.[3]
Experimental Protocols
1. Urine Sample Collection and Preparation
A robust sample preparation protocol is crucial for removing interfering substances from the urine matrix. This protocol utilizes solid-phase extraction (SPE) for the purification and concentration of this compound.[5][6]
-
Sample Collection: Collect 24-hour urine specimens in brown bottles containing 6 N HCl as a preservative. Mix the sample well. If not analyzed within 48 hours, freeze an aliquot.[5]
-
Filtration: Before extraction, thaw the urine sample (if frozen) and filter it through Whatman No. 1 filter paper.[5]
-
Solid-Phase Extraction (SPE):
2. HPLC Instrumentation and Conditions
This section outlines the HPLC parameters for the quantification of this compound. The conditions are adapted from established methods to provide a reliable and reproducible assay.
-
HPLC System: An HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
-
Column: A mixed-mode Newcrom BH column (4.6 x 150 mm, 5 µm) is recommended.[3]
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and 0.2% Sulfuric Acid (H₂SO₄) in water.[3]
-
Gradient: 10-60% MeCN over 10 minutes.[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.
-
Detection Wavelength: UV detection at 240 nm is suitable for this compound.[7] Other sources suggest 250 nm may also be used.[3]
-
Retention Time: The expected retention time for this compound under these conditions is approximately 5.58 to 6.8 minutes.[3][7]
-
Experimental Workflow
The entire process from sample collection to data analysis is summarized in the following workflow diagram.
Data Presentation
The following table summarizes various reported HPLC methods for the quantification of this compound, allowing for easy comparison of key chromatographic parameters.
| Parameter | Method 1 | Method 2 |
| Column | Newcrom BH, 4.6 x 150 mm, 5 µm[3] | Not Specified |
| Mobile Phase | Gradient: 10-60% MeCN in 0.2% H₂SO₄[3] | Isocratic |
| Flow Rate | 1.0 mL/min[3] | Not Specified |
| Detection | UV at 250 nm[3] | UV at 240 nm[7] |
| Retention Time | 5.58 min[3] | ~6.8 min[7] |
| Linear Range | Not Specified | 10-1000 pmol per injection[7] |
| Detection Limit | Not Specified | 10 pmol (S/N ratio of 5:1)[7] |
The HPLC method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in urine. The use of solid-phase extraction for sample preparation is critical for achieving accurate results by minimizing matrix effects. This method is well-suited for clinical research and drug development applications where the assessment of vitamin B6 status and tryptophan metabolism is of interest. The provided protocols and comparative data offer a solid foundation for researchers to implement and adapt this method for their specific needs.
References
- 1. This compound - ZRT Laboratory (Urinary Neurotransmitters) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. This compound - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Novel Spectrophotometric Method for the Quantitation of Urinary this compound and Its Application in Identifying Individuals with Hyperhomocysteinemia Associated with Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Solid-Phase Extraction of Xanthurenic Acid from Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthurenic acid (XA), a metabolite of the kynurenine pathway, is gaining increasing interest as a potential biomarker for various pathological conditions, including neurodegenerative diseases, schizophrenia, and vitamin B6 deficiency.[1][2] Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for clinical research and drug development. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes interfering substances and concentrates the analyte of interest, leading to improved analytical sensitivity and accuracy.[3] This document provides detailed application notes and protocols for the solid-phase extraction of this compound from biological samples.
Signaling Pathway Context: The Kynurenine Pathway
This compound is a downstream metabolite in the kynurenine pathway, the primary route for tryptophan catabolism.[4][5] Tryptophan is converted to kynurenine, which is then metabolized through several enzymatic steps to produce various neuroactive compounds, including the neuroprotective kynurenic acid and the neurotoxic quinolinic acid.[6][7] this compound is formed from 3-hydroxykynurenine.[4] Dysregulation of this pathway has been implicated in numerous diseases.[6]
Caption: Simplified Kynurenine Pathway leading to this compound.
Application Notes
Solid-phase extraction is a highly effective technique for the purification and concentration of this compound from complex biological matrices prior to analysis by methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sorbent Selection:
The choice of SPE sorbent is critical for achieving optimal recovery and purity. Based on the physicochemical properties of this compound (a polar, acidic compound), the following sorbents are commonly employed:
-
Reversed-Phase (e.g., C18): Suitable for the extraction of this compound and its derivatives from serum and plasma.[8] The retention mechanism is based on hydrophobic interactions.
-
Anion-Exchange: Effective for the selective isolation of acidic compounds like this compound from urine.[9] This method utilizes the electrostatic interaction between the negatively charged analyte and the positively charged sorbent.
Method Optimization:
Several parameters should be optimized to ensure efficient and reproducible extraction:
-
Sample Pre-treatment: Dilution of the biological sample with an acidic solution is often necessary to disrupt protein binding and adjust the pH for optimal retention on the SPE sorbent.[10]
-
Wash Steps: Washing the SPE cartridge with a weak solvent removes unretained matrix components without eluting the analyte of interest.
-
Elution: A solvent with sufficient strength is required to disrupt the interaction between this compound and the sorbent for its complete elution. For reversed-phase SPE, a mixture of methanol and water is often used, while for anion-exchange, an acidic solution is typically employed.[9][10]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the analysis of this compound in biological samples, some of which utilize solid-phase extraction.
| Biological Matrix | Analytical Method | Linearity Range | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Human Serum | LC-MS/MS | 0.001 to 10 µM | - | - | [10] |
| Human Plasma | LC-MS/MS | 0.4-200 ng/mL | - | - | [11] |
| Rabbit Serum | HPLC | 3.9 to 1000 ng | 3.9 ng/mL | 80.8 | [2] |
| Human Urine | Spectrophotometry | 2.5 to 100.0 mg/L | - | - | [9][12] |
Experimental Protocols
Protocol 1: SPE of this compound from Human Serum using Reversed-Phase Sorbent
This protocol is adapted from a method for the quantification of tryptophan-derived uremic solutes in human serum.[10]
Materials:
-
SPE Cartridge: Reversed-phase (e.g., C18)
-
Methanol (MeOH)
-
Formic Acid (FA)
-
Ammonium Hydroxide
-
Water (HPLC grade)
-
Serum Sample
-
Internal Standard (e.g., this compound-d4)
Workflow Diagram:
References
- 1. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of this compound in rabbit serum using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Characterization of Kynurenine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the 8-methyl ether of this compound in human serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Spectrophotometric Method for the Quantitation of Urinary this compound and Its Application in Identifying Individuals with Hyperhomocysteinemia Associated with Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of tryptophan, kynurenine, kynurenic acid, this compound and 5-hydroxytryptamine in human plasma by LC-MS/MS and its application to acute myocardial infarction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: A Sensitive Fluorescence Assay for the Quantification of Xanthurenic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthurenic acid (XA) is a metabolite of the kynurenine pathway, the primary catabolic route for the essential amino acid tryptophan.[1][2] Dysregulation of the kynurenine pathway is implicated in a variety of pathological conditions, including neurodegenerative diseases, inflammatory disorders, and certain types of cancer.[1][3] As a downstream metabolite, XA levels can serve as a valuable biomarker for assessing pathway activity and investigating disease mechanisms. This application note describes a sensitive and straightforward method for the quantification of this compound in aqueous samples using its intrinsic fluorescence, providing a valuable tool for research and drug development.
Assay Principle
The assay is based on the direct measurement of the intrinsic fluorescence of this compound in an alkaline buffer. In a basic environment (pH > 12), XA exhibits a distinct fluorescence profile that can be leveraged for its quantification. The sample is mixed with a strong alkaline solution, and the fluorescence intensity is measured using a microplate reader or spectrofluorometer. The concentration of XA in an unknown sample is determined by comparing its fluorescence signal to a standard curve generated from known concentrations of this compound.
Key Experimental Protocols
1. Preparation of Reagents
-
This compound (XA) Stock Solution (1 mM):
-
Accurately weigh 2.052 mg of this compound powder (M.W. = 205.16 g/mol ).
-
Dissolve in 10 mL of dimethyl sulfoxide (DMSO).
-
Mix thoroughly by vortexing. Store at -20°C in amber vials.
-
-
Alkaline Assay Buffer (2 M NaOH):
-
Carefully weigh 8.0 g of sodium hydroxide (NaOH) pellets.
-
Slowly add the pellets to ~80 mL of deionized water while stirring. Caution: The dissolution is highly exothermic.
-
Once dissolved and cooled to room temperature, adjust the final volume to 100 mL with deionized water. Store in a tightly sealed polyethylene bottle at room temperature.
-
-
Working Standards:
-
Prepare a series of working standards by serially diluting the 1 mM XA Stock Solution in deionized water to achieve concentrations ranging from 1 µM to 100 µM.
-
2. Sample Preparation
-
Biological Fluids (e.g., Urine, Plasma): Samples may require a protein precipitation and/or solid-phase extraction (SPE) step to remove interfering substances. A common approach is to acidify the sample, apply it to a C18 SPE cartridge, wash with a hydrophilic solvent, and elute XA with a more hydrophobic solvent like methanol. The eluate should then be dried and reconstituted in the assay buffer.
-
Aqueous Samples: Clear aqueous samples can often be diluted directly in deionized water to fall within the assay's linear range.
3. Assay Procedure (96-well plate format)
-
Standard Curve:
-
Add 50 µL of each this compound working standard to separate wells of a black, clear-bottom 96-well microplate.
-
Add 50 µL of deionized water to a well to serve as a blank.
-
-
Samples:
-
Add 50 µL of the prepared samples to their respective wells.
-
-
Assay Reaction:
-
Add 150 µL of the Alkaline Assay Buffer (2 M NaOH) to all wells (standards, samples, and blank).
-
Mix the plate gently on a plate shaker for 1 minute.
-
-
Incubation:
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with settings optimized for this compound. Based on published spectra, recommended starting wavelengths are:
-
Excitation: 370 nm
-
Emission: 530 nm
-
-
Adjust gain settings to ensure the highest standard concentration is below the detector's saturation limit.
-
4. Data Analysis
-
Blank Subtraction: Subtract the average fluorescence intensity of the blank wells from the readings of all standard and sample wells.
-
Standard Curve Generation: Plot the blank-subtracted fluorescence intensity of the standards against their corresponding concentrations (in µM).
-
Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Sample Concentration Calculation: Use the equation from the linear regression to calculate the concentration of this compound in the unknown samples. Remember to account for any dilution factors used during sample preparation.
Data Presentation
Table 1: Spectral Properties of this compound
| Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | Comments |
| Intrinsic Fluorescence[4] | 370 | 530 | Measured in 9.5 N Sodium Hydroxide. |
| HPLC-Fluorescence (Derivative) | 340 | 450 | For 8-methyl ether of this compound. |
| HRP Derivatization[5] | 325 | 425 | Enzymatic conversion to a fluorescent product. |
Table 2: Representative Assay Performance Characteristics
| Parameter | Value | Method |
| Limit of Detection (LOD) | 3.9 ng/mL | HPLC method in rabbit serum[6] |
| Limit of Quantification (LOQ) | 2 x 10⁻¹⁴ mol | HPLC-Fluorescence (Derivative) |
| Linear Range | 1.0 - 10.0 nmol | HRP Derivatization Method[5] |
| Recovery from Serum | 80.8% | HPLC Method[6] |
Visualizations
Caption: Experimental workflow for the this compound fluorescence assay.
Caption: Simplified diagram of the Kynurenine Pathway highlighting this compound.
References
- 1. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 2. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent derivatization of this compound and nicotinic acid with horseradish peroxidase in the presence of excess hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of this compound in rabbit serum using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Accurate Measurement of Xanthurenic Acid Using Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthurenic acid (XA), a metabolite of the kynurenine pathway, is gaining increasing interest in biomedical research due to its association with various physiological and pathological processes. Accurate quantification of this compound in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. The use of a stable isotope-labeled internal standard, such as this compound-d4, is highly recommended for mass spectrometry-based quantification to correct for matrix effects and variations in sample processing, thereby ensuring the highest accuracy and precision.
These application notes provide a comprehensive overview and detailed protocols for the accurate measurement of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard.
Principles of Accurate Quantification: The Role of an Internal Standard
In LC-MS/MS analysis, an internal standard (IS) is a compound with a known concentration that is added to samples, calibrators, and quality controls. The ideal internal standard has physicochemical properties very similar to the analyte of interest. Stable isotope-labeled (SIL) internal standards are considered the gold standard because they co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for variations in sample extraction, injection volume, and matrix-induced ion suppression or enhancement.[1][2][3] this compound-d4 is a deuterated analog of this compound and serves as an excellent internal standard for its quantification.[4][5]
Kynurenine Pathway
This compound is a key metabolite in the kynurenine pathway, the primary route of tryptophan catabolism.[6] This pathway is integral to immune response and produces several neuroactive compounds.[7][8] The balance between the different metabolites of this pathway is critical, and dysregulation has been implicated in various diseases.
Experimental Protocols
The following protocols provide a general framework for the quantification of this compound in biological matrices such as plasma, serum, and cell culture media. It is recommended to optimize specific parameters for individual instruments and sample types.
Materials and Reagents
-
This compound (analytical standard)
-
This compound-d4 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, cell culture medium)
Protocol 1: Quantification of this compound in Human Plasma
This protocol is adapted from a method for the simultaneous determination of tryptophan and its metabolites in human plasma.[9]
1. Preparation of Stock and Working Solutions:
- Prepare stock solutions of this compound (1 mg/mL) and this compound-d4 (1 mg/mL) in methanol.
- Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with 50% methanol.
- Prepare a working internal standard solution of this compound-d4 (e.g., 100 ng/mL) in 50% methanol.
2. Sample Preparation (Protein Precipitation):
- To 50 µL of plasma sample, calibrator, or quality control, add 150 µL of the internal standard working solution in methanol containing 1% formic acid.
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
- LC System: UHPLC system
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient:
- 0-0.5 min: 5% B
- 0.5-2.5 min: 5-95% B
- 2.5-3.0 min: 95% B
- 3.0-3.1 min: 95-5% B
- 3.1-4.0 min: 5% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
- MRM Transitions (example):
- This compound: m/z 206 -> 178
- This compound-d4: m/z 210 -> 182
4. Data Analysis:
- Quantify this compound using the ratio of the peak area of the analyte to the peak area of the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
- Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification of this compound in Cell Culture Medium
This protocol is based on a method for quantifying tryptophan metabolites in cell culture supernatants.[10]
1. Preparation of Stock and Working Solutions:
- Follow the same procedure as in Protocol 1.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of cell culture medium, add 200 µL of acidified methanol (containing the internal standard, this compound-d4, at a suitable concentration).
- Vortex for 30 seconds.
- Incubate at -20°C for 20 minutes to facilitate protein precipitation.
- Centrifuge at 16,000 x g for 15 minutes at 4°C.
- Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
- Similar conditions to Protocol 1 can be used as a starting point. Optimization of the gradient and other parameters may be necessary depending on the specific cell culture medium composition.
4. Data Analysis:
- Follow the same procedure as in Protocol 1.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound using an internal standard.
Data Presentation
The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of this compound. These values are illustrative and may vary between laboratories and methods.
Table 1: Linearity and Sensitivity of this compound Quantification
| Parameter | Plasma[9] | Cell Culture Medium[10] |
| Linearity Range | 0.4 - 200 ng/mL | 19.50 - 1000 nmol/L |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Not reported | 3.31 - 10.80 nmol/L |
| Limit of Quantification (LOQ) | 0.4 ng/mL | 9.60 - 19.50 nmol/L |
Table 2: Precision and Accuracy of this compound Quantification
| Parameter | Plasma[9] | Cell Culture Medium[10] |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 12% |
| Accuracy (%RE) | Within ±15% | Within ±15% |
| Recovery (%) | 85-115% | 88-105% |
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound-d4, is essential for the accurate and precise quantification of this compound in complex biological matrices by LC-MS/MS. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate robust analytical methods for their specific research needs. Adherence to these principles will ensure high-quality data, enabling a deeper understanding of the role of this compound in health and disease.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. cerilliant.com [cerilliant.com]
- 3. youtube.com [youtube.com]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of tryptophan, kynurenine, kynurenic acid, this compound and 5-hydroxytryptamine in human plasma by LC-MS/MS and its application to acute myocardial infarction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of Xanthurenic Acid in Cerebrospinal Fluid: Application Notes and Protocols for Neurodegenerative Disease Research
For Immediate Release
[City, State] – [Date] – As interest in the kynurenine pathway's role in neurological and neurodegenerative diseases intensifies, the precise and accurate quantification of its metabolites in cerebrospinal fluid (CSF) is paramount. Xanthurenic Acid (XA), a tryptophan metabolite, is emerging as a significant neuromodulator, necessitating robust analytical methods for its detection in CSF. These application notes provide detailed protocols for the quantification of this compound in cerebrospinal fluid by LC-MS/MS and a representative GC-MS method, alongside an overview of its signaling pathway, to support researchers, scientists, and drug development professionals in this critical area of study.
Introduction
This compound (XA) is a metabolite of the kynurenine pathway, formed from 3-hydroxykynurenine.[1] It is structurally related to kynurenic acid (KYNA) and is increasingly recognized for its role in intercellular signaling within the central nervous system (CNS).[2][3] Evidence suggests that XA exerts its effects through a specific G-protein coupled receptor (GPCR), leading to the activation of cationic channels and an increase in intracellular calcium.[2][4][5] This signaling cascade is implicated in the modulation of key neurotransmitter systems, including dopamine and glutamate, highlighting the potential of XA as a biomarker and therapeutic target in a range of neurological disorders.[1]
Quantitative Data Summary
The quantification of this compound in cerebrospinal fluid presents analytical challenges due to its typically low physiological concentrations. Many studies report levels below the limit of detection (LOD).
| Analyte | Matrix | Analytical Method | Concentration Range (nM) | Subject Group | Reference |
| This compound | CSF | LC-MS/MS | < LOD | Alzheimer's Disease Patients | Knapskog et al., 2023 |
| This compound | CSF | LC-MS/MS | < LOD | Cognitively Unimpaired Controls | Knapskog et al., 2023 |
| This compound | CSF | LC-MS/MS | Method validated for quantification | N/A (Methodology Paper) | Fuertig et al., 2016[6][7][8][9] |
Note: The Fuertig et al. (2016) study established a sensitive LC-MS/MS method capable of quantifying this compound in CSF, among other metabolites, within a 5.5-minute run time.[6][7][8][9] However, specific concentration ranges from healthy or diseased populations were not provided in the referenced publication. The work by Knapskog et al. (2023) highlights that in their cohort, XA levels were undetectable. Researchers should anticipate that XA concentrations in CSF are likely to be in the low nanomolar to sub-nanomolar range, requiring highly sensitive analytical instrumentation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the currently understood signaling pathway of this compound in neurons and a general workflow for its quantification in CSF.
References
- 1. This compound: A role in brain intercellular signaling | Semantic Scholar [semanticscholar.org]
- 2. This compound Binds to Neuronal G-Protein-Coupled Receptors That Secondarily Activate Cationic Channels in the Cell Line NCB-20 | PLOS One [journals.plos.org]
- 3. This compound binds to neuronal G-protein-coupled receptors that secondarily activate cationic channels in the cell line NCB-20. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. This compound Binds to Neuronal G-Protein-Coupled Receptors That Secondarily Activate Cationic Channels in the Cell Line NCB-20 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound binds to neuronal G-protein-coupled receptors that secondarily activate cationic channels in the cell line NCB-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. | Semantic Scholar [semanticscholar.org]
Application Notes: Xanthurenic Acid as a Biomarker for Vitamin B6 Status
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthurenic acid, a metabolite of the essential amino acid tryptophan, has emerged as a significant biomarker for assessing vitamin B6 status.[1][2] Under normal physiological conditions, tryptophan is metabolized primarily through the kynurenine pathway to produce nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[3] Several key enzymes in this pathway are dependent on pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[4][5] A deficiency in vitamin B6 impairs the function of these enzymes, leading to a metabolic bottleneck and the accumulation of upstream metabolites, most notably this compound.[1][2] Consequently, elevated levels of this compound in urine or plasma can serve as a functional indicator of vitamin B6 insufficiency.[1][2][6]
Beyond its role as a nutritional biomarker, this compound has been implicated in various pathophysiological processes. Elevated levels have been associated with insulin resistance, as this compound can form complexes with insulin, potentially impairing its function.[1] Furthermore, dysregulation of the kynurenine pathway and accumulation of its metabolites are linked to chronic inflammation, immune responses, and neurological conditions.[1][3] Therefore, the accurate measurement of this compound is a valuable tool in clinical research and drug development for evaluating nutritional status and investigating its role in various disease states.
Biochemical Pathway: Tryptophan Metabolism and this compound Formation
The metabolism of tryptophan to NAD+ via the kynurenine pathway is a multi-step enzymatic process. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) in the liver or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues.[4][5] N-formylkynurenine is then converted to kynurenine.
The critical vitamin B6-dependent steps occur downstream of kynurenine. The enzyme kynureninase, which requires PLP as a cofactor, is responsible for the conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid.[4][5] In a state of vitamin B6 deficiency, the activity of kynureninase is diminished. This leads to the accumulation of 3-hydroxykynurenine, which is then shunted towards an alternative pathway, resulting in the formation and subsequent excretion of this compound.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Novel Spectrophotometric Method for the Quantitation of Urinary this compound and Its Application in Identifying Individuals with Hyperhomocysteinemia Associated with Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mathematical Model of Tryptophan Metabolism via the Kynurenine Pathway Provides Insights into the Effects of Vitamin B-6 Deficiency, Tryptophan Loading, and Induction of Tryptophan 2,3-Dioxygenase on Tryptophan Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. Vitamin B6 Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Kynurenine pathway metabolites: relevant to vitamin B-6 deficiency and beyond1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Xanthurenic Acid Levels in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthurenic acid (XA) is a metabolite of the kynurenine pathway (KP), the primary catabolic route for tryptophan.[1] Emerging evidence suggests the involvement of the KP and its metabolites in the pathophysiology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases.[2][3][4] this compound, in particular, is gaining attention as a potential biomarker and a modulator of neuronal function.[5][6] Monitoring the levels of XA in preclinical neurodegenerative disease models is crucial for understanding disease mechanisms, identifying potential therapeutic targets, and evaluating the efficacy of novel drug candidates.
These application notes provide detailed protocols and methodologies for the accurate quantification of this compound in biological samples from neurodegenerative disease models.
Signaling Pathway Overview
This compound is synthesized from 3-hydroxykynurenine via the action of kynurenine aminotransferases (KATs).[5][7] It is a structurally related analogue of kynurenic acid (KYNA), another key neuroactive metabolite of the KP.[5] The balance between XA and other KP metabolites, such as the neurotoxic quinolinic acid, is thought to be critical for neuronal health.[3]
Quantitative Data Summary
The following tables summarize the reported changes in this compound levels in various neurodegenerative disease models. These values can serve as a reference for researchers designing and interpreting their own experiments.
Table 1: this compound Levels in Alzheimer's Disease Models
| Model | Tissue/Fluid | Change in XA Levels | Analytical Method | Reference |
| APP/PS1 transgenic mice | Urine | Significantly increased excretion | UPLC-TQD-MS/MS | [6][8] |
| Chemically-induced rat model (AlCl₃ + D-galactose) | Urine | High excretion | UPLC-TQD-MS/MS | [6][8] |
| Human AD patients | Plasma | Lower | LC-MS/MS | [9][10][11] |
Table 2: this compound Levels in other Neurodegenerative Disease Models
| Disease Model | Model Organism | Tissue/Fluid | Change in XA Levels | Analytical Method | Reference |
| Huntington's Disease | Human post-mortem | Cerebral Cortex | Reduced | HPLC with electrochemical detection | [12] |
| Parkinson's Disease | Rat | Not specified | Altered | Not specified | [13] |
Experimental Protocols
Accurate monitoring of this compound levels requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques.[14]
Experimental Workflow
The general workflow for monitoring this compound levels involves sample collection, preparation, analytical quantification, and data analysis.
References
- 1. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. The Involvement of Kynurenine Pathway in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine pathway in Parkinson's disease-An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kynurenine Pathway Metabolites in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Kynurenic acid concentrations are reduced in Huntington's disease cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research progress on the kynurenine pathway in the prevention and treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
"application of Xanthurenic Acid in malaria transmission research"
Issued: November 20, 2025
Introduction
Xanthurenic Acid (XA), a stable metabolite of the tryptophan oxidation pathway, plays a pivotal role in the life cycle of the Plasmodium parasite, the causative agent of malaria.[1][2] Within the midgut of an Anopheles mosquito vector, XA acts as a crucial environmental cue, triggering the sexual development (gametogenesis) of the parasite.[3][4] Upon ingestion of an infected blood meal, dormant Plasmodium gametocytes are activated by a combination of a temperature drop, a pH shift, and the presence of XA.[3][5] This activation is a prerequisite for fertilization and subsequent parasite transmission.[6] Understanding the mechanism of XA-induced gametogenesis is fundamental for developing transmission-blocking strategies, a key component in the global effort to eradicate malaria. These notes provide a summary of quantitative data, detailed experimental protocols, and key pathway diagrams related to the application of XA in malaria research.
Biochemical Context: Biosynthesis of this compound in Mosquitoes
In mosquitoes, this compound is synthesized from tryptophan as part of a major catabolic pathway.[1] The process is critical for detoxifying the chemically reactive intermediate, 3-hydroxykynurenine (3-HK), which would otherwise accumulate to harmful levels.[2] The concentration of XA in the mosquito midgut can reach millimolar levels approximately 24 hours after a blood meal, which is the period of maximum digestive activity.
References
- 1. The tryptophan oxidation pathway in mosquitoes with emphasis on this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tryptophan oxidation pathway in mosquitoes with emphasis on this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound as the putative inducer of malaria development in the mosquito - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasmodium berghei - Wikipedia [en.wikipedia.org]
- 5. Gametogenesis in Malaria Parasites Is Mediated by the cGMP-Dependent Protein Kinase | PLOS Biology [journals.plos.org]
- 6. The gametocyte-activating factor this compound stimulates an increase in membrane-associated guanylyl cyclase activity in the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Xanthurenic Acid on Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthurenic acid (XA), a metabolite of the tryptophan degradation pathway, is emerging as a significant modulator of neuronal function.[1] Traditionally considered a mere byproduct, recent studies have unveiled its role in intercellular signaling within the central nervous system.[2] XA has been shown to interact with specific G-protein coupled receptors (GPCRs) on neuronal cells, influencing neurotransmitter release and inducing apoptotic pathways.[2][3][4] These application notes provide a comprehensive overview of in vitro assays to characterize the multifaceted effects of this compound on neuronal cells, offering detailed protocols and data presentation to facilitate further research and drug discovery efforts.
Data Summary
The following tables summarize the quantitative data on the effects of this compound and its analogs on various neuronal cell parameters.
Table 1: Receptor Binding and Activation
| Compound | Assay | Cell Line/System | Parameter | Value | Reference |
| This compound | [³⁵S]GTP-γ-S Binding | Rat Brain Membranes | EC₅₀ | 2.0 ± 1.9 µM | [3] |
| Picolinic Acid | [³H]XA Displacement | Rat Brain Membranes | IC₅₀ | 41 ± 5 µM | [5] |
| NCS-486 (Antagonist) | [³H]XA Displacement | Rat Brain Membranes | IC₅₀ | 14 µM | [3][4] |
| NCS-482 (Agonist) | [³H]XA Displacement | Rat Brain Membranes | IC₅₀ | 0.35 µM | [3] |
| XT-21 (Agonist) | [³H]XA Displacement | Rat Brain Membranes | IC₅₀ | 4.6 µM | [3] |
Table 2: Effects on Neurotransmitter Release and Intracellular Signaling
| Treatment | Assay | System | Effect | Magnitude of Effect | Reference |
| 20 µM this compound | Dopamine Release | Rat Prefrontal Cortex (in vivo microdialysis) | Stimulation | ~4-fold increase | [4] |
| 0.5 mM/kg this compound (i.p.) | Dopamine Content | Rat Frontal Cortex | Increase | ~2-fold increase | [4] |
| 25 µM this compound | Intracellular Ca²⁺ Imaging | NCB-20 Cells | Increased Fluorescence | ~135% of control | [3] |
| 25 µM XA + 100 µM NCS-486 | Intracellular Ca²⁺ Imaging | NCB-20 Cells | Antagonism | Blocked Ca²⁺ increase | [3] |
| 20 µM XA + 20 µM NCS-486 | Dopamine Release | Rat Prefrontal Cortex | Antagonism | Blocked DA release | [4] |
Table 3: Apoptotic Effects
| Effect | Assay | Cell Line | Observation | Reference |
| Apoptosis Induction | Western Blot, Immunofluorescence | Vascular Smooth Muscle Cells, Retinal Pigment Epithelium Cells | Activation of Caspase-3, -8, and -9 | [1] |
| Apoptosis Induction | Not specified | Various cell cultures | Apoptotic-like cell death at 10 µM | [3] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a general method to assess the effect of this compound on the viability of neuronal cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)
-
Complete cell culture medium
-
This compound (XA)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of XA. Include a vehicle control (medium without XA).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2-4 hours, or overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in neuronal cells treated with this compound.
Principle: This assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate DEVD-pNA by caspase-3. The amount of pNA released is proportional to the caspase-3 activity.
Materials:
-
Neuronal cells treated with this compound
-
Cell Lysis Buffer (e.g., 25 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM KCl, 1.5 mM MgCl₂, 10% glycerol, 0.1 mM DTT, protease inhibitors)
-
Caspase-3 substrate (Ac-DEVD-pNA)
-
96-well plate
-
Microplate reader
Protocol:
-
Culture and treat neuronal cells with this compound for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells with cold Cell Lysis Buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add the caspase-3 substrate Ac-DEVD-pNA to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
Oxidative Stress Measurement: Intracellular ROS Detection
This protocol describes a general method for measuring intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Principle: DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Neuronal cells
-
This compound
-
DCFH-DA solution (e.g., 10 mM stock in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed neuronal cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS to remove excess probe.
-
Add different concentrations of this compound in HBSS to the wells. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Incubate for the desired time period (e.g., 30 minutes to 4 hours).
-
Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.
Receptor Interaction: [³⁵S]GTP-γ-S Binding Assay
This assay determines the activation of G-protein coupled receptors by this compound by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTP-γ-S, to G-proteins upon receptor stimulation.
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of [³⁵S]GTP-γ-S allows for the quantification of this activation as it is resistant to hydrolysis by the G-protein's intrinsic GTPase activity.
Materials:
-
Rat brain synaptosomal membranes
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 20 mM MgCl₂, pH 7.4)
-
GDP
-
[³⁵S]GTP-γ-S
-
This compound
-
Non-labeled GTP-γ-S (for non-specific binding)
-
Scintillation proximity assay (SPA) beads (optional)
-
Scintillation counter
Protocol:
-
Prepare rat brain synaptosomal membranes.
-
In a microcentrifuge tube or 96-well plate, combine the brain membranes (e.g., 10-20 µg of protein), GDP (to a final concentration of 5 µM), and varying concentrations of this compound (e.g., 0.5 to 50 µM) in Assay Buffer.
-
Initiate the binding reaction by adding [³⁵S]GTP-γ-S (to a final concentration of ~0.3 nM).
-
For determining non-specific binding, add a high concentration of non-labeled GTP-γ-S (e.g., 10 µM) to a parallel set of tubes.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Alternatively, if using SPA beads, add the beads and incubate to allow for binding.
-
Measure the radioactivity of the filters or SPA beads using a scintillation counter.
Intracellular Signaling: Calcium Imaging
This protocol details the measurement of intracellular calcium concentration changes in response to this compound using a fluorescent calcium indicator.
Principle: The fluorescent dye Fluo-4 AM is a cell-permeable ester that, once inside the cell, is cleaved by esterases to become Fluo-4. Fluo-4 exhibits a large increase in fluorescence intensity upon binding to Ca²⁺.
Materials:
-
NCB-20 cells (or other suitable neuronal cell line)
-
Glass-bottomed culture dishes
-
Krebs medium (in mM: 145 NaCl, 2.7 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 D-glucose, 10 HEPES, pH 7.4)
-
Fluo-4 AM
-
Pluronic F-127
-
This compound
-
Fluorescence microscope with an imaging system
Protocol:
-
Plate NCB-20 cells in glass-bottomed culture dishes and incubate for four days.
-
Prepare a loading solution of 10 µM Fluo-4 AM and 0.02% Pluronic F-127 in Krebs medium.
-
Incubate the cells with the loading solution for 30 minutes at 37°C in the dark.
-
Wash the cells with Krebs medium and incubate for a further 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Mount the dish on the stage of a fluorescence microscope.
-
Acquire a baseline fluorescence reading.
-
Perfuse the cells with a solution containing this compound at the desired concentration.
-
Continuously record the fluorescence intensity over time to monitor changes in intracellular calcium.
Visualizations
Experimental Workflow for Assessing XA Effects
Caption: Workflow for in vitro assays of this compound.
Proposed Signaling Pathway of this compound in Neuronal Cells
Caption: XA signaling via GPCR and mGluR in neurons.
References
- 1. Pathological apoptosis by this compound, a tryptophan metabolite: activation of cell caspases but not cytoskeleton breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A role in brain intercellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Binds to Neuronal G-Protein-Coupled Receptors That Secondarily Activate Cationic Channels in the Cell Line NCB-20 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Binds to Neuronal G-Protein-Coupled Receptors That Secondarily Activate Cationic Channels in the Cell Line NCB-20 | PLOS One [journals.plos.org]
Animal Models for In Vivo Xanthurenic Acid Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established and emerging roles of xanthurenic acid (XA), a tryptophan metabolite of the kynurenine pathway, in various physiological and pathophysiological processes. Detailed protocols for in vivo studies using animal models are provided to facilitate research into the effects of XA on the nervous, musculoskeletal, metabolic, and cardiovascular systems.
Neuromodulatory Effects of this compound
This compound has been shown to act as a neuromodulator in the central nervous system, primarily affecting dopaminergic and glutamatergic signaling.[1][2] Animal models, particularly rats, have been instrumental in elucidating these effects.
Quantitative Data Summary: Neurotransmission
| Animal Model | Administration Route | This compound Dose | Key Findings | Reference(s) |
| Rat | Intraperitoneal (i.p.) | 50 mg/kg | ~200% increase in intra-cerebral XA concentrations.[1][3] | [1][3] |
| Rat | Intraperitoneal (i.p.) | 0.5 mM/kg | ~2-fold increase in dopamine content in the frontal cortex.[3][4] | [3][4] |
| Rat | Local microdialysis infusion (prefrontal cortex) | 20 µM | ~4-fold increase in dopamine release.[1][4] | [1][4] |
| Rat | Repeated daily i.p. administration | Not specified | 43% reduction in spontaneously firing dopaminergic neurons in the ventral tegmental area.[1] | [1] |
Experimental Protocols
1.1. In Vivo Microdialysis for Measuring Dopamine Release in the Rat Prefrontal Cortex
This protocol is designed to measure real-time changes in extracellular dopamine levels in the prefrontal cortex of awake rats following local administration of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (concentric, with a semi-permeable membrane)[5]
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound (for infusion)
-
HPLC with electrochemical detection for dopamine analysis
Procedure:
-
Probe Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the medial prefrontal cortex.
-
Allow the animal to recover for at least 48 hours.[5]
-
-
Microdialysis:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[6]
-
Collect baseline dialysate samples for at least 60 minutes.
-
Switch to aCSF containing the desired concentration of this compound (e.g., 1, 5, or 20 µM).[4]
-
For antagonist studies, co-infuse with an antagonist like NCS-486.[1][4]
-
Collect dialysate fractions at regular intervals (e.g., every 20 minutes) in a refrigerated fraction collector.[4]
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine content using HPLC with electrochemical detection.
-
Express the results as a percentage of the baseline dopamine levels.
-
1.2. Intraperitoneal Administration and Brain Tissue Analysis
This protocol is for assessing the effect of systemically administered this compound on dopamine content in different brain regions.
Materials:
-
Male Wistar rats (250-300g)
-
This compound solution in saline
-
Dissection tools
-
Homogenizer
-
Centrifuge
-
HPLC with electrochemical detection
Procedure:
-
Administration:
-
Administer this compound via intraperitoneal injection at the desired dose (e.g., 0.5 mM/kg).[4]
-
-
Tissue Collection:
-
At a specific time point post-injection (e.g., 60 minutes), euthanize the rat.[4]
-
Rapidly dissect the brain and isolate the frontal cortex and striatum on ice.
-
-
Sample Preparation and Analysis:
-
Homogenize the brain tissue in an appropriate buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Analyze the supernatant for dopamine content using HPLC with electrochemical detection.
-
Signaling Pathway and Workflow Diagrams
References
- 1. A Role for this compound in the Control of Brain Dopaminergic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Role for this compound in the Control of Brain Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled Xanthurenic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of stable isotope-labeled Xanthurenic Acid. The inclusion of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H), is invaluable for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards for mass spectrometry-based quantification.
Introduction
This compound is a metabolite of tryptophan and is implicated in various biological processes. The ability to synthesize this molecule with isotopic labels allows for precise tracing and quantification in complex biological matrices. The protocol described herein is based on the well-established Conrad-Limpach reaction for the formation of 4-hydroxyquinolines. By utilizing commercially available stable isotope-labeled precursors, this compound can be efficiently synthesized with high isotopic enrichment.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of ¹³C- and ²H-labeled this compound based on the described protocol. These values are representative and may vary based on experimental conditions and the purity of reagents.
| Labeled Product | Labeled Precursor | Expected Yield (%) | Isotopic Enrichment (%) |
| [2,3-¹³C₂]-Xanthurenic Acid | Diethyl [2,3-¹³C₂]-oxalacetate | 60-70 | >98 |
| [benzene-d₄]-Xanthurenic Acid | o-Anisidine-d₄ | 65-75 | >97 |
Experimental Protocols
This section details the methodologies for the synthesis of stable isotope-labeled this compound.
Synthesis of [2,3-¹³C₂]-Xanthurenic Acid
This protocol is adapted from the Conrad-Limpach synthesis for 4-hydroxyquinolines.
Materials:
-
o-Anisidine
-
Diethyl [2,3-¹³C₂]-oxalacetate sodium salt
-
Dowtherm A (or mineral oil)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diatomaceous earth
Procedure:
-
Formation of the Anil:
-
In a round-bottom flask, dissolve o-anisidine in ethanol.
-
Add a stoichiometric equivalent of diethyl [2,3-¹³C₂]-oxalacetate sodium salt to the solution.
-
Acidify the mixture with a few drops of concentrated HCl to catalyze the formation of the anil.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
The formation of the anil can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
-
Cyclization:
-
Add Dowtherm A to the flask containing the crude anil.
-
Heat the mixture to 250-260 °C with stirring for 30-45 minutes. This high temperature is crucial for the cyclization to form the quinoline ring.
-
Monitor the reaction by TLC until the anil is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
-
Hydrolysis and Purification:
-
Carefully add a 10% aqueous solution of NaOH to the cooled reaction mixture to hydrolyze the ethyl ester.
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling, filter the mixture through a pad of diatomaceous earth to remove any solid impurities.
-
Acidify the filtrate with concentrated HCl to precipitate the [2,3-¹³C₂]-Xanthurenic Acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified labeled this compound.
-
-
Characterization:
Synthesis of [benzene-d₄]-Xanthurenic Acid
This protocol utilizes deuterated o-anisidine to incorporate deuterium labels into the benzene ring of this compound.
Materials:
-
o-Anisidine-d₄
-
Diethyl oxalacetate sodium salt
-
Dowtherm A (or mineral oil)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diatomaceous earth
Procedure:
The procedure is identical to the synthesis of [2,3-¹³C₂]-Xanthurenic Acid, with the substitution of o-anisidine-d₄ for unlabeled o-anisidine in the initial step.
Mandatory Visualization
The following diagrams illustrate the key experimental workflow and a conceptual signaling pathway involving this compound.
Caption: Workflow for the synthesis of stable isotope-labeled this compound.
Caption: Simplified signaling pathway of this compound.
References
Application Notes and Protocols for High-Throughput Screening of Xanthurenic Acid Production Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthurenic acid, a metabolite of the kynurenine pathway, is increasingly recognized for its role in various physiological and pathological processes. Dysregulation of this compound levels has been implicated in neurological disorders, metabolic diseases, and inflammatory conditions. Consequently, the identification of small molecule modulators of this compound production is a promising avenue for therapeutic development. These application notes provide a comprehensive overview and detailed protocols for establishing a high-throughput screening (HTS) campaign to identify and characterize modulators of this compound production. The methodologies described herein are tailored for academic and industrial research settings, focusing on robust, scalable, and automated screening workflows.
Signaling Pathway Overview
This compound is synthesized through the kynurenine pathway, a major catabolic route of tryptophan. The production of this compound is primarily regulated by two key enzymes: Kynurenine 3-Monooxygenase (KMO) and Kynurenine Aminotransferase (KAT).
-
Kynurenine 3-Monooxygenase (KMO): This enzyme converts kynurenine to 3-hydroxykynurenine.[1] The activity of KMO is a critical determinant of the flux towards this compound, as 3-hydroxykynurenine is the direct precursor.[1]
-
Kynurenine Aminotransferase (KAT): Specifically, KAT II is the predominant enzyme in the brain responsible for the transamination of 3-hydroxykynurenine to this compound.[2]
Modulation of either KMO or KAT activity presents a viable strategy for controlling this compound levels. Inhibition of KMO would be expected to decrease this compound production, while activation could increase it. Conversely, inhibition of KAT would decrease this compound formation from 3-hydroxykynurenine.
High-Throughput Screening (HTS) Workflow
A typical HTS workflow for identifying modulators of this compound production involves several key stages, from assay development to hit validation. This workflow can be automated to screen large compound libraries efficiently.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Xanthurenic Acid HPLC Analysis
This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Xanthurenic Acid.
Troubleshooting Guide
Q1: What is peak tailing and how is it identified in a chromatogram?
In an ideal HPLC separation, chromatographic peaks are symmetrical with a Gaussian shape. Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half, resulting in a "tail".[1] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and negatively impact the reproducibility of the analytical method.[1][2]
Peak tailing is quantitatively identified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing, although values up to 1.5 may be acceptable for some assays.[3][4][5]
Q2: My chromatogram shows tailing peaks for this compound. Where should I begin troubleshooting?
A logical first step is to determine the scope of the problem. Observe whether the peak tailing affects only the this compound peak or all peaks in the chromatogram.[5] This initial diagnosis helps differentiate between chemical-specific issues and system-wide physical problems.
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
References
"addressing matrix effects in LC-MS/MS analysis of Xanthurenic Acid"
This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of matrix effects in the quantitative analysis of Xanthurenic Acid (XA) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide: Signal & Reproducibility Issues
When analyzing this compound in biological matrices, issues like low signal intensity, poor accuracy, and inconsistent results are often attributable to matrix effects.[1][2] This guide provides a systematic approach to diagnosing and mitigating these problems.
Table 1: Systematic Troubleshooting of Matrix Effects
| Symptom / Issue | Potential Cause | Recommended Diagnostic & Action Plan |
|---|---|---|
| Low Analyte Signal in Matrix Samples | Ion Suppression: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) compete with this compound for ionization, reducing its signal intensity.[2][3] | 1. Confirm Suppression: Perform a post-column infusion or post-extraction spike experiment to verify that the signal loss occurs at the retention time of XA.[4][5]2. Optimize Sample Preparation: Implement a more rigorous cleanup method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[6][7]3. Improve Chromatography: Modify the LC gradient or change the column chemistry to achieve chromatographic separation between this compound and the suppressive matrix components.[1][7] |
| High Variability / Poor Reproducibility (%RSD > 15%) | Inconsistent Matrix Effects: The composition and concentration of interfering components vary between different samples, causing the degree of ion suppression or enhancement to be inconsistent.[1] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate this compound-d4 as the internal standard.[8] Since it co-elutes and experiences nearly identical matrix effects as the analyte, it effectively normalizes the signal and corrects for variability.[1][5][9]2. Standardize Sample Collection & Preparation: Ensure a consistent protocol for all samples to minimize matrix variability from the outset. |
| Inaccurate Quantification (Poor Accuracy) | Uncorrected Matrix Effects: Calibration standards prepared in a clean solvent do not experience the same signal suppression/enhancement as the analyte in the biological matrix, leading to biased results.[1] | 1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank, analyte-free matrix that is representative of the study samples.[10]2. Employ the Standard Addition Method: For individual samples where a blank matrix is unavailable, spike the analyte at different concentrations into the sample extract itself to create a sample-specific calibration curve.[10]3. Use a SIL-IS: This is the most robust method for ensuring accuracy, as the SIL-IS compensates for signal variations in each individual sample.[5][9] |
| Shift in Retention Time or Distorted Peak Shape | Matrix-Induced Chromatographic Effects: High concentrations of matrix components can interact with the analytical column or the analyte itself, altering the expected retention time (Rt) and peak shape.[11] | 1. Enhance Sample Cleanup: Reduce the overall matrix load on the column by using SPE or LLE.[6]2. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering species.[2]3. Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target compounds in the sample.[3] In LC-MS/MS analysis of this compound, components from biological matrices like plasma, urine, or tissue (e.g., salts, lipids, proteins) can interfere with the ionization process in the mass spectrometer's source.[3] This typically leads to ion suppression , where the XA signal is lower than it would be in a clean solvent, but can occasionally cause ion enhancement .[3] These effects can compromise the accuracy, precision, and sensitivity of the assay.[1][12]
Q2: How can I determine if my this compound assay is affected by matrix effects?
There are two primary experimental methods to detect and characterize matrix effects:
-
Post-Column Infusion (Qualitative): This method identifies retention time regions where ion suppression or enhancement occurs.[1][4] A constant flow of this compound standard is infused into the LC eluent stream after the analytical column but before the MS ion source. A blank matrix extract is then injected. Any dip or rise in the constant XA signal baseline indicates a region of suppression or enhancement, respectively.[4][13]
-
Post-Extraction Spike (Quantitative): This method quantifies the extent of the matrix effect.[5][10] The response of XA in a clean solvent (A) is compared to its response when spiked into a blank matrix extract (B) at the same concentration. The matrix effect is calculated as (B/A) * 100%.[4] A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[5]
Q3: What is the most effective way to compensate for matrix effects during quantification?
The most widely recognized and effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][5] For this compound, the ideal internal standard is This compound-d4 .[8] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C).[9] It co-elutes perfectly with the analyte and experiences the same ionization suppression or enhancement, allowing for reliable correction and leading to improved accuracy and precision.[5][9]
Q4: Which sample preparation technique is best for reducing matrix effects for this compound analysis?
The choice of sample preparation method is a trade-off between cleanup efficiency, recovery, and throughput. A systematic approach is often required to find the optimal technique.[6]
Table 2: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Impact on Matrix Effects |
|---|---|---|---|---|
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation.[14] | Fast, simple, inexpensive, and generally provides good analyte recovery.[15] | Yields the "dirtiest" extracts, with significant amounts of phospholipids and other endogenous components remaining.[6] | Least effective at reducing matrix effects; often results in significant ion suppression.[6][7] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH. | Provides much cleaner extracts than PPT, removing many polar interferences.[6] | Can be labor-intensive, requires larger solvent volumes, and analyte recovery can be low, especially for polar compounds.[6] | Generally effective at reducing matrix effects, but optimization is required to ensure good recovery of this compound. |
| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; the analyte is then eluted with a small volume of solvent. | Offers the cleanest extracts by selectively isolating the analyte.[6] Mixed-mode SPE can provide superior cleanup.[6] | More complex, time-consuming, and costly method development is required. | Most effective method for minimizing matrix effects due to superior removal of interfering components.[6][7] |
Q5: Can changing my LC method help eliminate matrix effects?
Yes, optimizing chromatographic conditions is a key strategy.[16] The goal is to chromatographically separate this compound from the regions of the run where major matrix components elute.[7]
-
Adjusting the Gradient: A longer, shallower gradient can improve the resolution between the analyte and interferences.
-
Changing Mobile Phase: Altering the mobile phase pH can change the retention of XA relative to interfering compounds.[6]
-
Using a Different Column: Switching to a column with a different stationary phase chemistry (e.g., HILIC, phenyl-hexyl) can alter elution patterns and move XA away from interferences.
Experimental Protocols & Workflows
Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effect
Objective: To quantitatively determine the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Methodology:
-
Prepare Solutions:
-
Solution A (Solvent Standard): Prepare a solution of this compound at a known concentration (e.g., 100 ng/mL) in the final mobile phase composition.
-
Blank Matrix Extract: Process a sample of analyte-free (blank) biological matrix through the entire sample preparation procedure (e.g., PPT, LLE, or SPE).
-
-
Spike the Extract:
-
Solution B (Post-Spiked Matrix): Add this compound to the blank matrix extract to achieve the same final concentration as Solution A.
-
-
Analysis:
-
Inject both Solution A and Solution B into the LC-MS/MS system and record the peak area for this compound from at least five replicates.
-
-
Calculation:
-
Calculate the average peak area for both solutions.
-
Calculate the Matrix Effect (%) using the formula:
-
Matrix Effect (%) = (Average Peak Area of Solution B / Average Peak Area of Solution A) * 100
-
-
Workflow for Investigating and Mitigating Matrix Effects
The following diagram outlines a logical workflow for addressing suspected matrix effects in your this compound assay.
Caption: A systematic workflow for the identification, quantification, and mitigation of matrix effects.
Logical Relationships in Sample Preparation
This diagram illustrates how the choice of sample preparation method directly influences extract cleanliness and the severity of matrix effects.
Caption: Relationship between sample preparation rigor, extract purity, and resulting matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of Xanthurenic Acid in Plasma and Urine Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the stability of xanthurenic acid in plasma and urine samples to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in maintaining the stability of this compound in biological samples?
A1: The primary challenge is preventing the degradation of this compound, a metabolite of the tryptophan kynurenine pathway.[1] Factors such as temperature, pH, light exposure, and enzymatic activity can alter its concentration in plasma and urine samples post-collection, leading to inaccurate measurements.
Q2: What are the ideal short-term storage conditions for plasma and urine samples intended for this compound analysis?
A2: For short-term storage (up to 48 hours), it is recommended to keep samples refrigerated at 4°C.[1] Storing samples at room temperature for extended periods should be avoided as it can lead to a decline in the concentration of kynurenine pathway metabolites.[1]
Q3: For long-term storage, what temperature is recommended for plasma and urine samples?
A3: For long-term storage, freezing samples at -80°C is the optimal condition to maintain the stability of this compound and other kynurenine pathway metabolites.[1][2]
Q4: How does pH affect the stability of this compound in urine samples?
A4: Acidifying urine samples can help preserve this compound. A common practice for 24-hour urine collection is the use of 6 N HCl as a preservative. This lowers the pH and helps to minimize degradation.
Q5: Should samples be protected from light?
A5: Yes. This compound can undergo photoinduced transformations.[3] Therefore, it is crucial to protect samples from light exposure by using amber tubes or wrapping collection containers in foil.
Q6: How many freeze-thaw cycles can samples undergo before this compound concentration is affected?
A6: While specific data on this compound is limited, it is a general best practice to minimize freeze-thaw cycles for all analytes. For other metabolites in the kynurenine pathway, stability has been observed during long-term frozen storage, which implies minimal freeze-thaw cycles.[2] It is recommended to aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.
Troubleshooting Guides
Issue 1: Low or undetectable levels of this compound in freshly collected samples.
| Possible Cause | Troubleshooting Step |
| Rapid Degradation | Ensure immediate processing and cooling of samples after collection. Place samples on ice and process for storage (refrigeration or freezing) as quickly as possible. |
| Incorrect Anticoagulant (for plasma) | For plasma collection, EDTA is a commonly used anticoagulant that has been shown to be suitable for the analysis of kynurenine pathway metabolites.[4] Ensure the correct anticoagulant is being used as others could potentially interfere with the assay. |
| Low Physiological Levels | Confirm that the analytical method has sufficient sensitivity to detect expected physiological concentrations of this compound. |
Issue 2: Inconsistent or variable this compound concentrations between sample aliquots.
| Possible Cause | Troubleshooting Step |
| Inadequate Mixing | Before aliquoting, ensure the sample (especially urine) is thoroughly mixed to guarantee homogeneity. |
| Differential Exposure to Degrading Factors | Ensure all aliquots are handled identically. Avoid leaving some aliquots at room temperature longer than others or exposing them to more light. |
| Sample Evaporation | Use tightly sealed collection and storage tubes to prevent sample evaporation, which can concentrate the analyte. |
Issue 3: this compound levels decrease over time despite frozen storage.
| Possible Cause | Troubleshooting Step |
| Inappropriate Freezing Temperature | Verify that the freezer maintains a consistent temperature of -80°C. Storage at -20°C may not be sufficient for long-term stability. |
| Incorrect pH of Urine Sample | For urine samples, confirm that the pH was adequately lowered by the addition of a preservative like HCl before freezing. |
| Oxidation | While specific data for this compound is limited, consider purging the headspace of storage tubes with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation, especially for very long-term storage. |
Quantitative Data Summary
The stability of this compound is influenced by storage temperature and the duration of storage. The following tables summarize the recommended conditions based on available data for kynurenine pathway metabolites.
Table 1: Recommended Storage Conditions for Plasma Samples
| Storage Duration | Temperature | Anticoagulant | Notes |
| < 24 hours | 4°C | EDTA | Process immediately for best results.[1] |
| Long-term | -80°C | EDTA | Stable for extended periods.[2] |
Table 2: Recommended Storage Conditions for Urine Samples
| Storage Duration | Temperature | Preservative | Notes |
| < 48 hours | 4°C | 6 N HCl | Acidification is recommended. |
| Long-term | -80°C | 6 N HCl | Ensure proper acidification before freezing. |
Experimental Protocols
Protocol 1: 24-Hour Urine Collection and Preservation
-
Collection Vessel: Use a clean, brown plastic container to protect the sample from light.
-
Preservative: Add 10 mL of 6 N hydrochloric acid (HCl) to the collection container at the start of the collection period. This will help to maintain an acidic pH and preserve the this compound.
-
Collection Procedure:
-
Begin the 24-hour collection by emptying the bladder and discarding the first urine sample. Record this time as the start time.
-
Collect all subsequent urine for the next 24 hours in the prepared container.
-
Keep the container refrigerated (at 4°C) or in a cool place during the collection period.
-
-
Post-Collection Processing:
-
At the end of the 24-hour period, empty the bladder one last time and add this urine to the collection container.
-
Mix the entire 24-hour urine collection thoroughly.
-
Measure and record the total volume.
-
If analysis is not performed immediately, transfer aliquots into cryovials and store them at -80°C.
-
Protocol 2: Plasma Sample Collection and Processing
-
Blood Collection: Collect whole blood into tubes containing EDTA as the anticoagulant.
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection.
-
Centrifugation: Within one hour of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage:
-
For short-term storage (less than 24 hours), store the plasma at 4°C.
-
For long-term storage, aliquot the plasma into cryovials and freeze at -80°C immediately.
-
Protocol 3: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)
-
Thawing: Thaw frozen plasma or urine samples on ice.
-
Precipitation:
-
For plasma: To 100 µL of plasma, add 400 µL of ice-cold methanol (containing an internal standard, if used).
-
For urine: Urine can often be diluted with the initial mobile phase or a suitable buffer before injection. If significant protein is present, a protein precipitation step similar to plasma may be necessary.
-
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to concentrate the analyte.
-
Analysis: Inject the prepared sample into the LC-MS/MS system for quantification of this compound.
Visualizations
Caption: Simplified Kynurenine Pathway Highlighting this compound Formation.
Caption: Recommended Workflow for Plasma and Urine Sample Handling.
Caption: Troubleshooting Logic for this compound Analysis.
References
- 1. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine Pathway Metabolites in the Blood and Cerebrospinal Fluid Are Associated with Human Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing the Extraction Efficiency of Xanthurenic Acid from Tissue Homogenates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Xanthurenic Acid (XA) from tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the critical initial steps for handling tissue samples to ensure the stability of this compound?
A1: Proper handling from the outset is crucial. Immediately after dissection, tissue samples should be flash-frozen in liquid nitrogen to halt enzymatic activity that could degrade this compound.[1][2][3] Store the frozen tissue at -80°C until you are ready for homogenization. Avoid repeated freeze-thaw cycles, as this can compromise the integrity of the analyte and the cellular structure.[4][5]
Q2: What is the most effective method for homogenizing brain tissue for this compound extraction?
A2: For cryopreserved brain tissue, mechanical homogenization is highly effective. Grinding the frozen tissue to a fine powder in a liquid nitrogen-cooled mortar and pestle or using a bead mill homogenizer with steel beads can efficiently disrupt the tissue structure.[1][2] Following grinding, resuspend the tissue powder in a chilled homogenization buffer. Sonication on ice can further ensure complete cell lysis.[1][3]
Q3: How does pH influence the stability and extraction of this compound?
A3: this compound, a phenolic compound, is more stable in acidic to neutral conditions.[6][7][8] High pH can lead to the degradation of phenolic compounds.[6][7] Therefore, using a slightly acidic homogenization buffer (e.g., pH 4.0-6.0) can improve stability.[3][8] For extraction, the pH will also affect the ionization state of XA, influencing its partitioning between aqueous and organic phases during liquid-liquid extraction and its retention on solid-phase extraction cartridges.
Q4: Should I be concerned about the degradation of this compound during sample preparation?
A4: Yes, this compound is susceptible to degradation from factors like exposure to light, elevated temperatures, and oxidative enzymes.[4][9] To mitigate this, it is essential to work with samples on ice, use chilled solvents, and protect samples from light by using amber vials.[4][9] The addition of antioxidants, such as ascorbic acid, to the homogenization buffer can also help prevent oxidative degradation.[9]
Troubleshooting Guides
Problem 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Tissue Homogenization | Ensure the tissue is thoroughly homogenized to a uniform consistency. Visually inspect for any remaining tissue fragments. Consider extending homogenization time or using a more rigorous method (e.g., bead beating followed by sonication). | Incomplete disruption of cells will prevent the release of this compound into the extraction solvent, leading to lower yields.[1] |
| Inefficient Protein Precipitation | Optimize the type and volume of the precipitating agent. Commonly used agents include trichloroacetic acid (TCA), acetonitrile, and methanol.[10][11] Ensure the precipitant is added at a cold temperature and allowed sufficient incubation time on ice to maximize protein removal. | Residual proteins can interfere with downstream analysis and may trap the analyte, reducing its recovery.[10] |
| Suboptimal pH of Extraction Solvent | Adjust the pH of your extraction solvent. For LLE, the pH should be optimized to ensure XA is in a neutral form to partition into the organic solvent. For SPE, the pH will affect the charge of XA and its interaction with the sorbent. | The solubility and charge of this compound are pH-dependent, which directly impacts its extraction efficiency.[6][8] |
| Analyte Degradation | Work quickly and keep samples on ice at all times. Use pre-chilled solvents and centrifuge at 4°C. Protect samples from light by using amber vials. Consider adding an antioxidant like ascorbic acid to your homogenization buffer.[9][12] | This compound can be degraded by heat, light, and oxidation. Minimizing exposure to these factors is critical for maintaining its integrity.[9] |
Problem 2: High Background or Interfering Peaks in HPLC/UPLC-MS Analysis
| Possible Cause | Troubleshooting Step | Explanation |
| Contaminated Solvents or Reagents | Use HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases before use. | Impurities in solvents can introduce contaminants that appear as extra peaks in the chromatogram.[13] |
| Carryover from Previous Injections | Run a blank injection (mobile phase only) to check for carryover. If peaks are present, clean the injector and column according to the manufacturer's instructions. | Residual compounds from previous samples can elute in subsequent runs, causing ghost peaks.[14] |
| Matrix Effects | If using mass spectrometry, perform a matrix effect study by comparing the signal of a standard in pure solvent versus a standard spiked into a blank tissue extract. If significant signal suppression or enhancement is observed, improve the sample cleanup procedure (e.g., use a more selective SPE cartridge) or use a stable isotope-labeled internal standard. | Components of the tissue matrix co-eluting with this compound can interfere with its ionization in the mass spectrometer source, leading to inaccurate quantification. |
| Inadequate Chromatographic Separation | Optimize the mobile phase composition (e.g., adjust the organic solvent ratio, pH, or ionic strength) or try a different column chemistry to improve the resolution between this compound and interfering peaks. | Co-elution of other compounds with similar retention times can lead to overlapping peaks and inaccurate quantification.[14] |
Experimental Protocols
Protocol 1: Homogenization of Brain Tissue
-
Weigh the frozen brain tissue (~50-100 mg).
-
Place the tissue in a pre-chilled mortar and add liquid nitrogen.
-
Grind the tissue to a fine powder using a pestle.
-
Transfer the powdered tissue to a pre-chilled tube.
-
Add 10 volumes of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4, or a slightly acidic buffer).[2][3]
-
Homogenize further using a sonicator on ice, performing short bursts (e.g., 3 x 10 seconds) to prevent overheating.[3]
-
Proceed immediately to protein precipitation.
Protocol 2: Protein Precipitation using Trichloroacetic Acid (TCA)
-
To the tissue homogenate, add an equal volume of ice-cold 10% (w/v) TCA.
-
Vortex briefly to mix thoroughly.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[10]
-
Carefully collect the supernatant, which contains the this compound.
-
The supernatant can now be directly analyzed or further purified using LLE or SPE.
Protocol 3: Liquid-Liquid Extraction (LLE)
-
To the deproteinized supernatant, add 3 volumes of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction of the aqueous layer with another portion of the organic solvent to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
Protocol 4: Solid-Phase Extraction (SPE)
-
Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition the cartridge by passing 1-2 column volumes of methanol followed by 1-2 column volumes of deionized water.[15]
-
Load the Sample: Load the deproteinized supernatant onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak solvent (e.g., 1-2 column volumes of water or a low percentage of methanol in water) to remove polar impurities.
-
Elute this compound: Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
Data Presentation
Table 1: Comparison of Protein Precipitation Methods for this compound Recovery from Brain Homogenates (Illustrative Data)
| Precipitation Method | Solvent-to-Sample Ratio | Mean Recovery (%) | RSD (%) |
| Trichloroacetic Acid (TCA) | 1:1 (v/v) of 10% TCA | 92 | 4.5 |
| Acetonitrile | 3:1 (v/v) | 85 | 6.2 |
| Methanol | 3:1 (v/v) | 81 | 7.1 |
Note: This table presents illustrative data. Actual recovery rates should be determined experimentally.
Table 2: Comparison of LLE and SPE for this compound Purification (Illustrative Data)
| Purification Method | Mean Recovery (%) | RSD (%) | Sample Cleanliness |
| Liquid-Liquid Extraction (Ethyl Acetate) | 88 | 5.8 | Moderate |
| Solid-Phase Extraction (C18) | 95 | 3.5 | High |
Note: This table presents illustrative data. Actual recovery rates and sample cleanliness should be determined experimentally.
Visualizations
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Optimized protein extraction from cryopreserved brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosensis.com [biosensis.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Reduce Sample Degradation in Gel Electrophoresis? [eureka.patsnap.com]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. medikamenterqs.com [medikamenterqs.com]
- 15. Determination of the 8-methyl ether of this compound in human serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
"method validation for a novel Xanthurenic Acid quantification assay"
Welcome to the technical support center for our novel Xanthurenic Acid (XA) quantification assay. This resource is designed to assist researchers, scientists, and drug development professionals in successfully implementing and validating this assay. Here you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters I need to assess for this assay according to regulatory guidelines?
A1: According to guidelines from regulatory bodies like the FDA and EMA (specifically the ICH M10 guideline), a full validation of a bioanalytical method should demonstrate its suitability for its intended purpose.[1][2][3] The core parameters to evaluate for a quantitative assay like this one include:
-
Selectivity and Specificity: The ability of the assay to differentiate and quantify this compound in the presence of other components in the sample matrix.[4]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of this compound.
-
Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the reproducibility of the measurements (precision).[5]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision.[5]
-
Matrix Effect: The influence of the biological matrix on the ionization and measurement of this compound.
-
Stability: The stability of this compound in the biological matrix under different storage and processing conditions.[6]
Q2: I am working with an endogenous analyte (this compound). How do I prepare a "blank" matrix for my calibration standards?
A2: Quantifying endogenous compounds presents a challenge due to the absence of a true blank matrix.[7][8] Several strategies can be employed:
-
Surrogate Matrix: Use an artificial or similar biological matrix that is free of the analyte. Common choices include dialyzed plasma, phosphate-buffered saline (PBS) with bovine serum albumin (BSA), or a synthetic urine formulation. The key is to demonstrate that the surrogate matrix has a comparable analytical response to the authentic matrix.[7]
-
Surrogate Analyte: Use a stable isotope-labeled (SIL) version of this compound as an internal standard for calibration. This is a highly effective approach, particularly for LC-MS/MS methods.[8][9]
-
Standard Addition: This involves adding known amounts of this compound to aliquots of the study sample and extrapolating to determine the endogenous concentration.
Q3: What are the typical acceptance criteria for accuracy and precision during validation?
A3: Based on the ICH M10 guideline, the acceptance criteria for accuracy and precision for chromatographic and ligand-binding assays are as follows.[2][4] For at least four out of six non-zero quality control (QC) samples, the deviation from the nominal concentration should be within ±15%, except for the LLOQ, where it should be within ±20%. The coefficient of variation (%CV) for the precision of the QC samples should also not exceed 15% (20% for the LLOQ).
Q4: How should I assess the stability of this compound in my samples?
A4: Stability studies are crucial to ensure that the measured concentration reflects the actual concentration at the time of sample collection.[6] You should evaluate the following stability aspects:
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles (typically 3 cycles).
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that mimics the sample handling and processing time.
-
Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of the study.
-
Stock Solution Stability: Confirm the stability of your this compound stock solutions under their storage conditions.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments.
Chromatography Issues (HPLC/LC-MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | - Incorrect mobile phase composition.- Detector issue (e.g., lamp off).- Sample degradation.- Clogged column or tubing. | - Verify mobile phase preparation and composition.- Check detector settings and ensure it is functioning correctly.- Prepare fresh samples and standards.- Check system pressure; if high, troubleshoot for blockages.[10] |
| Peak Tailing or Fronting | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload.- Sample solvent incompatible with mobile phase. | - Use a guard column to protect the analytical column.- Flush the column or replace if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dilute the sample.- Dissolve the sample in the mobile phase whenever possible.[11] |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Pump malfunction or leaks.- Column aging. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Check for leaks in the pump and fittings; check pump seals.[12][13]- Equilibrate the column sufficiently before analysis. |
| Broad Peaks | - Low mobile phase flow rate.- Leak between the column and detector.- Large injection volume or strong injection solvent.- Column contamination. | - Adjust the flow rate to the optimal level for your column.- Check for loose fittings.- Reduce the injection volume or dissolve the sample in a weaker solvent.[12]- Clean or replace the column. |
Quantification & Data Analysis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Linearity of Calibration Curve (Low R²) | - Inaccurate preparation of standards.- Analyte instability.- Detector saturation at high concentrations.- Inappropriate regression model. | - Prepare fresh calibration standards and verify dilutions.- Investigate analyte stability in the diluent.- Narrow the concentration range of the calibration curve.- Evaluate different weighting factors (e.g., 1/x, 1/x²) for the regression. |
| High Variability in QC Replicates (%CV > 15%) | - Inconsistent sample preparation or extraction.- Pipetting errors.- Instrument instability. | - Ensure consistent timing and technique for all sample preparation steps.- Calibrate pipettes regularly.- Check instrument performance and run system suitability tests. |
| Inaccurate QC Results (Bias > 15%) | - Incorrect concentration of stock or working solutions.- Matrix effects.- Analyte degradation. | - Prepare fresh stock and working solutions from a different weighing of the reference standard.- Optimize the sample cleanup procedure to minimize matrix effects.- Re-evaluate analyte stability under the experimental conditions. |
Experimental Protocols & Data Presentation
Protocol: Linearity Assessment
-
Objective: To demonstrate the linear relationship between the instrument response and the concentration of this compound over a defined range.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH).[14]
-
Prepare a series of at least six non-zero calibration standards by spiking the appropriate amounts of the stock solution into a surrogate matrix (e.g., charcoal-stripped plasma).
-
The concentration range should bracket the expected concentrations of the study samples.
-
Analyze the calibration standards according to the established analytical method.
-
Plot the instrument response (e.g., peak area) against the nominal concentration of this compound.
-
Perform a linear regression analysis, preferably with a weighting factor (e.g., 1/x²), to determine the slope, intercept, and coefficient of determination (R²).
-
-
Acceptance Criteria: The R² value should be ≥ 0.99.
Data Presentation: Linearity
| Standard Concentration (ng/mL) | Instrument Response (Peak Area) | Calculated Concentration (ng/mL) | % Accuracy |
| 1.0 | 1523 | 0.98 | 98.0 |
| 2.5 | 3789 | 2.45 | 98.0 |
| 10 | 15105 | 10.1 | 101.0 |
| 50 | 74980 | 49.8 | 99.6 |
| 100 | 150234 | 100.5 | 100.5 |
| 200 | 299876 | 199.2 | 99.6 |
| Regression Equation: | y = 1500x + 20 | ||
| Weighting Factor: | 1/x² | ||
| R²: | 0.9995 |
Protocol: Accuracy and Precision
-
Objective: To determine the accuracy and precision of the method at different concentration levels.
-
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in three separate analytical runs on different days.
-
Calculate the concentration of this compound in each QC replicate using the calibration curve from the same run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each QC level within each run (intra-run precision) and across all runs (inter-run precision).
-
Calculate the accuracy as the percentage of the mean calculated concentration relative to the nominal concentration.
-
-
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The %CV should not exceed 15% (20% at the LLOQ).
-
Data Presentation: Inter-Run Accuracy & Precision
| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Accuracy (%) | SD | Precision (%CV) |
| LLOQ | 1.0 | 15 | 1.08 | 108.0 | 0.15 | 13.9 |
| Low | 3.0 | 15 | 2.89 | 96.3 | 0.25 | 8.7 |
| Medium | 75 | 15 | 78.5 | 104.7 | 5.5 | 7.0 |
| High | 150 | 15 | 145.2 | 96.8 | 9.7 | 6.7 |
Visualizations
Caption: General workflow for this compound quantification and method validation.
Caption: Decision tree for troubleshooting inaccurate quantitative results.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Multitargeted Internal Calibration for the Quantification of Chronic Kidney Disease-Related Endogenous Metabolites Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STRATEGIES AND CHALLENGES IN METHOD DEVELOPMENT AND VALIDATION FOR THE ABSOLUTE QUANTIFICATION OF ENDOGENOUS BIOMARKER METABOLITES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. realab.ua [realab.ua]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. ijsdr.org [ijsdr.org]
- 14. caymanchem.com [caymanchem.com]
"selecting the appropriate HPLC column for Xanthurenic Acid separation"
This technical support center provides guidance on selecting the appropriate HPLC column and troubleshooting common issues encountered during the separation of xanthurenic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column for this compound separation?
A1: Reversed-phase (RP) HPLC columns are most frequently used for the separation of this compound and other tryptophan metabolites.[1][2][3] C18 (octadecylsilane) columns are a popular choice due to their hydrophobic stationary phase, which provides good retention for this compound.[2][3][4]
Q2: Are there alternative column chemistries suitable for this compound analysis?
A2: Yes, besides C18, other reversed-phase chemistries like C8, Phenyl-Hexyl, and polar-embedded phases can be used to modulate selectivity.[2][5] For highly polar compounds that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as those with amino-bonded phases, are a viable alternative.[6][7][8] Additionally, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for complex samples.[9]
Q3: What mobile phase composition is typically used with a C18 column for this compound separation?
A3: A typical mobile phase for reversed-phase separation of this compound consists of a mixture of an aqueous buffer and an organic modifier. Commonly used organic modifiers are acetonitrile or methanol.[10] The aqueous component is often a buffer, such as phosphate or acetate, to control the pH.[4][10][11] Acidic modifiers like formic acid, acetic acid, or trifluoroacetic acid are frequently added to the mobile phase to improve peak shape and control the ionization of this compound.[2][12]
Q4: What detection method is most suitable for this compound?
A4: this compound can be detected using several methods:
-
UV Detection: This is a common method, with detection wavelengths typically set around 220 nm, 240 nm, or 250 nm.[9][10][13]
-
Fluorescence Detection: This method offers higher sensitivity and selectivity. The excitation wavelength is typically around 340-344 nm, and the emission wavelength is around 404-450 nm.[4][14]
-
Electrochemical Detection (ED): ED can also be used and is known for its high sensitivity, though it may have lower reproducibility compared to other methods.[1][15]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC separation of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: Interactions between the acidic this compound and residual silanol groups on the silica-based column packing can cause peak tailing.[16][17]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Column Overload: Injecting too much sample can lead to peak fronting.[18]
-
Column Contamination or Void: Accumulation of contaminants or the formation of a void at the column inlet can disrupt the sample flow path, causing peak splitting or tailing.[16][17]
Solutions:
-
Adjust Mobile Phase pH: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups and ensure this compound is in a single ionic form.[12][19]
-
Use an End-capped Column: Modern, well-end-capped columns have fewer exposed silanol groups, reducing the likelihood of secondary interactions.
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.[18]
-
Column Washing: If contamination is suspected, wash the column with a series of strong solvents.[20] A typical wash sequence for a C18 column could be water, isopropanol, and then hexane, followed by a return to the mobile phase conditions.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants.[17]
Problem 2: Inconsistent Retention Times
Possible Causes:
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can lead to shifting retention times.[19]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH and solvent ratios, can cause variability.[19]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate.
Solutions:
-
Ensure Proper Equilibration: Equilibrate the column with the mobile phase for at least 10-15 column volumes before the first injection.
-
Consistent Mobile Phase Preparation: Prepare the mobile phase accurately and consistently. It is recommended to mix the aqueous and organic components by volume before pouring them into the reservoir.
-
Use a Column Oven: A column oven will maintain a stable temperature, leading to more reproducible retention times.[10]
-
System Maintenance: Regularly maintain the HPLC system, including priming the pumps and checking for leaks.
Problem 3: Ghost Peaks
Possible Causes:
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents used to prepare the mobile phase can appear as ghost peaks, especially in gradient elution.[19][21]
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.[21]
-
Contaminated Injection Port or Syringe: The autosampler or manual injector can be a source of contamination.
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade solvents and reagents for mobile phase preparation.
-
Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover.
-
Blank Injections: Run blank injections (injecting only the mobile phase or sample solvent) to identify the source of the ghost peaks.
Experimental Protocols
Example Protocol 1: Reversed-Phase HPLC-UV for this compound
This protocol is a general guideline and may require optimization for specific instruments and samples.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 60% B in 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 37 °C[10] |
| Injection Volume | 10 µL |
| Detection | UV at 250 nm[9] |
Methodology:
-
Prepare the mobile phases using HPLC-grade solvents.
-
Degas the mobile phases before use.
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes.
-
Prepare this compound standards and samples in the initial mobile phase composition.
-
Inject the standards and samples.
Example Protocol 2: Reversed-Phase HPLC-Fluorescence for this compound Methyl Ether
This protocol is adapted from a method for a derivative of this compound and highlights the use of fluorescence detection.[4]
Table 2: HPLC-Fluorescence Method Parameters
| Parameter | Value |
| Column | Nucleosil 5C18, 4.0 x 150 mm[4] |
| Mobile Phase | 0.05 M Sodium Acetate Buffer (pH 6.0) containing 5 mM Sodium 1-octanesulfonate and 0.1 mM Na2EDTA : Acetonitrile (93:7, v/v)[4] |
| Flow Rate | Not specified, typically 0.8-1.2 mL/min |
| Injection Volume | 20 µL |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 450 nm)[4] |
Methodology:
-
Prepare the mobile phase and degas.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
For serum samples, perform a solid-phase extraction (SPE) with a C18 cartridge for sample cleanup prior to injection.[4]
-
Inject the prepared samples and standards.
Visualizations
Caption: A generalized workflow for HPLC analysis.
References
- 1. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Determination of the 8-methyl ether of this compound in human serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversed Phase HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. shodex.com [shodex.com]
- 7. lcms.cz [lcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]
- 12. aapco.org [aapco.org]
- 13. researchgate.net [researchgate.net]
- 14. More rapid and sensitive method for simultaneous determination of tryptophan and kynurenic acid by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. waters.com [waters.com]
- 17. agilent.com [agilent.com]
- 18. bvchroma.com [bvchroma.com]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 20. One moment, please... [chemass.si]
- 21. uhplcs.com [uhplcs.com]
Technical Support Center: Optimizing Derivatization of Xanthurenic Acid for GC-MS Analysis
Welcome to the technical support center for the optimization of xanthurenic acid derivatization for Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for this critical analytical step.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound is a polar molecule with low volatility due to the presence of a carboxylic acid and hydroxyl groups. Direct injection into a GC-MS system would result in poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the hot injection port. Derivatization, specifically silylation, replaces the active hydrogens on these functional groups with nonpolar trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of this compound, making it suitable for GC-MS analysis.[1][2][3][4][5]
Q2: What are the most common derivatization reagents for this compound?
A2: The most common approach for derivatizing this compound is silylation. The preferred reagents for this are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst like 1% Trimethylchlorosilane (TMCS), and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][7][8] BSTFA is generally effective for derivatizing both hydroxyl and carboxylic acid groups.[5]
Q3: What is the expected derivative of this compound after silylation?
A3: The fully silylated derivative of this compound is the tris-trimethylsilyl (3TMS) form, where the hydrogen of the carboxylic acid group and the two hydroxyl groups are replaced by TMS groups.[9] The molecular weight of the 3TMS derivative is 421.71 g/mol .[9]
Q4: Can other metabolites in the kynurenine pathway be derivatized using a similar protocol?
A4: Yes, GC-MS methods with silylation have been used for the analysis of other kynurenine pathway metabolites. However, the optimal derivatization conditions may vary between metabolites due to differences in their chemical structures and functional groups.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and GC-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Peak for Derivatized this compound | Incomplete derivatization due to moisture. | Ensure all glassware, solvents, and the dried sample are anhydrous. Use a fresh, unopened vial of derivatization reagent. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Insufficient reagent concentration or reaction time/temperature. | Increase the molar ratio of the silylating reagent to the sample. Optimize the reaction time and temperature. For challenging derivatizations, a higher temperature (e.g., 70-80°C) and longer incubation time (e.g., 60 minutes) may be necessary. | |
| Degradation of the TMS-derivative. | TMS derivatives can be sensitive to moisture and may degrade over time. Analyze the samples as soon as possible after derivatization. If storage is necessary, keep them at -20°C or below and tightly capped.[10][11] | |
| Peak Tailing | Active sites in the GC system (e.g., inlet liner, column). | Use a deactivated inlet liner. Trim the first few centimeters of the GC column to remove any active sites that may have developed. Ensure the column is properly installed. |
| Incomplete derivatization. | Re-optimize the derivatization protocol to ensure complete conversion to the 3TMS derivative. Incomplete derivatization can leave polar functional groups exposed, leading to peak tailing. | |
| Co-elution with interfering compounds. | Optimize the GC temperature program to improve the separation of the this compound derivative from other components in the sample matrix. | |
| Multiple Peaks for this compound | Formation of silylation artifacts or by-products. | Silylation reactions can sometimes produce side products. Review the mass spectra of the additional peaks to identify potential artifacts.[12][13][14][15] This may be more common in complex sample matrices.[13] Consider using a different silylating reagent (e.g., MSTFA instead of BSTFA) to see if it reduces artifact formation.[7] |
| Presence of tautomers of this compound. | While less common for this compound, some molecules can exist in different isomeric forms that, when derivatized, result in multiple peaks. | |
| Irreproducible Results | Inconsistent sample preparation. | Ensure a standardized and consistent protocol for sample extraction, drying, and derivatization. Use an internal standard to correct for variations in sample preparation and injection volume. |
| Variability in derivatization efficiency. | Precisely control the reaction time, temperature, and reagent volumes for all samples and standards. Automated derivatization systems can improve reproducibility. | |
| Instability of derivatives in the autosampler. | If analyzing a large batch of samples, the derivatives of the first samples may start to degrade by the time the last samples are injected.[10][11] If possible, derivatize in smaller batches or use an autosampler with cooling capabilities. |
Experimental Protocols
Protocol: Trimethylsilylation of this compound with BSTFA + 1% TMCS
1. Sample Preparation:
-
Aliquot a known volume of your sample extract into a GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 50°C. It is crucial to remove all traces of water and protic solvents.
2. Derivatization Reaction:
-
Add 50 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to the dried sample to aid in dissolution.
-
Add 100 µL of BSTFA (with 1% TMCS) to the vial. The reagent should be in excess to ensure complete derivatization.
-
Tightly cap the vial immediately to prevent the entry of moisture.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
-
Incubate the vial in a heating block or oven at 70°C for 60 minutes.
3. GC-MS Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
If necessary, centrifuge the vial to settle any particulate matter.
-
Transfer an aliquot of the supernatant to an autosampler vial if a different vial was used for the reaction.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
Optimization Considerations:
The following table outlines parameters that can be adjusted to optimize the derivatization of this compound. It is recommended to perform a design of experiments (DoE) to systematically evaluate these parameters and find the optimal conditions for your specific sample matrix and instrumentation.
| Parameter | Range for Optimization | Rationale |
| Reaction Temperature | 60°C - 90°C | Higher temperatures can increase the reaction rate, but excessive heat may lead to the degradation of the analyte or derivative. |
| Reaction Time | 30 - 120 minutes | Insufficient time can lead to incomplete derivatization, while excessively long times may not significantly improve the yield and could increase the chance of side reactions. |
| Reagent Volume | 50 - 200 µL (for a fixed sample amount) | A sufficient excess of the silylating reagent is necessary to drive the reaction to completion. |
| Solvent | Pyridine, Acetonitrile, Toluene | The choice of solvent can influence the solubility of the analyte and the reaction kinetics. Pyridine can also act as a catalyst. |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the derivatization and analysis of this compound.
Kynurenine Pathway
Caption: A simplified diagram of the kynurenine pathway showing the synthesis of this compound.
This compound Signaling
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. thescipub.com [thescipub.com]
- 7. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, 3TMS derivative [webbook.nist.gov]
- 10. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 14. littlemsandsailing.com [littlemsandsailing.com]
- 15. researchgate.net [researchgate.net]
"troubleshooting low recovery of Xanthurenic Acid during sample preparation"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low recovery of Xanthurenic Acid during sample preparation.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound can occur at various stages of sample preparation. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Question: My recovery of this compound is consistently low. Where should I start troubleshooting?
Answer: Start by systematically evaluating each step of your sample preparation workflow. The most common sources of analyte loss are incomplete extraction, degradation of the analyte, and matrix effects. We recommend a stepwise investigation as outlined below.
Step 1: Evaluate Sample Handling and Storage
Issue: this compound may degrade if samples are not handled and stored properly.
Recommendations:
-
Storage Conditions: Store biological samples (plasma, urine, tissue homogenates) at -80°C for long-term storage. For short-term storage (up to one month), -20°C is generally acceptable.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation of metabolites.[1][2][3] If possible, aliquot samples into single-use volumes before freezing.
-
Light Exposure: Protect samples from direct light, as this compound, like other tryptophan metabolites, can be light-sensitive.
Step 2: Assess the Efficiency of Protein Precipitation
Issue: If using a protein precipitation protocol, incomplete removal of proteins or co-precipitation of this compound with the protein pellet can lead to low recovery.
Recommendations:
-
Choice of Solvent: Acetonitrile is generally more effective than methanol for protein precipitation and results in a cleaner supernatant.[4][5] A ratio of 3:1 to 5:1 (v/v) of acetonitrile to plasma is recommended.[4]
-
Acidification: The addition of an acid, such as 0.1% formic acid, to the precipitation solvent can improve the recovery of acidic compounds like this compound by keeping them in a protonated state.
-
Mixing and Incubation: Ensure thorough mixing of the sample with the precipitation solvent and allow for a sufficient incubation period (e.g., 10 minutes) to ensure complete protein precipitation.[6]
-
Centrifugation: Centrifuge at a sufficient speed and duration (e.g., >10,000 x g for 10-30 minutes) to obtain a compact protein pellet and a clear supernatant.[6]
Step 3: Optimize Solid-Phase Extraction (SPE) Parameters
Issue: Suboptimal SPE conditions are a major cause of low analyte recovery.
Recommendations:
-
Sorbent Selection: The choice of sorbent is critical. For an acidic compound like this compound (pKa ~1.14 and 5.75), several types of SPE cartridges can be considered.
-
Reversed-Phase (e.g., C18): Retains non-polar compounds. The pH of the sample should be adjusted to ~2-3 to ensure this compound is protonated and retained.
-
Mixed-Mode (e.g., Anion Exchange + Reversed-Phase): Offers dual retention mechanisms and can provide cleaner extracts.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Suitable for polar compounds. The sample is loaded in a high concentration of organic solvent.
-
-
pH Adjustment: The pH of the sample, wash, and elution solvents is crucial for retaining and eluting this compound.
-
Loading: For reversed-phase and mixed-mode cation exchange, acidify the sample to a pH below the pKa of the carboxylic acid group (~pH 2) to ensure it is in its neutral form and is retained.
-
Elution: For reversed-phase, use a solvent with a higher organic content. For anion exchange, elute with a solvent that will neutralize the charge on the sorbent or the analyte (e.g., a high pH or high salt concentration).
-
-
Wash Steps: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. For reversed-phase, this is typically a low percentage of organic solvent in an acidic aqueous solution.
-
Elution Solvent: Ensure the elution solvent is strong enough to fully desorb this compound from the sorbent. For reversed-phase, this is typically a high percentage of methanol or acetonitrile. For anion exchange, a basic solution (e.g., containing ammonium hydroxide) is often used.
-
Flow Rate: A slow and consistent flow rate during sample loading and elution ensures adequate interaction between the analyte and the sorbent, improving recovery.[7]
Troubleshooting Workflow Diagram
References
- 1. biochemia-medica.com [biochemia-medica.com]
- 2. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. promochrom.com [promochrom.com]
Technical Support Center: Xanthurenic Acid Stability and Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xanthurenic Acid (XA). The information provided addresses common challenges related to the impact of pH on the stability and extraction of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pH-dependent behavior important?
This compound (4,8-dihydroxyquinoline-2-carboxylic acid) is a metabolite of the tryptophan degradation pathway.[1][2] Its chemical structure contains both acidic (carboxylic acid) and basic (quinoline nitrogen) functional groups, as well as phenolic hydroxyl groups.[3][4] This makes its solubility, stability, and extractability highly dependent on the pH of the solution. Understanding these properties is critical for developing robust analytical methods, designing stable formulations, and accurately interpreting experimental results.
Q2: What are the pKa values of this compound?
This compound has two key pKa values:
-
pKa (Strongest Acidic): ~1.14 (for the carboxylic acid group)[4]
-
pKa (Strongest Basic): ~5.75 (for the quinoline nitrogen)[4]
These values indicate that the charge of the molecule will change significantly across the pH scale, impacting its interaction with solvents and surfaces.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is pH-dependent. It is sparingly soluble in water and organic solvents like ethanol, DMSO, and dimethylformamide.[1][5] Its solubility increases in alkaline solutions. For instance, the solubility in 0.1 M NaOH is approximately 2 mg/mL.[5] This is because at higher pH, the carboxylic acid and phenolic hydroxyl groups are deprotonated, forming a more polar, water-soluble salt.
Q4: What is the general stability of this compound in solution?
Aqueous solutions of this compound are not recommended for storage for more than one day, suggesting limited stability.[5] While specific degradation kinetics at various pH values are not extensively published, compounds with similar phenolic and quinoline structures can be susceptible to oxidation and hydrolysis, particularly at neutral to alkaline pH and when exposed to light.[6][7]
Troubleshooting Guides
Issue 1: Low Recovery of this compound During Extraction
Possible Cause: Suboptimal pH of the extraction solvent.
Troubleshooting Steps:
-
Verify the pH of your sample and extraction solvent. The extraction efficiency of XA is highly dependent on its protonation state.
-
For Liquid-Liquid Extraction (LLE):
-
To extract XA into an organic solvent, the pH of the aqueous sample should be adjusted to a value where XA is in its neutral, less polar form. Based on its pKa values, a pH between approximately 2 and 5 would be optimal to neutralize the carboxylic acid group while keeping the quinoline nitrogen protonated or neutral.
-
If you are trying to remove impurities by washing the organic phase with an aqueous solution, consider the pH of the wash solution. An alkaline wash (e.g., pH > 8) will convert XA to its anionic form, potentially pulling it out of the organic layer.
-
-
For Solid-Phase Extraction (SPE):
-
Reversed-Phase SPE: For retention on a nonpolar stationary phase (e.g., C18), the sample should be loaded at a pH where XA is most non-polar (pH ~2-5). Elution can be achieved with an organic solvent, or by increasing the pH of the elution solvent to ionize XA and reduce its retention.
-
Ion-Exchange SPE:
-
Anion Exchange: To retain XA, the sample pH should be above the pKa of the carboxylic acid (e.g., pH > 3) to ensure it is negatively charged.
-
Cation Exchange: To retain XA, the sample pH should be below the pKa of the quinoline nitrogen (e.g., pH < 5) to ensure it is positively charged.
-
-
Illustrative Data: Expected pH-Dependent Extraction Recovery
| Extraction Method | Sample pH | Expected Form of XA | Expected Relative Recovery into Organic Solvent (LLE) or Retention on Reversed-Phase SPE |
| Liquid-Liquid | < 1 | Cationic | Low |
| Liquid-Liquid / SPE | 2 - 5 | Neutral/Zwitterionic | High |
| Liquid-Liquid / SPE | 6 - 8 | Anionic | Moderate to Low |
| Liquid-Liquid / SPE | > 9 | Dianionic | Very Low |
This table is for illustrative purposes and actual recovery rates will depend on the specific solvents and matrices used.
Issue 2: Apparent Degradation of this compound in Samples
Possible Cause: Unfavorable pH and storage conditions.
Troubleshooting Steps:
-
Analyze samples immediately after preparation. If storage is necessary, keep samples at low temperatures (e.g., -20°C or -80°C) and protected from light.
-
Buffer your samples to an acidic pH (e.g., pH 3-5). Many phenolic compounds exhibit greater stability in acidic conditions, which can inhibit oxidation.[8]
-
Perform a forced degradation study. To understand the stability of XA in your specific matrix, expose your sample to a range of pH conditions (e.g., 0.1 M HCl, pH 7 buffer, 0.1 M NaOH) and temperatures (e.g., 60-80°C) for a defined period.[7][9] This will help identify conditions that lead to degradation and inform the development of a stability-indicating method.
Illustrative Data: Expected pH-Dependent Stability
| pH Condition | Temperature | Expected Stability of this compound |
| Acidic (pH 2-4) | Room Temperature | Relatively Stable |
| Neutral (pH 7) | Room Temperature | Potential for slow degradation |
| Alkaline (pH > 8) | Room Temperature | Likely to degrade more rapidly |
| Acidic (pH 2-4) | Elevated (e.g., 60°C) | Potential for accelerated degradation |
| Alkaline (pH > 8) | Elevated (e.g., 60°C) | Significant degradation expected |
This table provides a general guide based on the chemical properties of similar molecules. Actual stability should be experimentally determined.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions (acidic, basic, neutral hydrolysis).
Materials:
-
This compound standard
-
Methanol or other suitable organic solvent
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Phosphate buffer (pH 7.0)
-
HPLC or UPLC system with UV or MS detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Sample Preparation for Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with pH 7.0 buffer.
-
Control: Prepare a sample of the stock solution diluted with the initial solvent to the same final concentration.
-
-
Incubation:
-
Incubate all samples at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
It is advisable to take time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the kinetics of degradation.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of each sample.
-
For the acid and base-stressed samples, neutralize them with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a validated stability-indicating HPLC method to separate the parent this compound peak from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the control at time zero.
-
Plot the percentage remaining versus time to determine the degradation rate under each condition.
-
Protocol 2: pH-Optimization of this compound Extraction from an Aqueous Matrix
Objective: To determine the optimal pH for the liquid-liquid extraction of this compound.
Materials:
-
Aqueous solution containing a known concentration of this compound
-
Water-immiscible organic solvent (e.g., ethyl acetate)
-
HCl and NaOH solutions for pH adjustment (e.g., 1 M and 0.1 M)
-
pH meter
-
Centrifuge
-
HPLC or UPLC system
Procedure:
-
Prepare a set of aqueous samples containing this compound at a fixed concentration.
-
Adjust the pH of each sample to a different value across a wide range (e.g., pH 2, 3, 4, 5, 6, 7, 8).
-
Perform Liquid-Liquid Extraction:
-
To each pH-adjusted sample, add a fixed volume of the organic extraction solvent.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Sample for Analysis:
-
Carefully remove the organic layer from each sample.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
-
Data Analysis:
-
Analyze the reconstituted samples by HPLC to quantify the amount of this compound extracted.
-
Calculate the percentage recovery for each pH value.
-
Plot the percentage recovery versus pH to identify the optimal pH for extraction.
-
Visualizations
Caption: pH-dependent forms of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting low extraction recovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H7NO4 | CID 5699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. phytohub.eu [phytohub.eu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. asianjpr.com [asianjpr.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpp.com [ijrpp.com]
"reducing background noise in fluorescent detection of Xanthurenic Acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the fluorescent detection of Xanthurenic Acid (XA).
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound fluorescence detection?
The optimal excitation and emission wavelengths for this compound (XA) are highly dependent on the pH and solvent composition of the sample. In an alkaline solution, XA can be excited at approximately 370 nm with an emission maximum around 530 nm. For the 8-methyl ether derivative of this compound in a sodium acetate buffer at pH 6.0, an excitation of 340 nm and an emission of 450 nm have been used.[1][2] Another method involving derivatization with horseradish peroxidase showed maximum excitation and emission at 325 nm and 425 nm, respectively.[3] It is crucial to determine the optimal wavelengths empirically for your specific experimental conditions.
Q2: What are the common causes of high background fluorescence in my XA assay?
High background fluorescence in this compound (XA) assays can stem from several sources:
-
Autofluorescence: Biological samples naturally contain fluorescent molecules like NADH, flavins, collagen, and elastin that can emit light in the same spectral region as XA.[4][5][6]
-
Reagent and Buffer Impurities: Buffers, solvents, and other reagents may contain fluorescent contaminants.
-
Instrumental Noise: Light from the excitation source, camera noise, and ambient light can contribute to the background signal.[7]
-
Non-specific Binding: In immunoassays or other probe-based methods, non-specific binding of fluorescently labeled molecules can be a significant source of background.[8][9]
-
Photodegradation: Prolonged exposure to excitation light can lead to the degradation of XA or other sample components into fluorescent byproducts.[10]
Q3: How does pH affect this compound fluorescence?
The fluorescence of this compound is significantly influenced by pH.[8] In strongly alkaline solutions, its fluorescence is enhanced, which has been utilized in some quantification methods.[6] Conversely, in acidic conditions (e.g., pH 3.6), its fluorescence properties are different.[11] The choice of buffer and pH should be optimized for your specific assay to maximize the signal-to-noise ratio.
Troubleshooting Guides
Guide 1: High Autofluorescence in Biological Samples
This guide will help you diagnose and mitigate high background fluorescence originating from your biological sample.
Step 1: Identify the Source of Autofluorescence
-
Unstained Control: Prepare a sample that has undergone all processing steps (e.g., fixation, permeabilization) but without the addition of any fluorescent probes or antibodies.
-
Component Analysis: If possible, measure the fluorescence of your cell culture medium, buffers, and any other reagents used in sample preparation.
Step 2: Mitigation Strategies
| Strategy | Description |
| Spectral Separation | Shift your detection to longer wavelengths. Most autofluorescence occurs in the blue and green regions of the spectrum.[3] If possible, use a fluorescent probe or derivatization agent that excites and emits in the red or far-red spectrum. |
| Photobleaching | Before labeling, expose your sample to high-intensity light to bleach the endogenous fluorophores.[12] |
| Chemical Quenching | Treat your sample with a quenching agent like Sudan Black B or Trypan Blue. Note that these may also quench your specific signal, so optimization is required.[5] |
| Sample Preparation | If working with tissue, perfuse with PBS prior to fixation to remove red blood cells, which are a major source of autofluorescence due to heme.[5] For cell cultures, consider using a medium with lower concentrations of riboflavin. |
Guide 2: Optimizing Instrument Settings for Low Background
Incorrect instrument settings can be a major source of background noise. This guide provides a systematic approach to optimizing your fluorometer or microscope settings.
Step 1: Verify Wavelength Selection
Ensure your excitation and emission wavelengths are optimized for this compound in your specific buffer system. Perform excitation and emission scans to determine the peak wavelengths.
Step 2: Adjust Slit Widths and Gain
| Parameter | Recommendation |
| Excitation & Emission Slit Widths | Start with narrower slit widths to reduce the amount of stray light reaching the detector. This will also decrease your signal, so find a balance that provides the best signal-to-noise ratio. |
| Photomultiplier Tube (PMT) Voltage/Gain | Use the lowest gain/voltage necessary to detect your signal. High gain settings amplify both the signal and the background noise. |
Step 3: Implement Background Subtraction
Always measure a "blank" sample containing everything except your analyte (this compound). Subtract the fluorescence intensity of the blank from your sample measurements.
Experimental Protocols
Protocol 1: Fluorometric Measurement of this compound in a Buffered Solution
This protocol provides a general framework for measuring XA fluorescence.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl).
-
Prepare your desired buffer (e.g., 0.1 M potassium phosphate buffer or 0.05 M sodium acetate buffer). Adjust the pH as required for your experiment (e.g., pH 4.0 for the potassium phosphate buffer or pH 6.0 for the sodium acetate buffer).[1][6]
-
-
Sample Preparation:
-
Dilute the XA stock solution in the prepared buffer to the desired concentration.
-
Prepare a "blank" sample containing only the buffer.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission wavelengths. For initial characterization, you can use the values from the literature (e.g., Ex: 340 nm, Em: 450 nm) and then perform scans to find the optimal settings for your instrument and buffer.[1]
-
Set the slit widths to a narrow setting (e.g., 5 nm) to begin.
-
Adjust the PMT voltage/gain to a mid-range value.
-
-
Data Acquisition:
-
Place the "blank" sample in the fluorometer and record the fluorescence intensity.
-
Place your XA sample in the fluorometer and record the fluorescence intensity.
-
Subtract the blank reading from the sample reading to obtain the net fluorescence.
-
-
Optimization:
-
Perform excitation and emission scans to determine the precise peak wavelengths for your conditions.
-
Vary the slit widths and PMT voltage/gain to find the settings that provide the highest signal-to-noise ratio.
-
Visualizations
References
- 1. Determination of the 8-methyl ether of this compound in human serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent derivatization of this compound and nicotinic acid with horseradish peroxidase in the presence of excess hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Gut Microbiota‐this compound‐Aromatic Hydrocarbon Receptor Axis Mediates the Anticolitic Effects of Trilobatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel Spectrophotometric Method for the Quantitation of Urinary this compound and Its Application in Identifying Individuals with Hyperhomocysteinemia Associated with Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Improvement of the signal to noise ratio for fluorescent imaging in microfluidic chips - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
"protocol for cleaning an HPLC system after Xanthurenic Acid analysis"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in maintaining their HPLC systems after the analysis of Xanthurenic Acid.
Troubleshooting Guide
Encountering issues during or after your HPLC analysis of this compound? This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Backpressure | 1. Precipitation of buffer salts (e.g., phosphate, acetate) in the system or on the column frit. 2. Accumulation of particulate matter from samples or solvents. 3. Column contamination with strongly retained sample components. | 1. Flush the system and column with a salt-free mobile phase (e.g., water/organic solvent mixture) to dissolve precipitated salts.[1][2] 2. Filter all mobile phases and samples before use.[3] Consider installing an in-line filter.[4] 3. Perform a column wash with a strong solvent (see detailed protocols below).[4][5] |
| Peak Tailing | 1. Secondary interactions between this compound and active sites (e.g., residual silanols) on the column. 2. Column contamination or degradation. 3. Mismatched pH between the sample solvent and the mobile phase. | 1. Adjust the mobile phase pH to suppress the ionization of silanols (typically lower pH for reversed-phase columns).[4] 2. Implement a rigorous column cleaning protocol. If the problem persists, the column may need to be replaced.[1] 3. Whenever possible, dissolve and inject samples in the mobile phase. |
| Ghost Peaks | 1. Carryover from a previous injection due to insufficient cleaning. 2. Contamination in the mobile phase or wash solvent. 3. Leaching from system components (e.g., seals, tubing).[6] | 1. Increase the duration and/or strength of the needle and injection port wash. Implement a thorough system flush between analyses. 2. Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[2] 3. If the problem persists after thorough cleaning, inspect and potentially replace pump seals and injector seals.[6] |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Column aging or contamination. 3. Temperature fluctuations. | 1. Ensure accurate mobile phase preparation and proper functioning of the gradient proportioning valves. 2. Clean the column according to the recommended protocol.[5] 3. Use a column oven to maintain a stable temperature.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is a specific cleaning protocol necessary after this compound analysis?
A1: Analyses of this compound and other metabolites in the kynurenine pathway often use mobile phases containing non-volatile salts like sodium phosphate or sodium acetate.[8][9] These salts can precipitate in the HPLC system when the organic solvent concentration increases, leading to blockages and high backpressure.[1] Additionally, this compound and related compounds may adsorb onto the stationary phase, causing carryover and affecting subsequent analyses. A dedicated cleaning protocol ensures the complete removal of both the analyte and residual mobile phase components.
Q2: What are the key steps in a post-Xanthurenic Acid analysis cleaning protocol?
A2: The essential steps involve:
-
Flushing with a salt-free mobile phase: This removes the buffer salts used in the analysis.
-
Washing with a strong organic solvent: This elutes this compound and other strongly retained compounds.
-
System equilibration: This prepares the system for the next analysis or for storage.
Q3: How often should I perform a deep clean on my HPLC system when regularly analyzing this compound?
A3: A basic flush should be performed at the end of each analytical sequence. A more intensive "deep clean" is recommended when you observe issues like increased backpressure, peak tailing, or ghost peaks.[5] Proactive deep cleaning on a regular schedule (e.g., weekly or bi-weekly, depending on usage) can help prevent these issues.
Q4: Can I use the same cleaning protocol for different types of reversed-phase columns (e.g., C18, C8)?
A4: Yes, the general principles of the cleaning protocol—flushing salts with an aqueous/organic mix and then washing with a strong solvent—are applicable to most reversed-phase columns.[5] However, always consult the column manufacturer's instructions for specific limitations, such as pH range and solvent compatibility.
Experimental Protocols
Protocol 1: Standard End-of-Sequence System Flush
This protocol should be performed after every sequence of this compound analyses.
Objective: To remove mobile phase salts and loosely bound compounds.
Methodology:
-
Remove the column from the system and replace it with a union or a restrictor capillary.
-
Flush Pump Line A (Aqueous): Place the solvent line for your aqueous mobile phase into a beaker of HPLC-grade water. Flush the line for 5-10 minutes at a flow rate of 1-2 mL/min.
-
Flush Pump Line B (Organic): Place the solvent line for your organic mobile phase into a beaker of 100% Acetonitrile or Methanol. Flush the line for 5-10 minutes at a flow rate of 1-2 mL/min.
-
System Flush: Run a gradient from 100% water to 100% organic solvent over 15-20 minutes. This will remove any remaining salts from the system tubing, pump, and injector.
-
Column Flush: Re-install the column in the correct flow direction. Wash the column with at least 10-15 column volumes of the salt-free mobile phase mixture (e.g., the starting composition of your analytical gradient but without the buffer salts).
-
Equilibration/Storage: Equilibrate the column with the initial mobile phase for your next analysis or switch to the recommended storage solvent (typically a high percentage of organic solvent like Acetonitrile/water).
Protocol 2: Deep Cleaning for Contaminated Systems
This protocol is intended for troubleshooting issues like high backpressure or carryover.
Objective: To remove precipitated salts and strongly adsorbed contaminants.
Methodology:
-
Disconnect the column from the detector to avoid contamination of the flow cell.
-
Reverse the column direction. This helps to flush contaminants from the inlet frit.[10]
-
Step 1: Aqueous Wash. Flush the column with 10-15 column volumes of HPLC-grade water. This is a critical step to remove any precipitated buffer salts.
-
Step 2: Organic Wash. Wash the column with 10-15 column volumes of 100% Acetonitrile.
-
Step 3: Stronger Solvent Wash (Optional). If contamination persists, a stronger solvent like Isopropanol (IPA) can be used. Flush with 10-15 column volumes of 100% IPA.
-
Step 4: Return to Mobile Phase. Gradually re-introduce your mobile phase conditions. Flush with 100% Acetonitrile, then a mixture of Acetonitrile/water, and finally your starting mobile phase.
-
Re-install and Equilibrate: Return the column to its normal flow direction, reconnect it to the detector, and equilibrate the system until a stable baseline is achieved.
Logical Workflow for HPLC Cleaning
Caption: Logical workflow for selecting the appropriate HPLC cleaning protocol.
References
- 1. phenomenex.com [phenomenex.com]
- 2. What to look out for when cleaning your HPLC system [lcservicesltd.co.uk]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. agilent.com [agilent.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. Determination of the 8-methyl ether of this compound in human serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Column Cleaning Guide | How To [scioninstruments.com]
"ensuring reproducibility in inter-laboratory measurements of Xanthurenic Acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of inter-laboratory measurements of Xanthurenic Acid (XA).
Frequently Asked Questions (FAQs)
1. What are the most common methods for this compound (XA) quantification?
The most prevalent methods for the quantification of this compound in biological samples are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices like plasma and urine.[1][2][5] Spectrophotometric and fluorometric methods have also been developed, offering simpler alternatives, though they may require more extensive sample purification to avoid interferences.
2. What are the critical pre-analytical factors that can affect XA measurement reproducibility?
Several pre-analytical factors can significantly impact the reproducibility of XA measurements:
-
Sample Collection and Handling: Ensure consistent procedures for sample collection, including the use of appropriate anticoagulants for plasma (e.g., EDTA). Avoid repeated freeze-thaw cycles.
-
Storage Conditions: this compound solutions should be prepared fresh if possible.[6] For short-term storage, solutions can be kept at -20°C for up to one month.[6] Long-term stability data is limited, so consistent storage duration and temperature across a study is critical.
-
Vitamin B6 Status: XA is a metabolite of the tryptophan pathway, and its levels are highly dependent on Vitamin B6 status.[3] Inconsistent dietary intake or supplementation of Vitamin B6 among study subjects can lead to high variability in XA levels.
3. What is "matrix effect" and how can it impact my LC-MS/MS results for XA?
The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological sample (e.g., salts, lipids, phospholipids).[7] This can lead to inaccurate and imprecise quantification of XA. To mitigate matrix effects, consider the following:
-
Effective Sample Preparation: Use robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. Protein precipitation is a simpler but often less clean method.[7]
-
Chromatographic Separation: Optimize the HPLC/UHPLC method to separate XA from matrix components.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is the most effective way to compensate for matrix effects and improve reproducibility.
4. What are acceptable ranges for precision and accuracy in XA assays?
For bioanalytical method validation, the following are generally considered acceptable:
-
Intra-assay precision (repeatability): The coefficient of variation (CV) should be less than 10%.
-
Inter-assay precision (intermediate precision): The CV should be less than 15%.
-
Accuracy: The mean value should be within ±15% of the nominal concentration (or ±20% at the Lower Limit of Quantification, LLOQ).
These values are guidelines, and specific regulatory requirements may vary.
Data Presentation: Method Performance Comparison
The following tables summarize quantitative data from various published methods for this compound analysis. This data can help in selecting a method and setting performance expectations.
Table 1: Performance of LC-MS/MS Methods for this compound Quantification
| Parameter | Study 1 (Human Plasma)[1] | Study 2 (Human Serum)[2] | Study 3 (Multi-matrix)[5] |
| Linearity Range | 0.4 - 200 ng/mL | 0.001 - 10 µM | Not specified |
| Intra-assay CV (%) | < 15% | < 10% | Not specified |
| Inter-assay CV (%) | < 15% | < 10% | Not specified |
| Recovery (%) | Not specified | Not specified | Not specified |
| LLOQ | 0.4 ng/mL | 0.001 µM | Not specified |
| Internal Standard | Not specified | Stable isotope-labeled | Deuterated IS |
Table 2: Performance of HPLC Methods for this compound Quantification
| Parameter | Study 1 (Urine)[4] | Study 2 (General)[3] |
| Linearity Range | 10 - 1000 pmol per injection | Not specified |
| Intra-assay CV (%) | ~1% (for 100 pmol injection) | Not specified |
| Inter-assay CV (%) | Not specified | Not specified |
| Recovery (%) | 98.9% | Not specified |
| LOD | 10 pmol (S/N = 5) | Not specified |
| Detection | UV (240 nm) | UV (250 nm) |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a generalized procedure based on common practices described in the literature.[1][2][5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an internal standard solution (e.g., this compound-d4).
-
Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
2. LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute XA, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS Detection: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for XA and its internal standard.
Protocol 2: HPLC-UV Analysis of this compound in Urine
This protocol is a generalized procedure based on published methods.[3][4]
1. Sample Preparation (Solid-Phase Extraction)
-
Dilute urine sample with a suitable buffer (e.g., sodium citrate, pH 3.0).
-
Condition a mixed-mode or anion-exchange SPE cartridge.
-
Load the diluted urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound with an appropriate solvent (e.g., methanol containing formic acid).
-
Evaporate the eluate and reconstitute in the mobile phase.
2. HPLC-UV Conditions
-
Column: C18 or a mixed-mode column (e.g., Newcrom BH, 4.6 x 150 mm).[3]
-
Mobile Phase: A gradient of Acetonitrile and an acidic buffer (e.g., 0.2% H2SO4).[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Troubleshooting Guides
Guide 1: Chromatographic Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with free silanols on the column. - Column contamination or degradation. - Mismatch between sample solvent and mobile phase. | - Use a mobile phase with a lower pH (e.g., with 0.1% formic acid) to suppress silanol activity. - Flush the column with a strong solvent or replace the column if old. - Reconstitute the final sample in the initial mobile phase. |
| Inconsistent Retention Times | - Inadequate column equilibration between injections. - Fluctuation in mobile phase composition or pump performance. - Temperature variations. | - Ensure sufficient equilibration time in the gradient program. - Prepare fresh mobile phase and degas thoroughly. Check the pump for leaks or pressure fluctuations. - Use a column oven to maintain a stable temperature. |
| Split Peaks | - Clogged column inlet frit. - Column void or channeling. - Co-elution with an interfering compound. | - Reverse-flush the column (if recommended by the manufacturer). - Replace the column. - Optimize the chromatographic method for better separation or improve sample cleanup. |
| High Backpressure | - Blockage in the HPLC system (tubing, frits). - Particulate matter from the sample injected onto the column. - Mobile phase precipitation. | - Systematically check for blockages by removing components (start with the column). - Filter all samples before injection. Use a guard column. - Ensure mobile phase components are fully soluble in all proportions used in the gradient. |
Guide 2: Mass Spectrometry Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Ion Suppression | - Significant matrix effects from the biological sample. - Poor ionization of XA at the current mobile phase pH. - Contamination of the MS source. | - Improve sample cleanup (e.g., switch from protein precipitation to SPE). - Ensure the mobile phase pH is optimal for XA ionization (typically acidic for positive ESI). - Clean the MS source according to the manufacturer's instructions. |
| High Signal Noise / Unstable Baseline | - Contaminated mobile phase or solvents. - Electronic noise or unstable spray in the MS source. | - Use high-purity, LC-MS grade solvents and additives. - Check for proper grounding of the MS system. Optimize source parameters (e.g., gas flow, temperature). |
| Inconsistent Analyte/IS Ratio | - Instability of the analyte or internal standard in the processed sample. - Carryover from a previous high-concentration sample. | - Investigate the stability of XA in the autosampler. Keep the autosampler temperature controlled. - Optimize the injector wash procedure and inject a blank sample after high-concentration samples. |
Mandatory Visualizations
Caption: Simplified Kynurenine Pathway showing the formation of this compound.
Caption: General experimental workflow for this compound measurement.
Caption: Logical workflow for troubleshooting chromatographic issues.
References
- 1. Simultaneous determination of tryptophan, kynurenine, kynurenic acid, this compound and 5-hydroxytryptamine in human plasma by LC-MS/MS and its application to acute myocardial infarction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Calibrating Instruments with Xanthurenic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on calibrating instruments using Xanthurenic Acid. As a direct National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) for pure this compound is not currently available, this guide focuses on best practices for using commercially available analytical grade standards.
Frequently Asked Questions (FAQs)
Q1: Is there a NIST Standard Reference Material (SRM) for this compound?
A1: Currently, NIST does not offer an SRM specifically for pure this compound. Researchers should source high-purity this compound from reputable commercial suppliers. Look for products designated as "analytical standard" grade.
Q2: How do I select a suitable this compound standard from a commercial supplier?
A2: When selecting a standard, prioritize the following:
-
Purity: Choose a standard with the highest available purity, typically ≥98.0% as determined by a reliable method like HPLC.[1][2]
-
Certificate of Analysis (CoA): Ensure the supplier provides a detailed CoA that specifies the purity, method of analysis, and storage conditions.[1][3]
-
Traceability: While not directly NIST-traceable, a standard from a reputable supplier that follows robust quality control procedures is recommended.
Q3: What information should I look for on the Certificate of Analysis (CoA)?
A3: A comprehensive CoA should include:
-
Supplier's name and contact information
-
Product name and catalog number
-
Lot number
-
Chemical Abstract Service (CAS) number: 59-00-7[1]
-
Molecular formula (C₁₀H₇NO₄) and molecular weight (205.17 g/mol )[1][4]
-
Purity value and the analytical method used for determination (e.g., HPLC)[1][2]
-
Physical properties (e.g., appearance, melting point)
-
Recommended storage conditions.[1]
-
Date of analysis and expiration date.
Q4: How should I prepare my this compound stock solutions?
A4: Due to its limited solubility, careful preparation is crucial. This compound is sparingly soluble in organic solvents like ethanol and DMSO.[5] For aqueous solutions, it can be dissolved in alkaline solutions, such as 0.1 M NaOH, at a concentration of approximately 2 mg/mL.[5] It is recommended to not store aqueous solutions for more than one day.[5] Always use high-purity solvents and calibrated volumetric glassware.
Q5: What are the common analytical techniques for quantifying this compound?
A5: The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence detection (excitation at 340 nm, emission at 450 nm) for high sensitivity, or UV detection (around 243 nm and 342 nm).[6][7][8]
-
Spectrophotometry: A colorimetric method based on the reduction of ferric iron (Fe³⁺) by this compound in an acidic buffer, with the resulting ferrous iron (Fe²⁺) complex measured at 593 nm.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during instrument calibration and analysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound standard | Inappropriate solvent. | For aqueous solutions, dissolve in a slightly alkaline buffer or 0.1 M NaOH.[5] For organic solvents, consider DMSO or ethanol, but be mindful of their compatibility with your analytical system.[5] Sonication may aid dissolution. |
| Inconsistent calibration curve | Instability of standard solutions. | Prepare fresh working standards daily from a stock solution.[5] Protect solutions from light and store at the recommended temperature (typically 2-8°C for solids).[1] |
| Pipetting or dilution errors. | Use calibrated pipettes and Class A volumetric flasks. Perform serial dilutions carefully. | |
| Low signal response in HPLC-Fluorescence | Incorrect excitation/emission wavelengths. | Verify that the detector is set to the optimal wavelengths for this compound (Excitation: ~340 nm, Emission: ~450 nm).[6] |
| pH of the mobile phase. | The fluorescence of this compound can be pH-dependent. Ensure the mobile phase pH is optimized and consistent. | |
| Peak tailing or splitting in HPLC | Column degradation. | Use a guard column and ensure the mobile phase is filtered and degassed. If necessary, replace the analytical column. |
| Incompatible mobile phase. | Adjust the mobile phase composition (e.g., organic solvent ratio, buffer concentration, pH). | |
| High background in spectrophotometric assay | Contaminated reagents. | Use high-purity water and fresh reagents for the assay. |
| Interfering substances in the sample matrix. | If analyzing samples, consider a solid-phase extraction (SPE) cleanup step to remove interfering compounds.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of high-purity this compound standard using a calibrated analytical balance.
-
Quantitatively transfer the solid to a 10 mL Class A volumetric flask.
-
Add a small amount of 0.1 M NaOH to dissolve the solid.
-
Once dissolved, bring the flask to volume with 0.1 M NaOH.
-
Mix thoroughly by inversion. This stock solution should be prepared fresh.
-
-
Working Standards:
-
Perform serial dilutions of the stock solution using the appropriate solvent (e.g., mobile phase for HPLC, or the reaction buffer for spectrophotometry) to prepare a series of calibration standards.
-
A typical calibration range for spectrophotometry might be 2.5 to 100.0 mg/L.[9]
-
Prepare these working standards fresh for each calibration.
-
Protocol 2: Spectrophotometric Determination of this compound
This protocol is based on the Direct Acid Ferric Reduction (DAFR) method.[9]
-
Reagent Preparation:
-
Acetate Buffer (pH 3.6): Prepare an acetate buffer solution and adjust the pH to 3.6.
-
TPTZ Solution: Prepare a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ).
-
Ferric Chloride (FeCl₃) Solution: Prepare a solution of ferric chloride.
-
-
Assay Procedure:
-
To a test tube, add 2.5 mL of acetate buffer (pH 3.6).
-
Add 0.3 mL of the TPTZ solution.
-
Add 0.1 mL of the FeCl₃ solution.
-
Add 0.1 mL of your this compound standard or sample.
-
Mix well and let the solution stand at room temperature for exactly 15 minutes.
-
Measure the absorbance at 593 nm against a reagent blank.
-
-
Calibration:
-
Perform the assay procedure for each of your working standards.
-
Plot a calibration curve of absorbance versus concentration.
-
Use the linear regression of the calibration curve to determine the concentration of unknown samples.
-
Visualizations
Caption: Experimental workflow for instrument calibration.
Caption: Troubleshooting logical relationships.
References
- 1. This compound analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. 黄尿酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. molnova.cn [molnova.cn]
- 4. This compound | C10H7NO4 | CID 5699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Determination of the 8-methyl ether of this compound in human serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. This compound | 59-00-7 [chemicalbook.com]
- 9. Novel Spectrophotometric Method for the Quantitation of Urinary this compound and Its Application in Identifying Individuals with Hyperhomocysteinemia Associated with Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"comparative analysis of Xanthurenic Acid and kynurenic acid in schizophrenia"
A Comparative Analysis of Xanthurenic Acid and Kynurenic Acid in Schizophrenia
Introduction
Schizophrenia is a complex neuropsychiatric disorder with a multifaceted pathophysiology. While the dopamine hypothesis has historically dominated the field, growing evidence points towards the dysregulation of the glutamatergic system as a key contributor. Within this framework, metabolites of the kynurenine pathway, an offshoot of tryptophan metabolism, have emerged as significant modulators of neuronal activity. Two such metabolites, this compound (XA) and kynurenic acid (KYNA), have garnered considerable attention for their opposing roles and altered levels in individuals with schizophrenia. This guide provides a comprehensive comparative analysis of XA and KYNA, presenting quantitative data, experimental methodologies, and pathway visualizations to elucidate their distinct contributions to the pathophysiology of schizophrenia.
Quantitative Data Summary
The following tables summarize the comparative levels of this compound and Kynurenic Acid in patients with schizophrenia and healthy controls across various biological samples.
Table 1: this compound (XA) Levels in Schizophrenia
| Biological Sample | Finding in Schizophrenia Patients | Study Reference |
| Serum | Largely reduced | [1] |
| Serum | Significantly reduced in first-degree relatives | [1] |
| Serum | Reduced in subjects at ultra-high risk for psychosis | [2] |
| Urine | Significantly reduced neuroprotective metabolites, including XA | [3] |
Table 2: Kynurenic Acid (KYNA) Levels in Schizophrenia
| Biological Sample | Finding in Schizophrenia Patients | Quantitative Data (Patient vs. Control) | Study Reference |
| Cerebrospinal Fluid (CSF) | Elevated | 2.03 ± 0.23 nM vs. 1.36 ± 0.08 nM | [4][5] |
| Cerebrospinal Fluid (CSF) | Elevated in first-episode, drug-naive patients | 1.67 ± 0.27 nM vs. 0.97 ± 0.07 nM | [6] |
| Post-mortem Brain Tissue (Prefrontal Cortex) | Elevated | Moderately higher (SMD = 0.55) | [7] |
| Plasma/Serum | Inconsistent results; some studies show elevation, some show reduction, and others no difference. | Elevated in first-episode patients, but not chronic patients.[8] | [7][8][9] |
Signaling Pathways and Mechanisms of Action
The distinct roles of XA and KYNA in schizophrenia are rooted in their different molecular targets within the brain.
Kynurenic Acid (KYNA): A Glutamate Antagonist
KYNA is a well-established antagonist of ionotropic glutamate receptors, primarily the N-methyl-D-aspartate (NMDA) receptor, where it acts at the glycine co-agonist site.[6][7][10] It also antagonizes the α7 nicotinic acetylcholine receptor (α7nAChR).[7][11] The "KYNA hypothesis of schizophrenia" posits that elevated brain levels of KYNA lead to hypofunction of the glutamatergic system, mimicking the effects of NMDA receptor antagonists like ketamine and phencyclidine, which are known to induce psychosis-like symptoms in healthy individuals.[7][10][12] This NMDA receptor hypofunction is thought to contribute to the cognitive deficits and psychotic symptoms observed in schizophrenia.[12][13][14]
This compound (XA): A Contrasting Role
In contrast to KYNA, this compound has been shown to activate metabotropic glutamate 2/3 (mGlu2/3) receptors.[1] Activation of these receptors generally leads to a reduction in glutamate release, which can have a neuroprotective and potentially antipsychotic effect. Furthermore, studies indicate that XA can stimulate dopamine release in the prefrontal cortex.[15][16][17] The opposing effects of XA and KYNA on the glutamatergic and dopaminergic systems suggest that the balance between these two metabolites, the KYNA/XA ratio, may be a critical determinant of neuronal function and dysfunction in schizophrenia.[16][17]
The Kynurenine Pathway: The Metabolic Epicenter
Both XA and KYNA are products of the kynurenine pathway, the primary metabolic route for the essential amino acid tryptophan. The initial step is the conversion of tryptophan to kynurenine (KYN). From there, the pathway branches. Kynurenine aminotransferases (KATs) convert KYN to KYNA. Alternatively, kynurenine 3-monooxygenase (KMO) converts KYN to 3-hydroxykynurenine (3-HK), which can then be converted to XA by KATs.[15][18] The activity of these enzymes, particularly KMO, is a critical determinant of the balance between the neuroinhibitory KYNA and the neuromodulatory XA.[15][17] Dysregulation of this pathway, potentially driven by inflammatory processes, is thought to be a core feature of schizophrenia.[13][19]
Experimental Protocols
The quantification of XA and KYNA in biological matrices is crucial for understanding their roles in schizophrenia. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with sensitive detection methods.
1. Sample Preparation
-
Cerebrospinal Fluid (CSF): Due to the low concentrations of XA and KYNA, CSF samples are often directly injected into the HPLC system after minimal processing, such as centrifugation to remove cellular debris.[20]
-
Brain Tissue: Brain tissue samples are typically homogenized in an acidic solution (e.g., perchloric acid) to precipitate proteins.[21] The resulting supernatant is then collected for analysis.
-
Plasma/Serum: Similar to brain tissue, plasma and serum samples are deproteinized, often with perchloric acid, followed by centrifugation. The supernatant is then used for injection into the HPLC system.[21]
2. Chromatographic Separation and Detection
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column is commonly used to separate XA and KYNA from other components in the biological sample.[22][23][24]
-
Fluorescence Detection: This is a highly sensitive method for detecting KYNA. A post-column reagent, typically containing zinc acetate, is used to form a fluorescent complex with KYNA, which is then detected by a fluorescence detector.[20][22]
-
Mass Spectrometry (MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method that can simultaneously quantify multiple kynurenine pathway metabolites, including XA and KYNA.[23][24] This technique relies on the unique mass-to-charge ratio of each analyte for identification and quantification.
Conclusion
The evidence strongly suggests that this compound and Kynurenic Acid play distinct and opposing roles in the pathophysiology of schizophrenia. While elevated KYNA contributes to NMDA receptor hypofunction, a key element of the disease, reduced XA levels may lead to a deficit in mGlu2/3 receptor-mediated neuroprotection and neuromodulation. The imbalance in the KYNA/XA ratio, stemming from dysregulation of the kynurenine pathway, appears to be a more critical factor than the absolute concentration of either metabolite alone. Further research into the intricate regulation of the kynurenine pathway and the downstream effects of XA and KYNA is warranted. Targeting enzymes like KMO to rebalance the KYNA/XA ratio could represent a novel therapeutic strategy for schizophrenia, addressing the underlying glutamatergic dysregulation. This comparative analysis underscores the importance of considering the full spectrum of kynurenine pathway metabolites in the ongoing effort to unravel the complexities of schizophrenia and develop more effective treatments.
References
- 1. This compound Activates mGlu2/3 Metabotropic Glutamate Receptors and is a Potential Trait Marker for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum this compound levels: Reduced in subjects at ultra high risk for psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Increased Levels of Kynurenine and Kynurenic Acid in the CSF of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenic acid and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kynurenic Acid in Schizophrenia: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. decreased-plasma-concentrations-of-kynurenine-and-kynurenic-acid-in-schizophrenia-patients - Ask this paper | Bohrium [bohrium.com]
- 10. academic.oup.com [academic.oup.com]
- 11. The kynurenine pathway in schizophrenia and bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kynurenine pathway in schizophrenia: pathophysiological and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMDA Receptor and Schizophrenia: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Role for this compound in the Control of Brain Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Role for this compound in the Control of Brain Dopaminergic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Role for this compound in the Control of Brain Dopaminergic Activity [mdpi.com]
- 18. Decreased Plasma Levels of Kynurenine and Kynurenic Acid in Previously Treated and First-Episode Antipsychotic-Naive Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of kynurenic acid in rat cerebrospinal fluid by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A High-performance Liquid Chromatography Measurement of Kynurenine and Kynurenic Acid: Relating Biochemistry to Cognition and Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of kynurenic acid in mammalian brain extracts and cerebrospinal fluid by high-performance liquid chromatography with fluorometric and coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
Xanthurenic Acid vs. 3-Hydroxykynurenine: A Comparative Analysis in Inflammatory Conditions
For Immediate Release
A comprehensive analysis of Xanthurenic Acid (XA) and 3-hydroxykynurenine (3-HK), two key metabolites of the kynurenine pathway, reveals distinct and often opposing roles in the landscape of inflammatory diseases. This guide provides a detailed comparison of their levels in various inflammatory conditions, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The kynurenine pathway, a major route of tryptophan catabolism, is increasingly recognized for its critical role in immunity and inflammation. Under inflammatory stimuli, the enzyme indoleamine 2,3-dioxygenase (IDO) is upregulated, leading to an increased production of kynurenine and its downstream metabolites, including XA and 3-HK. While 3-HK is generally considered a pro-inflammatory and neurotoxic compound, the role of XA is more nuanced, with emerging evidence suggesting potential anti-inflammatory and neuroprotective properties.
Quantitative Comparison of this compound and 3-Hydroxykynurenine Levels
The following tables summarize the quantitative data on XA and 3-HK levels in various inflammatory conditions based on available scientific literature. It is important to note that direct comparison across studies can be challenging due to variations in patient cohorts, sample types (plasma, serum, cerebrospinal fluid), and analytical methodologies.
| Inflammatory Condition | Analyte | Patient Group (Concentration) | Control Group (Concentration) | Key Findings & Significance | Citation |
| Rheumatic Diseases | 3-Hydroxykynurenine | Significantly Higher (Standard Mean Difference: 0.74) | Lower | Elevated 3-HK is a consistent finding in rheumatic diseases, suggesting its role as a marker of inflammation and a potential therapeutic target. | [1] |
| This compound | Decreased | Higher | Decreased levels of XA in rheumatoid arthritis may point towards a compromised anti-inflammatory response. | [2][3] | |
| Inflammatory Bowel Disease (IBD) | 3-Hydroxykynurenine | No Significant Change | No Significant Change | The role of 3-HK in IBD appears to be less pronounced compared to other inflammatory conditions. | |
| This compound | Decreased | Higher | Reduced XA levels in IBD could contribute to the perpetuation of intestinal inflammation. | [2] | |
| Psoriasis | 3-Hydroxykynurenine | Positive correlation with PASI score | No correlation | 3-HK levels may reflect the severity of skin inflammation in psoriasis. | |
| This compound | No data available | No data available | Further research is needed to elucidate the role of XA in psoriasis. | ||
| Systemic Lupus Erythematosus (SLE) | 3-Hydroxykynurenine | Significantly Higher | Lower | Elevated 3-HK is associated with SLE, indicating activation of the kynurenine pathway in this autoimmune disease. | |
| This compound | No data available | No data available | The role of XA in SLE pathogenesis remains to be investigated. | ||
| Atherosclerosis & Cardiovascular Disease | 3-Hydroxykynurenine | Positively associated with all-cause mortality and risk of acute myocardial infarction | Inversely associated | 3-HK may be a valuable prognostic marker for adverse cardiovascular events. | [4][5][6][7] |
| This compound | Inversely associated with all-cause mortality; no significant association with acute myocardial infarction risk | Positively associated | XA might have a protective role in the context of cardiovascular health. | [4][5][6][7] | |
| Chronic Obstructive Pulmonary Disease (COPD) | 3-Hydroxykynurenine | Upregulated Kynurenine Pathway | Normal | General activation of the kynurenine pathway is observed, but specific data for 3-HK is limited. | [8][9] |
| This compound | Upregulated in a subgroup with depression | Normal | The significance of elevated XA in a specific subgroup of COPD patients warrants further investigation. | [8] | |
| Periodontitis | 3-Hydroxykynurenine | Significantly Higher (Serum) | Lower (Serum) | 3-HK may be a marker of periodontal inflammation. | [10] |
| This compound | No Significant Difference (Serum) | No Significant Difference (Serum) | Serum XA levels do not appear to be significantly altered in periodontitis. | [10] |
Experimental Protocols
The quantification of this compound and 3-hydroxykynurenine in biological samples is most commonly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the simultaneous measurement of multiple kynurenine pathway metabolites.
Sample Preparation
-
Collection: Collect blood samples (for plasma or serum) or cerebrospinal fluid (CSF) from subjects. For plasma, use tubes containing an anticoagulant (e.g., EDTA).
-
Processing: Centrifuge blood samples to separate plasma or allow it to clot to obtain serum. CSF samples can be used directly after centrifugation to remove any cellular debris.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, add a precipitating agent such as trichloroacetic acid (TCA), methanol, or acetonitrile to the sample.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites of interest.
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard for both XA and 3-HK to the supernatant to correct for variations in sample processing and instrument response.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the prepared sample into a liquid chromatography system. A reversed-phase C18 column is typically used to separate XA, 3-HK, and other kynurenine pathway metabolites based on their polarity. A gradient elution with a mobile phase consisting of an aqueous solution with an acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for quantification. This involves selecting the specific precursor ion for each analyte (XA, 3-HK, and their internal standards) and then fragmenting it to produce a specific product ion. The transition from the precursor ion to the product ion is highly specific for each compound, ensuring accurate identification and quantification.
-
Data Analysis: The peak areas of the analytes and their corresponding internal standards are used to calculate the concentration of XA and 3-HK in the original sample by comparing them to a standard curve prepared with known concentrations of the analytes.
Signaling Pathways and Experimental Workflows
To visualize the metabolic and signaling context of this compound and 3-hydroxykynurenine, the following diagrams are provided.
Conclusion
The available evidence indicates a clear divergence in the roles and levels of this compound and 3-hydroxykynurenine in inflammatory conditions. 3-HK is consistently elevated in a range of inflammatory diseases and is associated with disease severity and adverse outcomes, positioning it as a promising biomarker and therapeutic target for pro-inflammatory states. Conversely, the role of XA is more complex and appears to be context-dependent, with some studies suggesting a potential protective or anti-inflammatory function. The decreased levels of XA in certain inflammatory conditions warrant further investigation into its potential as a therapeutic agent. The standardized and robust quantification of these metabolites using LC-MS/MS is crucial for advancing our understanding of the kynurenine pathway's involvement in inflammatory diseases and for the development of novel diagnostic and therapeutic strategies.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Counteracting tryptophan metabolism alterations as a new therapeutic strategy for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum tryptophan-kynurenine metabolites served as biomarkers of disease activity in rheumatoid arthritis and linked to immune imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Plasma Biomarkers of Inflammation, the Kynurenine Pathway, and Risks of All-Cause, Cancer, and Cardiovascular Disease Mortality: The Hordaland Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Kynurenine Pathway in Healthy Subjects and Subjects with Obesity, Depression and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased kynurenine plasma concentrations and kynurenine-tryptophan ratio in mild-to-moderate chronic obstructive pulmonary disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of periodontal inflammation on tryptophan-kynurenine metabolism: a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
Plasma vs. Urinary Xanthurenic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of biomarkers is paramount. Xanthurenic acid (XA), a metabolite of the tryptophan-kynurenine pathway, has emerged as a significant indicator of metabolic stress, particularly in relation to vitamin B6 deficiency and conditions like type 2 diabetes. This guide provides an objective comparison of plasma and urinary this compound levels as biomarkers, supported by experimental data and detailed methodologies.
This compound is synthesized from 3-hydroxykynurenine, a step within the kynurenine pathway that is dependent on the enzyme kynurenine aminotransferase, which requires pyridoxal 5'-phosphate (the active form of vitamin B6) as a cofactor.[1] In states of vitamin B6 deficiency, the downstream metabolism of 3-hydroxykynurenine is impaired, leading to its accumulation and subsequent conversion to this compound. Consequently, elevated levels of this compound in biological fluids can serve as a functional biomarker of vitamin B6 status and have been associated with various pathological conditions.[2]
While both plasma and urine are viable matrices for measuring this compound, their clinical utility and interpretation can differ. This guide explores these differences through a review of published data, experimental protocols, and the underlying biochemical pathways.
Quantitative Data Comparison
A direct correlation study simultaneously measuring plasma and urinary this compound levels with a reported correlation coefficient was not identified in the reviewed literature. However, by compiling data from separate studies, we can draw an indirect comparison of their levels in both healthy individuals and those with type 2 diabetes, a condition often associated with altered tryptophan metabolism.
Table 1: Comparison of this compound Levels in Plasma and Urine
| Matrix | Condition | Analyte Concentration | Reference |
| Plasma | Healthy Controls | 1.83 ± 0.4 nM | [1] |
| Type 2 Diabetes | 2.51 ± 0.6 nM | [1] | |
| Urine | Healthy Controls | 0.55 ± 0.22 µg/mg creatinine | [3] |
| Type 2 Diabetes | 0.99 ± 0.321 µg/mg creatinine | [3] | |
| Healthy Volunteers (after 5g L-tryptophan load) | 68.8 ± 19.0 µmols/24 h | [4] |
Note: The data presented is from different studies and should be compared with caution due to variations in study populations, methodologies, and units of measurement.
The available data suggests that in pathological conditions such as type 2 diabetes, an increase in this compound is observable in both plasma and urine.[1][3] This elevation is thought to be linked to inflammation and potential vitamin B6 insufficiency, which can be more prevalent in this patient population.[5]
Signaling Pathways and Experimental Workflows
To visualize the biochemical context and analytical procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified diagram of the Kynurenine Pathway leading to this compound formation.
Caption: General experimental workflows for plasma and urine this compound analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are summaries of protocols for the analysis of this compound in both plasma and urine.
Measurement of this compound in Plasma by LC-MS/MS
This method offers high sensitivity and specificity for the simultaneous determination of multiple tryptophan metabolites.
1. Sample Preparation:
-
Plasma samples are prepared using a protein precipitation approach.[6]
-
Typically, a small volume of plasma (e.g., 50-100 µL) is mixed with a protein precipitating agent, such as acetonitrile, often containing an internal standard.[6][7]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected for analysis.[6]
2. Chromatographic Separation:
-
The separation is performed on a C18 reversed-phase column.[6]
-
A gradient elution is commonly used with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., methanol or acetonitrile).[6][7]
3. Mass Spectrometric Detection:
-
Detection is carried out using a tandem mass spectrometer with an electrospray ionization (ESI) source, typically in positive ion mode.[6]
-
Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
Table 2: Example LC-MS/MS Parameters for Plasma this compound Analysis
| Parameter | Value | Reference |
| LC Column | C18 reversed-phase | [6] |
| Mobile Phase A | Aqueous solution with additives (e.g., 0.1% formic acid) | [6][7] |
| Mobile Phase B | Organic solvent (e.g., acetonitrile, methanol) | [6][7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [6] |
Measurement of this compound in Urine by HPLC
High-performance liquid chromatography (HPLC) with UV or fluorescence detection is a robust method for quantifying this compound in urine.
1. Sample Preparation:
-
Urine samples are typically diluted with a suitable buffer.[3]
-
For some methods, a solid-phase extraction (SPE) step may be employed to purify and concentrate the analyte.[8]
-
The sample is then filtered before injection into the HPLC system.
2. Chromatographic Separation:
-
A reversed-phase C18 column is commonly used for separation.[3]
-
The mobile phase is often a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like methanol or acetonitrile.[3][9]
-
Isocratic or gradient elution can be employed depending on the complexity of the sample and the desired separation.
3. Detection:
-
UV detection is a common method, with the wavelength set to the absorbance maximum of this compound (around 240-250 nm or 340 nm).[9][10]
-
Fluorescence detection offers higher sensitivity and specificity, with excitation and emission wavelengths optimized for this compound.[11]
Table 3: Example HPLC Parameters for Urinary this compound Analysis
| Parameter | Value | Reference |
| LC Column | C18 reversed-phase | [3] |
| Mobile Phase | Phosphate buffer with an organic modifier (e.g., methanol) | [3] |
| Flow Rate | Typically 0.5 - 1.0 mL/min | [9] |
| Detection | UV at ~240-250 nm or Fluorescence | [9][11] |
Comparison of Methodologies and Clinical Utility
| Feature | Plasma this compound Analysis (LC-MS/MS) | Urinary this compound Analysis (HPLC) |
| Sensitivity & Specificity | Very high, allowing for the detection of low concentrations and differentiation from interfering substances. | Good to high, with fluorescence detection offering better sensitivity and specificity than UV. |
| Sample Collection | Invasive (requires venipuncture). | Non-invasive. |
| Interpretation | Reflects the current systemic concentration of this compound. May be influenced by recent dietary intake and metabolic activity. | Represents the cumulative excretion over a period (e.g., 24 hours), providing a longer-term picture of metabolic status. Often normalized to creatinine to account for variations in urine dilution.[3] |
| Advantages | High-throughput capabilities and the ability to measure multiple metabolites simultaneously.[6] | Cost-effective instrumentation and well-established methods. |
| Disadvantages | Higher equipment and operational costs. | Can be influenced by renal function and urine volume.[4] |
Conclusion
Both plasma and urinary this compound are valuable biomarkers for assessing tryptophan metabolism and vitamin B6 status. The choice of matrix and analytical method depends on the specific research question, available resources, and the desired clinical information.
-
Plasma this compound , measured by highly sensitive methods like LC-MS/MS, provides a snapshot of the systemic levels and is well-suited for studies requiring high analytical specificity and the simultaneous measurement of other metabolites in the kynurenine pathway.
-
Urinary this compound , often measured by HPLC, offers a non-invasive approach to assess the overall excretion of this metabolite over time. It is a practical option for large-scale screening and for studies where a longer-term metabolic picture is of interest.
While the existing literature strongly suggests that elevated this compound in both plasma and urine is indicative of similar underlying metabolic disturbances, further studies directly correlating the levels in these two matrices within the same individuals are needed to fully elucidate their relationship and comparative diagnostic value. Such research would provide a clearer understanding of the renal handling of this compound and help to establish more precise clinical reference ranges for both plasma and urine.
References
- 1. Increased plasma levels of xanthurenic and kynurenic acids in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Studies on the urinary excretion of this compound in diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound excretion in urine after oral intake of 5 grams L-tryptophan by healthy volunteers: standardisation of the reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of tryptophan, kynurenine, kynurenic acid, this compound and 5-hydroxytryptamine in human plasma by LC-MS/MS and its application to acute myocardial infarction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Spectrophotometric Method for the Quantitation of Urinary this compound and Its Application in Identifying Individuals with Hyperhomocysteinemia Associated with Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Xanthurenic Acid Levels Across Patient Populations: A Comparative Analysis
An examination of xanthurenic acid concentrations reveals significant variations across different patient cohorts, pointing to its potential role as a biomarker in several metabolic and neurological conditions. This guide provides a comparative overview of this compound levels in various patient groups, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their understanding of this tryptophan metabolite.
This compound, a byproduct of the kynurenine pathway of tryptophan metabolism, has been implicated in a range of physiological and pathological processes.[1][2][3] Altered concentrations of this compound have been observed in individuals with type 2 diabetes, vitamin B6 deficiency, and those who have undergone bariatric surgery, among other conditions.[4][5][6][7] This guide synthesizes findings from various studies to offer a clear comparison of these levels.
Comparative Analysis of this compound Concentrations
The following table summarizes the quantitative data on this compound concentrations across different patient cohorts as reported in the cited literature.
| Patient Cohort | Sample Type | This compound Concentration | Control Group Concentration | Fold Change | Reference |
| Type 2 Diabetes Patients | Plasma | Higher than control | Not specified | - | [8] |
| Type 2 Diabetes Mellitus | Plasma | Higher than control | Not specified | - | [9] |
| Vitamin B6-Deficient Rabbits | Serum | 2275 ng/ml | 141 ng/ml | ~16x increase | [6] |
| Obese Women (pre-bariatric surgery) | Serum | Positively correlated with BMI and HbA1c | Not applicable | - | [10] |
Note: Direct numerical comparisons between studies may be challenging due to variations in analytical methods and patient populations.
Elevated levels of this compound are frequently associated with a functional deficiency of vitamin B6, as this vitamin is a critical cofactor for kynureninase, an enzyme in the kynurenine pathway.[4][5] A deficiency can lead to a metabolic shift, resulting in the accumulation of this compound.[2] In the context of type 2 diabetes, increased this compound levels have been observed and are suggested to be part of the "kynurenine hypothesis of insulin resistance".[8] Studies on patients undergoing bariatric surgery have also shown that serum concentrations of this compound are positively correlated with body mass index and hemoglobin A1C, a marker for type 2 diabetes.[10]
Experimental Protocols
The accurate quantification of this compound is crucial for comparative studies. The primary methods employed in the cited research include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
One established method for the quantification of this compound in serum involves HPLC.[6]
Sample Preparation:
-
Serum samples (1 to 2 ml) are obtained from subjects.
-
Proteins are precipitated from the serum.
-
The supernatant containing this compound is extracted.
Chromatographic Conditions:
-
Column: A suitable column for separating tryptophan metabolites is used.
-
Mobile Phase: The composition of the mobile phase is optimized for the separation of this compound.
-
Detection: Detection is typically performed using a UV detector at a wavelength specific for this compound.
The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound. This method has been shown to be sensitive, with a minimum detectable level of 3.9 ng/ml in rabbit serum.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and specific method for the simultaneous determination of tryptophan and its metabolites, including this compound, in human plasma utilizes LC-MS/MS.[11]
Sample Preparation:
-
Plasma samples are subjected to protein precipitation.
-
The resulting supernatant is analyzed.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Chromatographic separation is achieved using a C18 column with gradient elution.
-
Mass Spectrometry: Detection is performed using a mass spectrometer in a specific reaction monitoring mode for this compound and other target metabolites.
This method allows for a rapid analysis time (e.g., 3.5 minutes) and provides high precision and accuracy, with established calibration ranges for this compound (e.g., 0.4-200 ng/mL).[11]
Visualizing the Tryptophan Metabolism Pathway and Experimental Workflow
To better understand the biochemical context and the process of measurement, the following diagrams illustrate the tryptophan metabolism pathway leading to this compound and a typical experimental workflow for its quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 3. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of this compound in rabbit serum using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Post-Bariatric Surgery Changes in Quinolinic and this compound Concentrations Are Associated with Glucose Homeostasis | PLOS One [journals.plos.org]
- 8. Increased plasma levels of xanthurenic and kynurenic acids in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concentrations of various tryptophan metabolites are higher in patients with diabetes mellitus than in healthy aged male adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of tryptophan, kynurenine, kynurenic acid, this compound and 5-hydroxytryptamine in human plasma by LC-MS/MS and its application to acute myocardial infarction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
"Xanthurenic Acid's neuroprotective effects compared to other kynurenine metabolites"
For Researchers, Scientists, and Drug Development Professionals
The kynurenine pathway, the primary route of tryptophan metabolism, produces a cascade of neuroactive metabolites with divergent effects on neuronal health. Understanding the nuanced actions of these compounds is critical for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders. This guide provides an objective comparison of the neuroprotective and neurotoxic properties of four key kynurenine metabolites: Xanthurenic Acid, Kynurenic Acid, Quinolinic Acid, and 3-Hydroxykynurenine, supported by experimental data.
At a Glance: Neuroprotective vs. Neurotoxic Kynurenine Metabolites
The balance between the neuroprotective and neurotoxic arms of the kynurenine pathway is crucial for maintaining neuronal homeostasis.[1][2] A shift towards the production of neurotoxic metabolites is implicated in the pathophysiology of several neurodegenerative diseases.[1][2]
| Metabolite | Primary Effect on Neurons | Key Mechanism of Action |
| This compound | Neuromodulatory | Activates a specific G-protein coupled receptor, modulates dopaminergic and glutamatergic systems.[3][4] |
| Kynurenic Acid | Neuroprotective | Broad-spectrum antagonist of ionotropic glutamate receptors (NMDA, AMPA, Kainate), GPR35 agonist.[1][5] |
| Quinolinic Acid | Neurotoxic | Potent NMDA receptor agonist, leading to excitotoxicity and oxidative stress.[6][7] |
| 3-Hydroxykynurenine | Neurotoxic | Generates reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[6][7][8][9] |
Quantitative Comparison of Neuroactivity
The following tables summarize quantitative data from various experimental studies, highlighting the concentrations at which these metabolites exert their effects. It is important to note that direct comparisons across studies can be challenging due to variations in experimental models and assays.
This compound (XA)
Data on the direct neuroprotective or neurotoxic effects of this compound on neuronal viability are limited. Its primary role appears to be in neuromodulation.
| Experimental Model | Concentration | Observed Effect | Reference |
| Rat brain synaptosomal membranes | ~1 µM | Found at this average concentration in brain tissue. | [10] |
| Rat prefrontal cortex (in vivo microdialysis) | 20 µM | Four-fold increase in dopamine release. | |
| NCB-20 neuroblastoma cell line | Not specified | Elicited specific responses involving activation of cationic channels and increases in intracellular Ca2+ concentration. | [10] |
Kynurenic Acid (KYNA)
Kynurenic Acid is widely recognized for its neuroprotective properties against excitotoxicity.
| Experimental Model | Concentration | Observed Effect | Reference |
| Human primary neurons and astrocytes | Up to 1mM | No change in intracellular NAD+ levels, suggesting no toxicity at these concentrations. | [11] |
| NMDA Receptor Glycine Site | IC50 = 8-15 µM | Antagonism of the NMDA receptor. | [5] |
| α7 Nicotinic Acetylcholine Receptors | IC50 = 7 µM | Inhibition of α7 nicotinic acetylcholine receptors. | [5] |
| G protein-coupled receptor 35 (GPR35) | EC50 = 39 µM | Agonist activity at GPR35. | [5] |
Quinolinic Acid (QUIN)
Quinolinic Acid is a potent neurotoxin, primarily through its action as an NMDA receptor agonist.
| Experimental Model | Concentration | Observed Effect | Reference |
| Primary cultures of mixed cortical cells | 1 µM - 100 µM | Significant neurotoxicity observed with prolonged exposure (24-72h). | [6] |
| Human primary neurons | >100 nM | Dose-dependent decrease in intracellular NAD+ levels and increased cell death. | [11] |
| SK-N-SH neuroblastoma cells | 5 µM | 3.5-fold higher cell number compared to control, suggesting a complex role that can include proliferation in cancer cell lines. | [12] |
3-Hydroxykynurenine (3-HK)
3-Hydroxykynurenine exerts its neurotoxicity primarily through the generation of free radicals.
| Experimental Model | Concentration | Observed Effect | Reference |
| Primary cultures of mixed cortical cells | 1 µM - 100 µM | Significant neurotoxicity observed with prolonged exposure (24-72h). | [6] |
| Human primary neurons | >100 nM | Dose-dependent decrease in intracellular NAD+ levels and increased cell death. | [11] |
| Endothelial cells | 5 µM | Significant reduction in cell viability. | [13] |
| Human colon cancer cells (HCT116) | Not specified | Disrupted TCA cycle function and depleted glutathione levels. | [14] |
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic mice, a common in vitro model for neurotoxicity and neuroprotection studies.
Materials:
-
Timed-pregnant mouse (E15.5)
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant mouse according to approved institutional guidelines.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold dissection medium.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in the digestion solution at 37°C for the recommended time to dissociate the cells.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated culture vessels at the desired density in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, perform a partial media change to remove cellular debris.
-
The neurons are typically ready for experimental use after 7-10 days in vitro.
MTT Assay for Neuronal Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Materials:
-
Cultured neurons in a 96-well plate
-
Kynurenine metabolites of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Plate primary neurons in a 96-well plate and allow them to adhere and mature.
-
Treat the neurons with various concentrations of the kynurenine metabolites (this compound, Kynurenic Acid, Quinolinic Acid, 3-Hydroxykynurenine) for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature in the dark, with gentle shaking.
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
The distinct effects of these metabolites are rooted in their interactions with different cellular signaling pathways.
Kynurenine Pathway Overview
Caption: Simplified overview of the kynurenine pathway.
Neuroprotective Signaling of Kynurenic Acid
Caption: Kynurenic Acid's dual neuroprotective mechanisms.
Neurotoxic Signaling of Quinolinic Acid
Caption: Quinolinic Acid-induced excitotoxicity pathway.
Neurotoxic Signaling of 3-Hydroxykynurenine
Caption: 3-Hydroxykynurenine-induced oxidative stress.
Neuromodulatory Signaling of this compound
Caption: Proposed signaling pathway for this compound.
Experimental Workflow: Assessing Neuroprotection
Caption: Workflow for evaluating neuroprotective agents.
Conclusion
The metabolites of the kynurenine pathway represent a complex interplay of neuroprotective and neurotoxic signals within the central nervous system. While Kynurenic Acid stands out as a promising neuroprotective agent, Quinolinic Acid and 3-Hydroxykynurenine are potent neurotoxins. This compound emerges as a distinct neuromodulator, highlighting the diverse roles of these related compounds. A deeper understanding of the regulation of this pathway and the specific actions of its metabolites will be instrumental in developing targeted therapies for a host of neurological and psychiatric conditions. Further research, particularly direct comparative studies, is warranted to fully elucidate the relative potencies and therapeutic potential of these intriguing molecules.
References
- 1. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations [mdpi.com]
- 2. The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage | 2024, Volume 9 - Issue 1&2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 3. A Role for this compound in the Control of Brain Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound binds to neuronal G-protein-coupled receptors that secondarily activate cationic channels in the cell line NCB-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kynurenine Metabolites in CSF and Plasma in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Similarities and differences in the neuronal death processes activated by 3OH-kynurenine and quinolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of Kynurenine and Its Derivatives in the Neuroimmune System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Binds to Neuronal G-Protein-Coupled Receptors That Secondarily Activate Cationic Channels in the Cell Line NCB-20 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Kynurenine Pathway Metabolites on Intracellular NAD+ Synthesis and Cell Death in Human Primary Astrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of NAD(P)H Oxidase by tryptophan-derived 3-hydroxykynurenine Accelerates Endothelial Apoptosis and Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
A Comparative Guide to the Immunomodulatory Roles of Xanthurenic Acid and Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the roles of two key tryptophan metabolites, Xanthurenic Acid (XA) and Anthranilic Acid (AA), in the immune response. By summarizing available quantitative data, outlining experimental protocols, and visualizing signaling pathways, this document serves as a valuable resource for understanding the distinct and overlapping functions of these immunomodulatory molecules.
Introduction
This compound (XA) and Anthranilic Acid (AA) are both metabolites of the kynurenine pathway, the primary route of tryptophan degradation.[1][2] This pathway is increasingly recognized as a critical regulator of immune tolerance and inflammation.[3][4] While both XA and AA are involved in modulating immune responses, they exhibit distinct mechanisms of action and impact different facets of the immune system. This guide aims to elucidate these differences to aid researchers in designing experiments and developing novel therapeutics targeting inflammatory and autoimmune diseases.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the effects of this compound and Anthranilic Acid on various aspects of the immune response. It is important to note that this data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Effects on Cytokine Production
| Compound | Immune Cell Type | Stimulant | Cytokine Measured | Effect | Effective Concentration | Citation |
| This compound | Murine Macrophages | - | Pro-inflammatory cytokines (TNF-α, IL-1, IFN-γ, IL-6) | Decrease | Not specified | |
| 3-Hydroxyanthranilic Acid* | Murine Macrophages (RAW 264.7) | LPS | Pro-inflammatory cytokines (IL-12, IL-6, TNF-α) | Significant Reduction | Not specified | |
| N-(3',4'-dimethoxycinnamoyl) anthranilic acid** | Human Peripheral Blood Mononuclear Cells | Ovalbumin | Not specified | Inhibition of proliferative response | Dose-dependent | [5] |
*3-Hydroxyanthranilic acid is a closely related metabolite of Anthranilic Acid. **A derivative of Anthranilic Acid.
Table 2: Effects on T-Cell Proliferation
| Compound | T-Cell Type | Stimulation | Effect | Effective Concentration | Citation |
| This compound | - | - | Data not available | - | - |
| N-(3',4'-dimethoxycinnamoyl) anthranilic acid* | Human T-cells | Ovalbumin | Dose-dependent inhibition | Not specified | [5] |
*A derivative of Anthranilic Acid.
Table 3: Activation of Key Signaling Receptors
| Compound | Receptor/Pathway | Cell Line | Effect | Effective Concentration | Citation |
| This compound | Aryl Hydrocarbon Receptor (AhR) | HepG2 40/6 | Significant increase in reporter activity | 10µM | [6] |
| Anthranilic Acid | - | - | Data not available | - | - |
| 3-Hydroxyanthranilic Acid* | NF-κB Signaling Pathway | Murine Macrophages (RAW 264.7) | Suppression | Not specified | [1] |
*A closely related metabolite of Anthranilic Acid.
Signaling Pathways
The distinct immunomodulatory effects of this compound and Anthranilic Acid can be attributed to their engagement of different signaling pathways.
This compound: The Aryl Hydrocarbon Receptor (AhR) Pathway
XA has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a pivotal role in regulating immune responses, particularly T-cell differentiation and the production of cytokines like IL-22.[7][8][9] Activation of AhR by XA can lead to the suppression of inflammatory responses.
Caption: this compound activates the AhR pathway, leading to immune modulation.
Anthranilic Acid: Inhibition of the NF-κB Pathway
While direct data for Anthranilic Acid is limited, its derivatives and related metabolites, such as 3-hydroxyanthranilic acid, have been shown to exert their anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][10] NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of this pathway leads to a reduction in the inflammatory response.
Caption: Anthranilic Acid derivatives inhibit the NF-κB pathway to reduce inflammation.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments to compare the immunomodulatory effects of this compound and Anthranilic Acid.
Experimental Workflow: A Comparative Study
Caption: A workflow for comparing the immunomodulatory effects of XA and AA.
Protocol 1: In Vitro Macrophage Activation and Cytokine Analysis
This protocol details the steps for activating macrophages in vitro and subsequently measuring cytokine production to assess the anti-inflammatory effects of XA and AA.
-
Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of XA or AA (e.g., 0.1, 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the macrophages with a pro-inflammatory agent, such as lipopolysaccharide (LPS) at 1 µg/mL, for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of XA and AA compared to the LPS-stimulated control. Determine the IC50 value for each compound.
Protocol 2: T-Cell Proliferation Assay using CFSE Staining
This protocol describes how to measure the effect of XA and AA on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
-
T-Cell Isolation: Isolate primary human or murine T-cells from peripheral blood mononuclear cells (PBMCs) or spleens using negative selection magnetic beads.
-
CFSE Staining: Resuspend the isolated T-cells at 1 x 10^7 cells/mL in PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.
-
Cell Culture and Treatment: Plate the CFSE-labeled T-cells in a 96-well plate at 2 x 10^5 cells/well. Add varying concentrations of XA or AA.
-
Stimulation: Stimulate T-cell proliferation using anti-CD3/CD28 beads or a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The CFSE fluorescence intensity will halve with each cell division.
-
Data Analysis: Determine the percentage of proliferating cells in each treatment group by gating on the populations with reduced CFSE fluorescence compared to a non-proliferating control.
Protocol 3: Aryl Hydrocarbon Receptor (AhR) Luciferase Reporter Assay
This protocol is for assessing the ability of XA and AA to activate the AhR signaling pathway.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) in DMEM with 10% FBS. Co-transfect the cells with an AhR-responsive luciferase reporter plasmid (containing DREs) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of XA and AA. Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of AhR activity for each treatment compared to the vehicle control. Determine the EC50 value for AhR activation by XA.
Conclusion
Both this compound and Anthranilic Acid, as metabolites of the kynurenine pathway, are significant modulators of the immune response. XA primarily exerts its anti-inflammatory effects through the activation of the Aryl Hydrocarbon Receptor, influencing T-cell differentiation and cytokine production. In contrast, AA and its derivatives appear to mediate their immunosuppressive functions by inhibiting the pro-inflammatory NF-κB signaling pathway.
The provided data, while not from direct comparative studies, highlights these distinct mechanisms. The detailed experimental protocols offered in this guide provide a framework for researchers to conduct head-to-head comparisons, which will be crucial for a more definitive understanding of their relative potencies and specific roles in various immune contexts. A deeper knowledge of the differential immunomodulatory activities of these tryptophan metabolites will undoubtedly pave the way for more targeted therapeutic interventions in a range of inflammatory and autoimmune disorders.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Hands-on Synthetic Approaches and Biological Activities of Anthranilic Acid Derivatives: A mini-review [ejchem.journals.ekb.eg]
- 3. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Inhibition of proliferative responses of lymphocytes to food antigens by an anti-allergic drug, N(3',4'-dimethoxycinnamoyl) anthranilic acid (Tranilast) in children with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Gut Microbiota‐this compound‐Aromatic Hydrocarbon Receptor Axis Mediates the Anticolitic Effects of Trilobatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. bu.edu [bu.edu]
- 10. Cell-based assays for identification of aryl hydrocarbon receptor (AhR) activators [escholarship.org]
Assessing the Specificity of Xanthurenic Acid as a Biomarker for Vitamin B6 Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Vitamin B6, in its biologically active form pyridoxal 5'-phosphate (PLP), is a crucial coenzyme in a myriad of metabolic processes. Its deficiency can lead to a range of clinical manifestations, making accurate and specific biomarkers essential for diagnosis and monitoring. Historically, the measurement of urinary Xanthurenic Acid (XA) following a tryptophan load has been a widely used functional test for vitamin B6 status. This guide provides a comprehensive comparison of this compound with other key biomarkers of vitamin B6 deficiency, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate assays for their needs.
Biomarker Performance: A Comparative Analysis
The selection of a biomarker for vitamin B6 deficiency depends on a variety of factors including specificity, sensitivity, and the physiological state of the subject. While this compound is a valuable functional marker, its specificity can be influenced by several factors. This section compares XA with the direct measurement of plasma PLP and the functional assessment of erythrocyte transaminase activity.
| Biomarker | Principle | Sample Type | Normal Range | Deficient/Insufficient Range | Advantages | Limitations |
| This compound (after Tryptophan Load) | Functional: Measures the buildup of a tryptophan metabolite due to decreased activity of the PLP-dependent enzyme kynureninase.[1] | 24-hour Urine | < 65 µmol/24 hours[2][3] | > 65 µmol/24 hours suggests insufficiency.[2][3] | Reflects functional B6 status in the tryptophan metabolism pathway. | Influenced by high protein intake, pregnancy, oral contraceptive use, and hormonal factors.[4][5] Not specific to B6 deficiency alone.[6] |
| Plasma Pyridoxal 5'-Phosphate (PLP) | Direct: Measures the concentration of the primary active form of vitamin B6.[3] | Plasma or Serum | > 30 nmol/L is considered sufficient.[3] | 20-30 nmol/L is marginal; < 20 nmol/L is insufficient.[3] | Considered the most reliable single indicator of vitamin B6 status, reflecting liver stores.[3] | Levels can be influenced by inflammation, low serum albumin, and alkaline phosphatase activity.[4][7][8] |
| Erythrocyte Aspartate Aminotransferase (EAST) Activity Coefficient | Functional: Measures the activity of a PLP-dependent enzyme in red blood cells before and after the addition of exogenous PLP. | Erythrocytes | EAST-AC < 1.5 - 1.8 (Varies by lab) | EAST-AC > 1.5 - 1.8 indicates deficiency. | Reflects long-term vitamin B6 status due to the long lifespan of erythrocytes.[4] | Less sensitive to marginal deficiency; can be affected by chronic alcoholism and age.[4] |
| Homocysteine | Functional: Elevated levels can indicate impaired function of PLP-dependent enzymes in the transsulfuration pathway. | Plasma or Serum | Varies by age and sex. | Elevated levels are not specific to B6 deficiency and can also indicate folate or B12 deficiency.[6] | Readily available test. | Poor specificity for vitamin B6 deficiency.[6] |
Signaling Pathway and Experimental Workflows
To visualize the metabolic context and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are summarized protocols for the key assays discussed.
Protocol 1: Tryptophan Load Test and Urinary this compound Measurement by HPLC
Objective: To assess functional vitamin B6 status by measuring urinary this compound excretion after a tryptophan load.
Principle: A loading dose of tryptophan challenges the kynurenine pathway. In vitamin B6 deficiency, the reduced activity of PLP-dependent kynureninase leads to the accumulation and subsequent excretion of this compound.[1]
Procedure:
-
Subject Preparation: The subject fasts overnight.
-
Tryptophan Administration: An oral dose of 2 grams of L-tryptophan is administered.[2] For children, a dose of 100 mg/kg body weight has been suggested.
-
Urine Collection: A 24-hour urine sample is collected in a container with a preservative such as hydrochloric acid.
-
Sample Preparation:
-
Filter an aliquot of the urine sample.
-
Perform solid-phase extraction to purify this compound from other urinary components.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.2% sulfuric acid) is commonly employed.[9]
-
Detection: UV detection at approximately 250 nm is used to quantify this compound.[9]
-
Quantification: A standard curve is generated using known concentrations of this compound to determine the concentration in the urine sample.
-
-
Calculation: The total 24-hour excretion of this compound is calculated based on the concentration and the total urine volume.
Protocol 2: Plasma Pyridoxal 5'-Phosphate (PLP) Measurement by Fluorometric Assay
Objective: To directly measure the concentration of the active form of vitamin B6 in plasma.
Principle: This assay is based on the PLP-dependent enzymatic conversion of a substrate to a product that then reacts with a probe to generate a fluorescent signal. The intensity of the fluorescence is proportional to the PLP concentration.[10]
Procedure:
-
Sample Collection and Preparation:
-
Collect blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge to separate the plasma.
-
Protect the sample from light.
-
-
Assay Procedure (based on a commercial kit):
-
Standard Curve Preparation: Prepare a series of PLP standards of known concentrations.
-
Sample and Standard Incubation:
-
Add plasma samples and standards to a 96-well plate.
-
Add a reaction mix containing a PLP-dependent enzyme and its substrate.
-
Incubate at 25°C for 30 minutes, protected from light.[11]
-
-
Detection:
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each sample and standard.
-
Plot the standard curve and determine the PLP concentration in the samples.
-
Protocol 3: Erythrocyte Aspartate Aminotransferase (EAST) Activity Coefficient
Objective: To assess long-term functional vitamin B6 status by measuring the activity of a PLP-dependent enzyme in red blood cells.
Principle: The activity of EAST is measured in an erythrocyte lysate with and without the addition of exogenous PLP. The ratio of the stimulated to the unstimulated activity (the activity coefficient) reflects the degree of enzyme saturation with its coenzyme and thus the vitamin B6 status.[2]
Procedure:
-
Sample Preparation:
-
Collect whole blood in an anticoagulant.
-
Isolate erythrocytes by centrifugation and wash with saline.
-
Lyse the red blood cells to release their contents.
-
-
Enzyme Activity Assay:
-
Unstimulated Activity: Mix the erythrocyte lysate with a reaction buffer containing the substrates for EAST (aspartate and α-ketoglutarate).
-
Stimulated Activity: In a separate reaction, add exogenous PLP to the reaction mixture.
-
Measurement: Monitor the rate of the reaction (e.g., by measuring the change in absorbance at a specific wavelength due to the formation of the product, oxaloacetate) using a spectrophotometer.
-
-
Calculation:
-
Calculate the EAST activity for both the unstimulated and stimulated reactions.
-
The EAST activity coefficient (EAST-AC) is calculated as: EAST-AC = (Stimulated Activity) / (Unstimulated Activity)
-
Conclusion
The assessment of vitamin B6 status is multifaceted, and the choice of biomarker should be guided by the specific research or clinical question.
-
This compound , while a historically important functional marker, exhibits lower specificity due to its susceptibility to various physiological and dietary influences.[4][6] Its utility is highest in controlled metabolic studies.
-
Plasma PLP is currently considered the most reliable single biomarker for assessing vitamin B6 status, providing a direct measure of the body's primary pool of the active coenzyme.[3] However, its interpretation requires consideration of potential confounding factors like inflammation.[4][7]
-
The Erythrocyte Aspartate Aminotransferase Activity Coefficient offers a valuable insight into long-term functional vitamin B6 status, complementing the more immediate snapshot provided by plasma PLP.[4]
For a comprehensive and accurate assessment of vitamin B6 deficiency, a combination of direct and functional biomarkers is often recommended.[2][12] This approach allows for a more nuanced understanding of an individual's vitamin B6 status, accounting for both circulating levels of the vitamin and its functional capacity within metabolic pathways. Researchers and clinicians should carefully consider the strengths and limitations of each biomarker, as outlined in this guide, to make informed decisions for their specific applications.
References
- 1. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin B6 Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyridoxine Deficiency Workup: Laboratory Studies, Other Tests [emedicine.medscape.com]
- 5. This compound - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Novel Spectrophotometric Method for the Quantitation of Urinary this compound and Its Application in Identifying Individuals with Hyperhomocysteinemia Associated with Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Evaluation of the erythrocyte aspartate aminotransferase activity coefficient as an indicator of the vitamin B-6 status of postpubertal gilts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. content.abcam.com [content.abcam.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Direct and Functional Biomarkers of Vitamin B6 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of the Kynurenine Pathway: A Guide for Researchers in Health and Disease
The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan, catabolizing over 95% of it.[1][2][3] This pathway is not merely a disposal route; it produces a host of bioactive metabolites, collectively known as kynurenines, that play critical roles in diverse physiological and pathological processes.[4][5] The pathway's activity is highly sensitive to inflammatory stimuli, particularly interferon-gamma (IFN-γ), which strongly induces the pathway's first and rate-limiting enzyme, indoleamine-2,3-dioxygenase (IDO1).[6][7] This places the kynurenine pathway at a crucial intersection of metabolism, immunity, and neurotransmission.[8][9]
Dysregulation of the KP has been implicated in a wide array of pathologies, including neurodegenerative diseases, psychiatric disorders, cancer, and autoimmune conditions.[1][4][6] This guide provides a comparative overview of KP metabolomics in various health and disease states, summarizes quantitative data, details common experimental protocols, and visualizes the pathway and workflows for clarity.
The Kynurenine Pathway: An Overview
The metabolism of tryptophan down the kynurenine pathway is a multi-step enzymatic cascade. The process is initiated by the enzymes indoleamine-2,3-dioxygenase (IDO1) or tryptophan-2,3-dioxygenase (TDO).[7][10][11] While TDO is primarily active in the liver, regulating systemic tryptophan levels, IDO1 is expressed extra-hepatically and is induced during immune responses.[6][7]
The pathway branches into two main arms: a "neuroprotective" branch, leading to the production of kynurenic acid (KYNA), and a "neurotoxic" branch, which generates 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[12]
-
Kynurenic Acid (KYNA): Synthesized by kynurenine aminotransferases (KATs), KYNA is an antagonist of N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine receptors, generally exerting neuroprotective effects by reducing excitotoxicity.[13][14][15]
-
Quinolinic Acid (QUIN): An agonist of the NMDA receptor, QUIN can be neurotoxic at high concentrations, contributing to neuronal damage and death.[8][16]
-
3-Hydroxykynurenine (3-HK): This intermediate metabolite is a potent free-radical generator, contributing to oxidative stress and neuroinflammation.[12][13]
The balance between the neuroprotective KYNA and the neurotoxic QUIN and 3-HK is critical for neuronal health, and a shift in this balance is a common feature in many diseases.[4][16]
Caption: Overview of the main branches of the kynurenine pathway.
Comparative Metabolomics in Disease States
Alterations in KP metabolite concentrations are a hallmark of various diseases. The following tables summarize key findings from metabolomic studies comparing patient cohorts to healthy controls (HC). The direction of change is indicated by arrows (↑ for increase, ↓ for decrease, ↔ for no significant change).
Table 1: Kynurenine Pathway Metabolites in Neurodegenerative Diseases
| Metabolite | Alzheimer's Disease (AD) | Parkinson's Disease (PD) | Huntington's Disease (HD) | Multiple Sclerosis (MS) | Source |
| Tryptophan (TRP) | ↓ | ↓ | ↓ | ↓ | [13][16][17][18] |
| Kynurenine (KYN) | ↑ / ↔ | ↑ | ↑ | ↓ | [13][16][17][18] |
| Kynurenic Acid (KYNA) | ↓ | ↓ | ↓ | ↓ | [1][8][13][17][18] |
| 3-Hydroxykynurenine (3-HK) | ↑ | ↑ | ↑ | ↔ | [1][12][17] |
| Quinolinic Acid (QUIN) | ↑ | ↑ | ↑ | ↑ (in CSF) | [1][8][13] |
| KYN / TRP Ratio | ↑ | ↑ | ↑ | ↓ | [16][17][18] |
Summary: Neurodegenerative diseases are often characterized by a depletion of peripheral tryptophan and a shift towards the neurotoxic branch of the KP, evidenced by lower levels of neuroprotective KYNA and higher levels of neurotoxic 3-HK and QUIN.[1][13][16] This imbalance is thought to contribute to excitotoxicity, oxidative stress, and neuroinflammation.[12][13]
Table 2: Kynurenine Pathway Metabolites in Psychiatric Disorders
| Metabolite | Schizophrenia | Major Depressive Disorder (MDD) | Bipolar Disorder | Source |
| Tryptophan (TRP) | ↓ / ↔ | ↓ | ↓ | [19][20] |
| Kynurenine (KYN) | ↑ | ↑ | ↑ | [19][20] |
| Kynurenic Acid (KYNA) | ↑ (in brain) | ↓ | ↓ | [20][21][22] |
| Quinolinic Acid (QUIN) | ↑ | ↑ | ↑ | [9][21] |
| KYN / TRP Ratio | ↑ | ↑ | ↑ | [9][19] |
Summary: Psychiatric disorders also show significant KP dysregulation, often linked to underlying immune activation.[2][9][20] While elevated brain KYNA is a specific finding in schizophrenia, mood disorders like depression are more commonly associated with a systemic shift towards QUIN production, contributing to neurotoxic effects.[19][20][21]
Table 3: Kynurenine Pathway Metabolites in Cancer and Autoimmune Diseases
| Metabolite | Cancer (General) | Prostate Cancer | Autoimmune Thyroiditis | Rheumatoid Arthritis | Source | | :--- | :---: | :---: | :---: | :--- | | Tryptophan (TRP) | ↓ | ↑ | ↔ | ↓ |[3][23][24][25] | | Kynurenine (KYN) | ↑ | ↑ | ↑ | ↑ |[3][23][24][26] | | Kynurenic Acid (KYNA) | ↔ | ↔ | ↓ | ↑ / ↔ |[3][26] | | Anthranilic Acid (AA) | ↑ | ↑ | ↑ | ↑ |[23][24][26] | | KYN / TRP Ratio | ↑ | ↔ | ↑ | ↑ |[3][25] |
Summary: In many cancers, the upregulation of IDO1 or TDO creates an immunosuppressive tumor microenvironment by depleting tryptophan and producing kynurenine.[7][27][28] This suppresses T-cell activity and promotes tumor immune escape.[28] In autoimmune diseases, chronic inflammation leads to sustained KP activation, though the specific metabolite patterns can vary, reflecting different underlying immunopathologies.[3][26][29]
Experimental Protocols: Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive, selective, and simultaneous quantification of multiple kynurenine pathway metabolites in complex biological samples like plasma, serum, and cerebrospinal fluid (CSF).[30][31][32]
Key Experimental Method: LC-MS/MS Analysis
This protocol provides a generalized workflow for the targeted quantification of KP metabolites.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma, serum, or CSF into a microcentrifuge tube.[19]
-
Add an internal standard solution. Stable-isotope labeled internal standards for each analyte are recommended to correct for matrix effects and variations in extraction efficiency.[30][33]
-
Add 300-1000 µL of a cold organic solvent, such as acetonitrile or methanol, often containing 0.1% formic acid, to precipitate proteins.[34]
-
Vortex the mixture for 30-60 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.[19] Some methods may include an evaporation step and reconstitution in the initial mobile phase.[34]
2. Liquid Chromatography (LC) Separation
-
Column: A reversed-phase C18 column is commonly used for separation (e.g., Phenomenex Luna C18, 50 mm × 4.6 mm).[34]
-
Mobile Phase A: HPLC-grade water with an additive, typically 0.1% formic acid.[34]
-
Mobile Phase B: Acetonitrile or methanol, also typically with 0.1% formic acid.[34]
-
Gradient Elution: A gradient elution is necessary to separate the metabolites, which have similar physicochemical properties.[34] A typical gradient might be:
-
0-1 min: 25% B
-
1-2 min: Ramp to 50% B
-
2-4 min: Ramp to 100% B
-
4-5 min: Return to 25% B for re-equilibration.[34]
-
-
Flow Rate: Typically 0.4-0.6 mL/min.
-
Injection Volume: 5-30 µL.[34]
3. Tandem Mass Spectrometry (MS/MS) Detection
-
Ionization: Electrospray ionization (ESI) in positive mode is most common.[34]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (Q1) for each metabolite and a specific product ion (Q3) generated after collision-induced dissociation. This provides high selectivity and sensitivity.[34]
-
MRM Transitions (Q1/Q3):
-
Tryptophan: 205.2 / 146.2
-
Kynurenine: 209.1 / 94.1
-
Kynurenic Acid: 190.2 / 144.0
-
3-Hydroxykynurenine: 225.1 / 110.0
-
3-Hydroxyanthranilic Acid: 154.0 / 136.0[34]
-
-
Quantification: Analyte concentrations are determined by comparing the peak area ratios of the analyte to its corresponding stable-isotope labeled internal standard against a calibration curve prepared in a surrogate matrix.[34]
References
- 1. mdpi.com [mdpi.com]
- 2. Kynurenine Pathway of Tryptophan Metabolism in Neuropsychiatric Disorders: Pathophysiologic and Therapeutic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic review and meta-analysis of the kynurenine pathway of tryptophan metabolism in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine Pathway of Tryptophan Metabolism in Neuropsychiatric Disorders: Pathophysiologic and Therapeutic Considerations [cpn.or.kr]
- 5. mdpi.com [mdpi.com]
- 6. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Imbalances in Kynurenines as Potential Biomarkers in the Diagnosis and Treatment of Psychiatric Disorders [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuropharmacology of quinolinic and kynurenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis [frontiersin.org]
- 17. Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neurology.org [neurology.org]
- 19. jasem.com.tr [jasem.com.tr]
- 20. Kynurenines: from the perspective of major psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effect of transient increases in kynurenic acid and quinolinic acid levels early in life on behavior in adulthood: Implications for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Effect of Transient Increases in Kynurenic Acid and Quinolinic Acid Levels Early in Life on Behavior in Adulthood: Implications for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Noninvasive Serum Metabolomic Profiling Reveals Elevated Kynurenine Pathway's Metabolites in Humans with Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tryptophan and Kynurenine Pathway Metabolites and Psychoneurological Symptoms Among Breast Cancer Survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Alteration in kynurenine pathway metabolites in young women with autoimmune thyroiditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Activation of the Kynurenine Pathway in Human Malignancies Can Be Suppressed by the Cyclin-Dependent Kinase Inhibitor Dinaciclib [frontiersin.org]
- 28. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]
- 29. doaj.org [doaj.org]
- 30. mdpi.com [mdpi.com]
- 31. tandfonline.com [tandfonline.com]
- 32. Frontiers | Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease [frontiersin.org]
- 33. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Clinical Utility of the Xanthurenic Acid/Kynurenic Acid Ratio: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kynurenine pathway, the primary route of tryptophan metabolism, is gaining significant attention in clinical research due to the neuroactive and metabolic properties of its intermediates. Among these, the ratio of xanthurenic acid (XA) to kynurenic acid (KYNA) is emerging as a potential biomarker for various physiological and pathological states. This guide provides a comprehensive comparison of the XA/KYNA ratio's performance with other alternatives, supported by experimental data and detailed methodologies, to aid in its clinical validation.
Data Presentation: Quantitative Comparison of the XA/KYNA Ratio in Various Conditions
The following tables summarize the quantitative data on XA, KYNA, and the XA/KYNA ratio in different clinical conditions compared to healthy controls. These values are indicative and may vary based on the analytical method and patient cohort.
Table 1: Plasma this compound and Kynurenic Acid in Type 2 Diabetes Mellitus (T2DM)
| Analyte | T2DM Patients (Mean ± SD) | Healthy Controls (Mean ± SD) | p-value | Reference |
| This compound (XA) | Higher than controls | Lower than T2DM | <0.05 | [1] |
| Kynurenic Acid (KYNA) | Higher than controls | Lower than T2DM | <0.05 | [1] |
| XA/KYNA Ratio | Altered | Baseline | - |
Note: A 2015 study reported higher plasma levels of both XA and KYNA in T2DM patients compared to controls. While the absolute concentrations were provided, the ratio was not explicitly calculated. The alteration of the ratio can be inferred from the differential changes in XA and KYNA.
Table 2: Plasma/Serum Kynurenine Pathway Metabolites in Schizophrenia
| Analyte | Schizophrenia Patients | Healthy Controls | Key Findings | References |
| Kynurenic Acid (KYNA) | Significantly higher | Lower than patients | Increased KYNA in schizophrenia. | [2] |
| KYNA/Kynurenine Ratio | Significantly higher | Lower than patients | Suggests a shift in the kynurenine pathway towards KYNA production. | [2] |
| Kynurenic Acid (KYNA) | Significantly lower | Higher than patients | Contradictory findings exist in peripheral blood. | [3][4] |
| Kynurenine (KYN) | Significantly lower | Higher than patients | Lower peripheral KYN in some studies. | [3] |
Note: The findings regarding peripheral kynurenine pathway metabolites in schizophrenia are inconsistent. Some studies report higher central KYNA, while peripheral levels have been reported as both higher and lower. This highlights the complexity of interpreting peripheral biomarkers for central nervous system disorders.
Table 3: Urinary Excretion of XA and KYNA in Niacin (Vitamin B3) Deficiency
| Condition | Urinary this compound (XA) | Urinary Kynurenic Acid (KYNA) | Urinary XA/KYNA Ratio | Reference |
| Niacin Deficiency | Extremely low | Increased | Low | [5][6] |
| Niacin Repletion | Increased | Decreased | Increased | [5][6] |
Note: In a mouse model of niacin deficiency, the urinary XA/KYNA ratio was found to be a functional biomarker of niacin status. Low values of the ratio are associated with low niacin status, and the ratio increases with niacin repletion.[5][6]
Table 4: Kynurenine Pathway Metabolites in Vitamin B6 Deficiency
| Analyte Ratios | Correlation with PLP* | Diagnostic Accuracy (AUC) | Key Findings | Reference |
| 3-Hydroxykynurenine (HK) / this compound (XA) | Strong negative correlation | 0.78 | Ratios of HK to PLP-dependent metabolites are potential markers of functional vitamin B6 status. | [7][8] |
| 3-Hydroxykynurenine (HK) / 3-Hydroxyanthranilic Acid (HAA) | Strong negative correlation | 0.78 | These ratios show a stronger association with PLP levels than HK alone. | [7][8] |
*PLP (Pyridoxal 5'-phosphate) is the active form of vitamin B6.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of clinical biomarkers. Below are synthesized protocols for the quantification of this compound and kynurenic acid in biological samples based on published literature.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for XA and KYNA Quantification
This protocol provides a general framework for the analysis of XA and KYNA using HPLC with UV or fluorescence detection.
1. Sample Preparation (Human Plasma/Serum):
-
To 200 µL of plasma or serum, add 200 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
The filtered supernatant is ready for HPLC analysis.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[9][10]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM sodium acetate, pH 4.8) and an organic solvent (e.g., methanol or acetonitrile).[11]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection:
-
UV Detection: XA can be detected at approximately 240 nm and 340 nm, while KYNA can be detected at around 240 nm and 330 nm.[11]
-
Fluorescence Detection: For higher sensitivity, a fluorescence detector can be used. For KYNA, an excitation wavelength of ~344 nm and an emission wavelength of ~398 nm can be used.[12]
-
-
Injection Volume: 20-50 µL.
3. Quantification:
-
Prepare standard solutions of XA and KYNA of known concentrations in the mobile phase or a surrogate matrix.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify XA and KYNA in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for XA and KYNA Quantification
LC-MS/MS offers higher sensitivity and specificity for the quantification of XA and KYNA.
1. Sample Preparation (Human Plasma/Urine):
-
Plasma/Serum:
-
To 100 µL of plasma or serum, add 300 µL of a precipitation solution (e.g., methanol or acetonitrile containing an internal standard).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[13]
-
-
Urine:
-
Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 with the initial mobile phase.[14]
-
2. LC-MS/MS System and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 or other suitable reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution is typically used with:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[13]
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
MRM Transitions:
-
This compound: Specific precursor and product ion transitions need to be optimized for the instrument used.
-
Kynurenic Acid: A common transition is m/z 190.0 -> 144.1.[15]
-
-
Internal Standards: Stable isotope-labeled internal standards for XA and KYNA (e.g., KYNA-d5) are recommended for accurate quantification.[15]
3. Data Analysis:
-
The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of standards and internal standards.
Mandatory Visualizations
Tryptophan Metabolism via the Kynurenine Pathway
Caption: Tryptophan metabolism through the kynurenine pathway.
Experimental Workflow for XA/KYNA Ratio Analysis
Caption: A generalized workflow for the analysis of the XA/KYNA ratio.
Comparison with Alternative Biomarkers
The clinical utility of a novel biomarker is best assessed by comparing its performance against established markers.
-
Type 2 Diabetes Mellitus: The current gold standard for diagnosing and monitoring T2DM is glycated hemoglobin (HbA1c) . While the XA/KYNA ratio has been shown to be altered in T2DM, studies directly comparing its diagnostic accuracy (sensitivity, specificity, AUC) with HbA1c are limited. Future research should focus on evaluating the XA/KYNA ratio as a potential early marker of insulin resistance or beta-cell dysfunction, potentially complementing the information provided by HbA1c.[1][16][17]
-
Niacin and Vitamin B6 Deficiency: The assessment of vitamin status often relies on direct measurement of the vitamin or its metabolites in blood or urine. For niacin, urinary excretion of its metabolites is a common method.[5][6] For vitamin B6, plasma PLP is the most commonly used biomarker. The XA/KYNA ratio and other kynurenine metabolite ratios (e.g., HK/XA) show promise as functional biomarkers, reflecting the metabolic consequences of the vitamin deficiency.[7][8] Their advantage lies in potentially indicating a functional deficiency at the cellular level, which may not be fully captured by direct vitamin measurement.
-
Schizophrenia and Neurological Disorders: The diagnosis of schizophrenia is currently based on clinical evaluation, as reliable biomarkers are lacking. The inconsistent findings of peripheral XA/KYNA ratio in schizophrenia highlight the challenge of using blood-based markers for brain disorders.[2][3][4] While alterations in the central kynurenine pathway are more consistently reported, accessing cerebrospinal fluid is invasive. Further research is needed to understand the correlation between central and peripheral XA/KYNA ratios and to compare their diagnostic and prognostic value with other potential biomarkers like inflammatory cytokines or neuroimaging data.
References
- 1. Increased plasma levels of xanthurenic and kynurenic acids in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Kynurenine pathway metabolites are associated with gray matter volume in subjects with schizophrenia [frontiersin.org]
- 3. Decreased Plasma Levels of Kynurenine and Kynurenic Acid in Previously Treated and First-Episode Antipsychotic-Naive Schizophrenia Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decreased plasma concentrations of kynurenine and kynurenic acid in schizophrenia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary excretion ratio of this compound/kynurenic acid as a functional biomarker of niacin nutritional status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Substrate product ratios of enzymes in the kynurenine pathway measured in plasma as indicators of functional vitamin B-6 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kynurenine pathway metabolites: relevant to vitamin B-6 deficiency and beyond1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. HPLC Method for Analysis of Kynurenic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Simple HPLC-MS/MS Method for Determination of Tryptophan, Kynurenine and Kynurenic Acid in Human Serum and its Potential for Monitoring Antidepressant Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Predictive Value of Combined HbA1c and Neutrophil-to-Lymphocyte Ratio for Diabetic Peripheral Neuropathy in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Comparison of diagnostic accuracy for diabetes diagnosis: A systematic review and network meta-analysis [frontiersin.org]
"a head-to-head comparison of different extraction methods for Xanthurenic Acid"
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Xanthurenic Acid Extraction
This compound (XA), a metabolite of the kynurenine pathway, is gaining increasing interest in biomedical research due to its association with various physiological and pathological processes. Accurate quantification of XA in biological matrices is crucial for understanding its role in disease and for potential diagnostic and therapeutic applications. The choice of extraction method is a critical first step in the analytical workflow, significantly impacting the accuracy, precision, and sensitivity of subsequent analyses. This guide provides a head-to-head comparison of three common extraction techniques for this compound: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE), supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Extraction Methods
To facilitate a clear comparison, the following table summarizes the key performance indicators for each extraction method based on data from various studies. It is important to note that direct comparative studies for all three methods on this compound are limited; therefore, data from studies on similar organic acids in comparable matrices are also included to provide a comprehensive overview.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supercritical Fluid Extraction (SFE) |
| Recovery Rate | 84.1% - 99.8%[1] | 77.4%[1] | Highly variable, dependent on parameters |
| Precision (CV%) | <10%[1] | <10%[1] | Generally high, but matrix-dependent |
| LOD | Low ng/mL to pmol range | Generally higher than SPE | Can achieve low detection limits |
| LOQ | 0.4 ng/mL (for XA in plasma) | Generally higher than SPE | Dependent on instrumentation |
| Selectivity | High, tunable with sorbent choice | Moderate, dependent on solvent and pH | High, tunable with pressure and temperature |
| Solvent Consumption | Low to moderate | High | Low (CO2 is recycled) |
| Automation Potential | High | Moderate | High |
| Cost per Sample | Higher (due to cartridges) | Lower (solvents are cheaper) | High (initial instrument cost) |
| Environmental Impact | Moderate | High (organic solvent waste) | Low (uses non-toxic CO2) |
In-Depth Analysis of Extraction Methodologies
This section provides a detailed overview of each extraction method, including their underlying principles, typical experimental protocols, and a discussion of their respective advantages and disadvantages.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly selective and widely used technique for sample cleanup and concentration. It relies on the partitioning of an analyte between a liquid sample and a solid stationary phase (sorbent). The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. For this compound, an acidic compound, anion-exchange or reversed-phase sorbents are commonly employed.
This protocol is adapted from a method for the quantification of urinary this compound[1].
-
Sample Preparation:
-
Filter urine sample through a 0.45 µm filter.
-
Acidify the urine sample to a pH of approximately 6.0.
-
-
SPE Cartridge Conditioning:
-
Condition an anion-exchange SPE cartridge (e.g., 100 mg) by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Equilibrate the cartridge with 2 mL of a buffer at the same pH as the sample.
-
-
Sample Loading:
-
Load 5.0 mL of the prepared urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove interfering substances.
-
-
Elution:
-
Elute the adsorbed this compound with 2.0 mL of 0.1 M HCl.
-
-
Post-Elution:
-
The eluate can be directly injected into an HPLC system or further processed for analysis.
-
-
High selectivity and recovery rates.
-
Reduced solvent consumption compared to LLE.
-
Amenable to automation for high-throughput analysis.
-
Cleaner extracts, leading to improved analytical performance and reduced instrument maintenance.
-
Higher cost per sample due to disposable cartridges.
-
Method development can be time-consuming.
-
Potential for sorbent-to-sorbent variability.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous and an organic solvent. The efficiency of LLE is highly dependent on the partition coefficient of the analyte, which can be manipulated by adjusting the pH of the aqueous phase. For acidic compounds like this compound, acidification of the sample enhances its partitioning into an organic solvent.
This protocol is a generalized method for the extraction of organic acids from urine, adaptable for this compound[1].
-
Sample Preparation:
-
To a 5 mL urine sample, add a suitable internal standard.
-
Acidify the sample to a pH of 1-2 with concentrated HCl. This protonates the carboxylic acid group of this compound, making it less polar.
-
-
Extraction:
-
Add 10 mL of a suitable organic solvent (e.g., ethyl acetate, isobutanol).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., mobile phase for HPLC analysis).
-
-
Low cost per sample.
-
Simple and requires minimal specialized equipment.
-
Effective for a wide range of analytes.
-
High consumption of organic solvents, leading to environmental concerns and disposal costs.
-
Can be labor-intensive and difficult to automate.
-
Prone to emulsion formation, which can complicate phase separation and lead to lower recovery.
-
Generally less selective than SPE, resulting in co-extraction of interfering compounds.
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. A supercritical fluid exhibits properties of both a liquid and a gas, allowing for efficient penetration into the sample matrix and effective dissolution of the target analyte. The solvating power of the supercritical fluid can be precisely controlled by manipulating pressure and temperature. For polar compounds like this compound, a polar co-solvent (modifier) such as ethanol or methanol is often added to the supercritical CO₂ to enhance extraction efficiency.
-
Sample Preparation:
-
Lyophilize (freeze-dry) the sample to remove water, which can interfere with the extraction process.
-
Grind the dried sample to a fine powder to increase the surface area for extraction.
-
-
SFE System Setup:
-
Pack the ground sample into the extraction vessel.
-
Set the desired extraction parameters:
-
Pressure: 100 - 400 bar
-
Temperature: 40 - 60 °C
-
CO₂ flow rate: 1 - 5 mL/min
-
Co-solvent (e.g., ethanol): 5 - 20%
-
-
-
Extraction:
-
Pressurize the system with CO₂ and introduce the co-solvent.
-
Perform the extraction for a set period (e.g., 30 - 120 minutes). The supercritical fluid mixture will flow through the sample, dissolving the this compound.
-
-
Collection:
-
Depressurize the fluid in a collection vessel. The CO₂ will return to a gaseous state and vent, leaving the extracted this compound behind.
-
The collected extract can then be dissolved in a suitable solvent for analysis.
-
-
Environmentally friendly due to the use of non-toxic, recyclable CO₂.
-
High selectivity and tunable extraction conditions.
-
Faster extraction times compared to traditional methods.
-
Produces solvent-free extracts.
-
High initial capital cost for instrumentation.
-
Requires specialized knowledge for operation and method development.
-
May not be suitable for very polar compounds without the use of a co-solvent.
Visualizing the Processes: Workflows and Pathways
To provide a clearer understanding of the methodologies and the biological context of this compound, the following diagrams have been generated using Graphviz.
Signaling Pathway: The Kynurenine Pathway
This compound is a key metabolite in the kynurenine pathway, the primary route of tryptophan catabolism. Understanding this pathway is essential for interpreting the biological significance of XA levels.
Caption: The Kynurenine Pathway showing the synthesis of this compound.
Experimental Workflow: Solid-Phase Extraction (SPE)
The following diagram illustrates the sequential steps involved in the Solid-Phase Extraction of this compound.
Caption: Workflow for Solid-Phase Extraction of this compound.
Experimental Workflow: Liquid-Liquid Extraction (LLE)
This diagram outlines the typical workflow for Liquid-Liquid Extraction.
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Experimental Workflow: Supercritical Fluid Extraction (SFE)
The generalized workflow for Supercritical Fluid Extraction is depicted below.
Caption: Generalized workflow for Supercritical Fluid Extraction.
Conclusion and Recommendations
The optimal choice of extraction method for this compound depends on the specific requirements of the research.
-
For high-throughput screening and applications requiring the highest selectivity and reproducibility, Solid-Phase Extraction (SPE) is the recommended method. Its amenability to automation and the generation of clean extracts often justify the higher per-sample cost.
-
When cost is a primary concern and a lower sample throughput is acceptable, Liquid-Liquid Extraction (LLE) remains a viable option. However, researchers should be mindful of the potential for lower recovery and the environmental impact of solvent waste.
-
Supercritical Fluid Extraction (SFE) represents a promising green alternative, particularly for large-scale extractions. While the initial investment is substantial, the benefits of using a non-toxic, recyclable solvent and producing high-purity extracts make it an attractive option for industrial and environmentally conscious laboratories.
Ultimately, the selection of an extraction method should be based on a careful consideration of the analytical goals, available resources, and desired sample throughput. Method validation is essential to ensure that the chosen technique meets the required performance criteria for the intended application.
References
"inter-species comparison of Xanthurenic Acid metabolism"
An Inter-species Guide to Xanthurenic Acid Metabolism
For researchers, scientists, and drug development professionals, understanding the nuances of xenobiotic metabolism across different species is paramount. This guide provides a comparative overview of this compound (XA) metabolism, a key downstream product of the kynurenine pathway. This pathway is integral to tryptophan degradation and has been implicated in a range of physiological and pathological processes.
Introduction to this compound Metabolism
This compound is synthesized from 3-hydroxykynurenine (3-HK), an intermediate of the kynurenine pathway, through the action of kynurenine aminotransferases (KATs).[1][2] This metabolic process is not uniform across species, with significant variations observed in enzyme activity and metabolite concentrations. Such differences are critical considerations in preclinical research and drug development, as they can influence the toxicological and pharmacological profiles of compounds that interact with this pathway. The formation of XA is particularly notable in states of vitamin B6 deficiency, where the activity of kynureninase, a vitamin B6-dependent enzyme downstream of 3-HK, is impaired, leading to the accumulation of 3-HK and its subsequent conversion to XA.[3][4][5]
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data on XA levels in various tissues and the kinetic properties of the primary enzyme responsible for its synthesis, kynurenine aminotransferase II (KAT II). It is important to note that the available data is not always standardized across studies, and direct comparisons should be made with caution. Much of the existing research has been conducted under specific conditions, such as vitamin B6 deficiency or tryptophan loading, which can significantly elevate XA levels.
Table 1: this compound Concentration in Tissues and Fluids Across Species
| Species | Tissue/Fluid | Condition | Concentration | Reference |
| Human | Plasma | Control | 2.6 ± 1.1 nM | [6] |
| Plasma | Type 2 Diabetes | 4.8 ± 2.1 nM | [6] | |
| Urine | Healthy (Tryptophan Load) | 68.8 ± 19.0 µmols/24h | [7] | |
| Brain (Cortex) | N/A (Formation Rate) | 0.6 ± 0.09 pmol/h/mg tissue | [2] | |
| Rat | Brain | Olfactory Bulbs, Cerebellum | ~1 µM | [1][8] |
| Brain | Substantia Nigra (A9), Ventral Tegmental Area (A10) | 0.1 - 0.4 µM | [1][8] | |
| Plasma | Vitamin B6 Deficient | Markedly higher than normal | [3][4] | |
| Kidney | Vitamin B6 Deficient | Accumulates to a much greater extent than in plasma and liver | [3][4] | |
| Liver | Vitamin B6 Deficient | Higher than normal | [3][4] | |
| Kidney | Polycystic Kidney Disease (12-week) | Significantly greater than control | [9] | |
| Brain (Cortex) | N/A (Formation Rate) | 1.1 ± 0.05 pmol/h/mg tissue | [2] | |
| Mouse | Liver | N/A (Formation Rate) | 2.6 nmol/h/mg tissue | [2] |
| Guinea Pig | Urine | Vitamin B6 Deficient (Tryptophan Load) | Increased excretion | [5] |
| Hamster | Urine | Vitamin B6 Deficient (Tryptophan Load) | Increased excretion | [5] |
Table 2: Kynurenine Aminotransferase (KAT) II Kinetics with 3-Hydroxykynurenine (3-HK)
| Species | Enzyme Source | Km (µM) | Vmax | Notes | Reference |
| Rat | Brain | Not specified | Not specified | 3-HK has an approximately 10-fold preference for KAT II over KAT I. | [10] |
| Human | Recombinant | Not specified | Not specified | Less efficient in catalyzing the transamination of 3-HK compared to other substrates like aminoadipate and kynurenine. | [11] |
| Mouse | N/A | Not specified | Not specified | Data not available in the searched literature. |
A significant gap exists in the literature regarding the comparative enzyme kinetics of KATs with 3-HK as a substrate across different species.
Experimental Protocols
For researchers aiming to conduct inter-species comparisons of XA metabolism, the following protocols provide a foundation for consistent and reproducible measurements.
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a composite based on methods described for the analysis of kynurenine pathway metabolites in biological samples.
1. Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for injection.
2. Sample Preparation (Urine):
-
Centrifuge urine samples at 2,000 x g for 10 minutes to remove particulate matter.
-
Dilute the urine 1:10 with the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 0.05 M sodium acetate buffer (pH 6.0) containing 5 mM sodium 1-octanesulfonate and 0.1 mM Na2EDTA, and acetonitrile (93:7, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm. For higher specificity, a mass spectrometer can be used.
-
Standard Curve: Prepare a standard curve of XA in the appropriate matrix (e.g., charcoal-stripped plasma or synthetic urine) to quantify the concentration in unknown samples.
Protocol 2: Kynurenine Aminotransferase (KAT) Activity Assay
This protocol is adapted from methods used to measure the formation of XA from 3-HK in tissue homogenates.[2]
1. Tissue Homogenization:
-
Homogenize fresh or frozen tissue (e.g., brain, liver, kidney) in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Use the supernatant for the enzyme assay. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
2. Reaction Mixture:
-
In a microcentrifuge tube, prepare the following reaction mixture (total volume of 200 µL):
-
100 µL of tissue homogenate supernatant.
-
20 µL of 1 M Tris-acetate buffer (pH 7.4).
-
20 µL of 10 mM pyruvate.
-
20 µL of 0.8 mM pyridoxal-5'-phosphate (PLP).
-
20 µL of 5 mM 3-hydroxykynurenine (substrate).
-
3. Incubation:
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 20 µL of 2 M trichloroacetic acid (TCA).
4. Analysis:
-
Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant for XA concentration using the HPLC method described in Protocol 1.
5. Calculation:
-
Calculate the specific activity of KAT as pmol or nmol of XA produced per hour per mg of protein.
Visualizing the Metabolic Pathway and Experimental Workflow
To further elucidate the processes involved in XA metabolism, the following diagrams were generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Kynurenine metabolism and this compound formation in vitamin B6-deficient rat after tryptophan injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of vitamin B-6 deficiency and tryptophan loading on urinary excretion of tryptophan metabolites in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased plasma levels of xanthurenic and kynurenic acids in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound excretion in urine after oral intake of 5 grams L-tryptophan by healthy volunteers: standardisation of the reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Role for this compound in the Control of Brain Dopaminergic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temporal Profile of Kynurenine Pathway Metabolites in a Rodent Model of Autosomal Recessive Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human kynurenine aminotransferase II--reactivity with substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Prognostic Value of Xanthurenic Acid in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tryptophan metabolic pathway, particularly the kynurenine pathway, has emerged as a significant area of investigation in oncology due to its role in immune evasion and tumor progression. While several metabolites of this pathway have been evaluated for their prognostic significance, xanthurenic acid remains a less-explored molecule. This guide provides a comparative analysis of this compound as a potential prognostic biomarker in cancer, contextualized by the broader kynurenine pathway and established prognostic markers. Due to the limited direct quantitative data on the prognostic value of this compound, this guide infers its potential significance based on its biochemical role and compares it with alternative biomarkers for which robust data exist.
The Kynurenine Pathway and this compound's Position
Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway. In the tumor microenvironment, the upregulation of enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) leads to tryptophan depletion and the accumulation of kynurenine and its downstream metabolites.[1] This process is implicated in suppressing anti-tumor immune responses.[1] this compound is a downstream metabolite in this pathway, formed from 3-hydroxykynurenine.
Inferred Prognostic Significance of this compound
Direct evidence linking this compound levels to cancer survival is scarce. However, its role as a ligand for the Aryl Hydrocarbon Receptor (AHR) provides a strong basis for inferring its potential prognostic significance.[2][3] Chronic activation of AHR in tumor cells is associated with increased tumor cell invasion, migration, and metastasis.[2][3] High AHR expression has been correlated with poor prognosis in several cancers, including bladder, cervical, glioblastoma, pancreatic, head and neck, and lung carcinoma.[1] As an endogenous AHR ligand, elevated levels of this compound in the tumor microenvironment could contribute to sustained AHR activation, thereby promoting a more aggressive tumor phenotype and potentially indicating a poor prognosis.
Comparison with Alternative Prognostic Biomarkers
Given the lack of direct quantitative data for this compound, a comparison with established and other emerging biomarkers in cancers where tryptophan metabolism is dysregulated—such as colorectal, bladder, and lung cancer—is crucial for context.
Colorectal Cancer (CRC)
| Biomarker Category | Biomarker | Prognostic Value |
| Kynurenine Pathway | This compound (Inferred) | Potentially poor prognosis due to AHR activation. |
| Kynurenine/Tryptophan Ratio | High ratio is associated with disease progression and poor prognosis.[1] | |
| Established | Carcinoembryonic Antigen (CEA) | Elevated levels are associated with tumor burden and recurrence. |
| KRAS/NRAS/BRAF Mutations | BRAF V600E mutation is a strong indicator of poor prognosis. | |
| Mismatch Repair (MMR) Status/Microsatellite Instability (MSI) | dMMR/MSI-High status is generally associated with a better prognosis in early-stage CRC. | |
| Emerging | Circulating Tumor DNA (ctDNA) | Detection of ctDNA post-surgery is a strong predictor of recurrence. |
Bladder Cancer
| Biomarker Category | Biomarker | Prognostic Value |
| Kynurenine Pathway | This compound (Inferred) | Potentially poor prognosis through AHR-mediated pathways. |
| Kynurenine/Tryptophan Ratio | Higher ratio is a promising surveillance biomarker for bladder cancer.[4] | |
| Established | Tumor Stage and Grade | The most critical prognostic factors for recurrence and progression. |
| p53 Mutation | Associated with a higher risk of progression and poorer survival. | |
| Emerging | Fibroblast Growth Factor Receptor 3 (FGFR3) Mutations | Generally associated with a more favorable prognosis in non-muscle invasive bladder cancer. |
| Urinary Cell-Free DNA (cfDNA) | Shows potential for detecting recurrence and predicting prognosis. |
Non-Small Cell Lung Cancer (NSCLC)
| Biomarker Category | Biomarker | Prognostic Value |
| Kynurenine Pathway | This compound (Inferred) | Potential for poor prognosis via AHR activation. |
| Kynurenic Acid | Elevated serum levels are associated with lymph node metastasis.[5] | |
| Established | EGFR Mutations | Presence of sensitizing mutations is predictive of response to EGFR inhibitors but can be associated with a better prognosis in the context of targeted therapy. |
| ALK Rearrangements | Predictive of response to ALK inhibitors. | |
| PD-L1 Expression | High expression is predictive of response to immunotherapy and can be a favorable prognostic marker in that context. | |
| Emerging | Tumor Mutational Burden (TMB) | High TMB may predict a better response to immunotherapy. |
Experimental Protocols for this compound Measurement
Accurate quantification of this compound in biological samples is essential for its evaluation as a biomarker. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a commonly used and sensitive method.
Detailed Protocol: HPLC with Fluorescence Detection for Serum this compound
This protocol is a generalized representation based on established methodologies.
-
Sample Preparation:
-
Collect 1-2 mL of serum.
-
To 1 mL of serum, add an equal volume of 10% trichloroacetic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds and let it stand on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., 0.05 M sodium acetate, pH 4.5) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for best separation.
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
-
Fluorescence Detection:
-
Excitation Wavelength: Approximately 340 nm.
-
Emission Wavelength: Approximately 450 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample supernatant.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Conclusion and Future Directions
While this compound's direct prognostic value in cancer is not yet established with robust clinical data, its role as an endogenous AHR ligand suggests a plausible mechanism through which it could influence cancer progression and, consequently, patient prognosis. The dysregulation of the kynurenine pathway in various cancers further supports the rationale for investigating its metabolites as biomarkers.
Future research should focus on:
-
Prospective clinical studies: Large-scale studies are needed to quantify this compound levels in patient cohorts with long-term follow-up to directly assess its correlation with survival outcomes (overall survival, disease-free survival).
-
Multi-analyte panels: Evaluating this compound in combination with other kynurenine pathway metabolites (e.g., kynurenine, kynurenic acid) and established biomarkers may provide a more comprehensive prognostic signature.
-
Functional studies: Further elucidation of the downstream effects of this compound-mediated AHR activation in different cancer types is necessary to solidify its biological relevance in tumor progression.
For researchers and drug development professionals, this compound represents a potential, albeit underexplored, biomarker and therapeutic target. The detailed methodologies provided herein offer a starting point for its inclusion in future prognostic studies, which are essential to validate its clinical utility.
References
- 1. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Aryl Hydrocarbon Receptor (AhR) in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Resolving the Pro- and Anti-Tumor Effects of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan-kynurenine ratio as a biomarker of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utility of Kynurenic Acid for Non-Invasive Detection of Metastatic Spread to Lymph Nodes in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Xanthurenic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Xanthurenic Acid, a quinoline carboxylic acid that acts as a skin and eye irritant and may cause respiratory irritation. Adherence to these protocols is critical for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for this compound.
| Property | Value | Reference |
| CAS Number | 59-00-7 | [1][2] |
| Molecular Formula | C₁₀H₇NO₄ | [1][2] |
| Molar Mass | 205.17 g/mol | [1][3] |
| Appearance | Yellow to dark yellow crystalline solid/powder | [2][4] |
| Solubility in 0.1 M NaOH | Approximately 2 mg/mL | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [5] |
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. For small quantities of aqueous solutions, a carefully controlled neutralization process may be considered, followed by disposal as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain without proper treatment and verification of local regulations.
Experimental Protocol: Neutralization of Aqueous this compound Waste
This protocol is intended for dilute aqueous solutions of this compound. Solid this compound should be disposed of directly as solid chemical waste.
Objective: To neutralize acidic aqueous solutions of this compound to a pH between 6 and 8 before collection for hazardous waste disposal.
Materials:
-
Aqueous waste solution of this compound
-
Weak base solution (e.g., 5% sodium bicarbonate solution)
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container (e.g., high-density polyethylene - HDPE)
-
Stir bar and stir plate
-
All necessary PPE
Procedure:
-
Preparation:
-
Perform the entire procedure in a chemical fume hood.
-
Place the beaker containing the aqueous this compound waste on a stir plate and add a stir bar.
-
Begin gentle stirring.
-
-
Neutralization:
-
Slowly add the 5% sodium bicarbonate solution dropwise to the stirring this compound solution. Be cautious as effervescence (release of carbon dioxide gas) may occur.
-
Monitor the pH of the solution frequently using pH indicator strips or a pH meter.
-
Continue adding the weak base until the pH of the solution is stable between 6 and 8.
-
-
Waste Collection:
-
Once neutralized, transfer the solution to a designated hazardous waste container.
-
Label the container clearly with "Hazardous Waste," the full chemical name "Neutralized this compound Solution," and the names of all components, including the neutralization agent.
-
Ensure the container is securely sealed.
-
-
Final Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Mandatory Visualizations
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
Logical Relationship of Disposal Steps
This diagram outlines the logical sequence of actions for the safe handling and disposal of this compound.
Caption: Logical sequence for this compound waste management.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Xanthurenic Acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Xanthurenic Acid, including detailed operational and disposal plans. Following these procedural steps will help mitigate risks and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a crystalline solid that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation if inhaled.[1][2] Therefore, adherence to proper PPE protocols is crucial.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[3] | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or butyl rubber gloves.[4] | Provides a barrier against skin contact. Gloves must be inspected before use and disposed of immediately if contaminated.[3] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if working in a well-ventilated area or a fume hood. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[3] | Minimizes inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound from receipt to use is critical for safety and efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep the container tightly closed.[3]
-
Store away from incompatible materials such as strong oxidizing agents.
2. Preparation for Use:
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Gather all necessary equipment, including PPE, before handling the chemical.
3. Weighing and Solution Preparation:
-
Handle the solid form carefully to avoid generating dust.
-
Use a spatula for transferring the solid.
-
When preparing solutions, slowly add the this compound to the solvent to avoid splashing. This compound is sparingly soluble in organic solvents like ethanol, DMSO, and dimethylformamide. For biological experiments, aqueous solutions can be prepared by dissolving the solid in aqueous buffers. The solubility in 0.1 M NaOH is approximately 2 mg/ml.[5]
-
It is recommended not to store aqueous solutions for more than one day.[5]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[3]
-
Decontaminate the work surface.
Spill Management and First Aid
Accidents can happen, and a clear plan for spill cleanup and first aid is essential.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Alert others in the area and, if safe to do so, increase ventilation.
-
Don Appropriate PPE: Wear safety goggles, gloves, and a lab coat.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it in a suitable, closed container for disposal.[3] Avoid creating dust. For a liquid spill, use an inert absorbent material to contain and absorb the spill.
-
Clean the Area: After the spill has been removed, clean the area with soap and water.
-
Dispose of Waste: All contaminated materials should be disposed of as hazardous waste.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[3] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.[3] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste contaminated with this compound separately from other laboratory waste. This includes unused solid, solutions, and contaminated consumables (e.g., gloves, pipette tips, paper towels).
2. Solid Waste Disposal:
-
Place solid this compound waste and contaminated dry materials into a clearly labeled, sealed container designated for chemical waste.
3. Liquid Waste Disposal:
-
Collect aqueous and solvent-based solutions of this compound in a separate, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
4. Empty Container Disposal:
-
Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.
5. Final Disposal:
-
Dispose of all this compound waste in accordance with local, state, and federal regulations. This is typically done through a licensed hazardous waste disposal company.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
